AICAR phosphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H17N4O9P |
|---|---|
Molecular Weight |
356.23 g/mol |
IUPAC Name |
5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid |
InChI |
InChI=1S/C9H14N4O5.H3O4P/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9;1-5(2,3)4/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17);(H3,1,2,3,4) |
InChI Key |
BPVGMEHURDEDAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N.OP(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Acadesine in AMPK Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acadesine (also known as AICA-riboside) is a cell-permeable adenosine analog that serves as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This technical guide provides an in-depth overview of the mechanism of Acadesine-mediated AMPK activation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows. This document is intended to be a comprehensive resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.
Introduction
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical sensor of cellular energy status.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] AMPK is activated under conditions of low cellular energy (high AMP:ATP ratio) and plays a pivotal role in restoring energy balance by inhibiting anabolic pathways and stimulating catabolic processes.[2]
Acadesine is a widely used pharmacological agent to study the physiological and pathological roles of AMPK. Its ability to activate AMPK has made it a valuable tool in research areas such as metabolic diseases, cancer, and ischemia.[3][4] This guide will delve into the core mechanisms of Acadesine's action, providing the necessary technical details for its application in a research setting.
Mechanism of Acadesine-Mediated AMPK Activation
The activation of AMPK by Acadesine is an indirect process that relies on its intracellular conversion to an AMP analog. The key steps are as follows:
-
Cellular Uptake: Acadesine is transported into the cell via adenosine transporters.[5]
-
Phosphorylation: Once inside the cell, adenosine kinase phosphorylates Acadesine to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[5]
-
AMP Mimicry: ZMP is structurally similar to adenosine monophosphate (AMP) and allosterically activates AMPK by binding to the gamma subunit.[2][4]
-
Upstream Kinase Activation: The binding of ZMP to the gamma subunit induces a conformational change in the AMPK complex, making it a more favorable substrate for its primary upstream kinase, Liver Kinase B1 (LKB1).[6][7][8]
-
Phosphorylation at Threonine 172: LKB1 then phosphorylates the threonine 172 residue (Thr172) within the activation loop of the AMPK α-subunit.[1][9] This phosphorylation event is the critical step for full AMPK activation.
It is important to note that while Acadesine is a powerful tool for activating AMPK, some of its cellular effects have been reported to be AMPK-independent.[3] Therefore, appropriate controls and complementary experimental approaches are essential for definitively attributing an observed effect to AMPK activation.
Signaling Pathway Diagram
Quantitative Data on Acadesine-Induced AMPK Activation
The following table summarizes the quantitative effects of Acadesine on AMPK activation and related cellular processes from various studies.
| Cell Type/Model | Acadesine Concentration | Treatment Time | Observed Effect | Reference |
| B-cell chronic lymphocytic leukemia (B-CLL) cells | 380 +/- 60 µM | Not Specified | EC50 for apoptosis induction | [5][10] |
| B-CLL cells | 0.5 mM | 3 hours | Increased AMPK phosphorylation | [11] |
| Mouse Heart (perfused) | 0.25 - 0.5 mM | 48 minutes | Increased AMPKα Thr172 phosphorylation | [12] |
| U-87 MG cells | 1 mM | 48 hours | Increased AMPKα Thr172 phosphorylation | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Acadesine and AMPK activation.
Cell Culture and Acadesine Treatment (K562 Cell Line)
Materials:
-
K562 cells (ATCC® CCL-243™)
-
RPMI-1640 Medium (e.g., Gibco™ 11875093)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
Acadesine (AICAR)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Culture:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain a cell density between 1 x 10^5 and 8 x 10^5 cells/mL.
-
-
Acadesine Stock Solution Preparation:
-
Prepare a stock solution of Acadesine (e.g., 100 mM) in DMSO.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Acadesine Treatment:
-
Seed K562 cells at a density of 5 x 10^5 cells/mL in fresh culture medium.
-
Add the desired final concentration of Acadesine (e.g., 1 mM) to the cell suspension.
-
For the vehicle control, add an equivalent volume of DMSO.
-
Incubate the cells for the desired treatment duration (e.g., 1, 4, 8, 24 hours).
-
-
Cell Harvesting:
-
Following treatment, transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Proceed with downstream applications such as protein extraction for Western blotting or metabolite extraction for ZMP analysis.
-
Western Blot Analysis of AMPK Phosphorylation
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-AMPKα (Thr172) antibody (e.g., Cell Signaling Technology #2535)
-
Total AMPKα antibody (e.g., Cell Signaling Technology #2532)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse the cell pellet from the Acadesine treatment experiment in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL detection reagents to the membrane and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.
-
AMPK Kinase Activity Assay ([γ-³²P]ATP-based)
Materials:
-
Cell lysis buffer for immunoprecipitation (non-denaturing)
-
Protein A/G agarose beads
-
AMPKα antibody for immunoprecipitation
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM EDTA, 8 mM MgCl2)
-
SAMS peptide (HMRSAMSGLHLVKRR) substrate
-
[γ-³²P]ATP
-
ATP solution
-
Phosphoric acid (85%)
-
P81 phosphocellulose paper
-
Scintillation counter and vials
Protocol:
-
Immunoprecipitation of AMPK:
-
Lyse cells treated with Acadesine or vehicle control in immunoprecipitation buffer.
-
Quantify protein concentration.
-
Incubate a standardized amount of protein lysate with an AMPKα antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 2 hours.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Initiate the kinase reaction by adding the SAMS peptide substrate, ATP, and [γ-³²P]ATP.
-
Incubate at 30°C for 10-20 minutes with gentle agitation.
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
-
Washing and Scintillation Counting:
-
Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Place the washed paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Quantify the kinase activity as the amount of ³²P incorporated into the SAMS peptide per unit of time and protein.
-
Quantification of Intracellular ZMP by HPLC
-
Metabolite Extraction: Rapidly quench cellular metabolism and extract metabolites using a cold solvent (e.g., methanol/acetonitrile/water mixture).
-
Sample Preparation: Lyse the cells and separate the protein precipitate. The supernatant containing the metabolites is then dried and reconstituted in a suitable buffer for HPLC analysis.
-
HPLC Separation: Separate the metabolites using a reverse-phase or ion-exchange HPLC column with an appropriate mobile phase gradient.
-
Detection and Quantification: Detect ZMP using a UV detector at a specific wavelength (e.g., 260 nm). Quantify the ZMP concentration by comparing the peak area to a standard curve of known ZMP concentrations.
Experimental and Logical Workflows
Experimental Workflow for Studying Acadesine's Effect on AMPK
Conclusion
References
- 1. Phospho-AMPKα (Thr172) Antibody (#2531) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acadesine activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-AMPK alpha-1,2 (Thr172) Polyclonal Antibody (PA5-17831) [thermofisher.com]
Acadesine (AICAR) Signaling in Skeletal Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acadesine, also known as AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside), is a cell-permeable adenosine analog that has been extensively utilized as a pharmacological tool to investigate the metabolic pathways regulated by AMP-activated protein kinase (AMPK). Upon cellular uptake, AICAR is phosphorylated to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an AMP mimetic that allosterically activates AMPK without altering cellular adenine nucleotide levels.[1][2] In skeletal muscle, the activation of AMPK by AICAR triggers a cascade of signaling events that mimic some of the beneficial effects of exercise, including enhanced glucose uptake, increased fatty acid oxidation, and mitochondrial biogenesis. This guide provides an in-depth overview of the core signaling pathways of Acadesine in skeletal muscle, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathway: AICAR and AMPK Activation
The primary mechanism of action of Acadesine in skeletal muscle is the activation of AMPK, a master regulator of cellular energy homeostasis.[3][4] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. ZMP, the active metabolite of AICAR, binds to the γ subunit of AMPK, leading to a conformational change that promotes the phosphorylation of the α subunit at Threonine-172 by upstream kinases, resulting in robust AMPK activation.[1]
Activated AMPK orchestrates a metabolic shift towards catabolic processes to generate ATP while inhibiting anabolic, ATP-consuming pathways.[5] This is achieved through the phosphorylation of a multitude of downstream targets involved in glucose and lipid metabolism, mitochondrial function, and gene expression.
Diagram: AICAR Activation of AMPK
Caption: Acadesine (AICAR) is converted to ZMP, which activates AMPK.
Downstream Signaling Pathways and Physiological Effects
AMPK activation by AICAR initiates several key downstream signaling cascades in skeletal muscle, leading to profound physiological changes.
Glucose Metabolism
AICAR stimulation enhances glucose uptake in skeletal muscle, a critical process for maintaining glucose homeostasis.[6] Activated AMPK promotes the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane, facilitating the transport of glucose into the muscle cell.[5][6] This effect is particularly prominent in white muscle fibers.[6]
-
Quantitative Data:
-
In insulin-resistant rats, a single injection of AICAR (250 mg/kg) increased glucose uptake in white quadriceps muscle by five-fold.[6]
-
Chronic AICAR administration in rats led to a significant increase in GLUT-4 mRNA levels.[7]
-
Five days of AICAR exposure in rats increased insulin-stimulated 3-O-methylglucose (3-OMG) transport in a fiber-type-specific manner, with the most marked increase in muscles with a high content of type IIb fibers.[8] This was accompanied by an approximate 45% increase in GLUT-4 content in the extensor digitorum longus (EDL) muscle.[8]
-
Diagram: AICAR-Mediated Glucose Uptake
Caption: AICAR stimulates glucose uptake via AMPK-mediated GLUT4 translocation.
Mitochondrial Biogenesis and Function
A key long-term effect of AICAR treatment is the promotion of mitochondrial biogenesis, the process of generating new mitochondria.[4][9] This is primarily mediated through the activation of Peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), a master regulator of mitochondrial gene expression.[9][10] Activated AMPK can increase the expression and activity of PGC-1α, which in turn co-activates nuclear respiratory factors (NRF-1 and NRF-2) to stimulate the transcription of nuclear genes encoding mitochondrial proteins.[10][11]
-
Quantitative Data:
-
AICAR treatment in C2C12 myotubes significantly increased mitochondrial content and peak mitochondrial capacity.[9]
-
Chronic AICAR treatment in rats increased the mRNA level of PGC-1α.[7]
-
In old mice, chronic AICAR treatment increased the mitochondrial markers cytochrome C by approximately 33% and citrate synthase by about 22%.[12][13]
-
Four weeks of daily AICAR injections in mice increased the protein abundance of oxidative phosphorylation complexes I-V in an AMPK α2-dependent manner.[14]
-
Diagram: AICAR-Induced Mitochondrial Biogenesis
Caption: AICAR promotes mitochondrial biogenesis via the AMPK-PGC-1α axis.
Muscle Fiber Type Switching and Gene Expression
Chronic activation of AMPK by AICAR can induce a shift in muscle fiber composition from glycolytic type IIb fibers towards more oxidative type IIa and type I fibers.[7][15] This transformation is associated with changes in the expression of myosin heavy chain (MyHC) isoforms and an increase in oxidative enzyme activity.[7]
-
Quantitative Data:
-
Four weeks of AICAR treatment in rats significantly increased the number and area proportion of type I muscle fibers and the expression of MyHC I mRNA, while decreasing the proportion of type IIB muscle fibers and the mRNA levels of MyHC IIb and MyHC IIx.[7]
-
The same study reported significantly increased activities of the oxidative enzymes succinate dehydrogenase (SDH) and malate dehydrogenase (MDH) in the AICAR-treated group.[7]
-
Chronic AICAR injections in old mice restored the expression of many genes to levels observed in young muscle.[16]
-
Quantitative Data Summary
| Parameter | Model System | Treatment | Result | Reference |
| Glucose Metabolism | ||||
| Glucose Uptake | Insulin-resistant rats (white quadriceps) | Single AICAR injection (250 mg/kg) | 5-fold increase | [6] |
| GLUT-4 mRNA | Rats (gastrocnemius) | Chronic AICAR treatment | Significant increase | [7] |
| GLUT-4 Protein | Rats (EDL muscle) | 5 days of AICAR | ~45% increase | [8] |
| Mitochondrial Biogenesis | ||||
| Mitochondrial Content & Capacity | C2C12 myotubes | AICAR treatment | Significantly increased | [9] |
| PGC-1α mRNA | Rats (gastrocnemius) | Chronic AICAR treatment | Increased | [7] |
| Cytochrome C | Old mice (quadriceps) | Chronic AICAR treatment | ~33% increase | [12][13] |
| Citrate Synthase | Old mice (quadriceps) | Chronic AICAR treatment | ~22% increase | [12][13] |
| Muscle Fiber Type & Gene Expression | ||||
| Type I Muscle Fiber Proportion | Rats (gastrocnemius) | 4 weeks of AICAR | Significantly increased | [7] |
| Type IIB Muscle Fiber Proportion | Rats (gastrocnemius) | 4 weeks of AICAR | Significantly decreased | [7] |
| MyHC I mRNA | Rats (gastrocnemius) | 4 weeks of AICAR | Significantly increased | [7] |
| MyHC IIb & IIx mRNA | Rats (gastrocnemius) | 4 weeks of AICAR | Significantly decreased | [7] |
| SDH & MDH Activity | Rats (gastrocnemius) | 4 weeks of AICAR | Significantly increased | [7] |
| Mafbx & Murf1 Gene Expression | Old mice | Chronic AICAR treatment | Reduced | [2][12] |
Experimental Protocols
Acute AICAR Injection and Muscle Analysis
-
Objective: To assess the acute activation of AMPK and its downstream targets.
-
AICAR Administration: A single subcutaneous or intraperitoneal injection of AICAR (e.g., 250-500 mg/kg body weight) or saline as a control.[6][14]
-
Tissue Harvesting: At a specified time point post-injection (e.g., 30, 60, or 120 minutes), animals are anesthetized, and skeletal muscles (e.g., quadriceps, gastrocnemius, EDL) are rapidly dissected and freeze-clamped in liquid nitrogen.[6][17] Tissues are stored at -80°C until analysis.
-
Analysis:
-
Western Blotting: To determine the phosphorylation status of AMPK (p-AMPK Thr172) and its downstream targets (e.g., ACC, raptor).[16][18]
-
Enzyme Activity Assays: To measure the activity of AMPK and other metabolic enzymes.[6][19]
-
Metabolite Analysis: To quantify intracellular metabolites like glucose-6-phosphate.[19]
-
Chronic AICAR Treatment and Phenotypic Analysis
-
Objective: To investigate the long-term effects of AICAR on muscle physiology and gene expression.
-
AICAR Administration: Daily subcutaneous or intraperitoneal injections of AICAR (e.g., 500 mg/kg body weight) or saline for an extended period (e.g., 14, 28, or 31 days).[15][16]
-
Phenotypic Assessment:
-
Tissue Harvesting and Analysis: 24 hours after the final injection, muscles are harvested as described above.
-
Histology: Muscle cross-sections are stained (e.g., with ATPase staining) to determine fiber type composition and size.[7]
-
Gene Expression Analysis: RNA is extracted, and quantitative real-time PCR (RT-qPCR) or RNA sequencing is performed to measure the expression of genes related to metabolism, mitochondrial biogenesis, and muscle fiber type.[7][16]
-
Protein Expression: Western blotting is used to quantify the protein levels of key metabolic and mitochondrial proteins.[15][18]
-
Diagram: Experimental Workflow for Chronic AICAR Study
Caption: A typical workflow for a chronic AICAR treatment study in rodents.
Conclusion
Acadesine (AICAR) is a powerful pharmacological agent for elucidating the intricate signaling pathways governed by AMPK in skeletal muscle. Its ability to mimic exercise-induced metabolic adaptations has made it an invaluable tool in basic research and a potential therapeutic candidate for metabolic diseases. This guide provides a comprehensive overview of the core signaling mechanisms, downstream effects, and experimental methodologies associated with AICAR in skeletal muscle, serving as a valuable resource for professionals in the field. Further research is warranted to fully understand the long-term consequences and potential off-target effects of AICAR administration.[4][20]
References
- 1. mdpi.com [mdpi.com]
- 2. Chronic treatment of old mice with AICAR reverses age‐related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleosides block AICAR-stimulated activation of AMPK in skeletal muscle and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. AICAR stimulates mitochondrial biogenesis and BCAA catabolic enzyme expression in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of PGC-1α signaling in skeletal muscle health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of PGC-1α signaling in skeletal muscle health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chronic treatment of old mice with AICAR reverses age-related changes in exercise performance and skeletal muscle gene expression (New Paper) - Rapamycin Longevity News [rapamycin.news]
- 14. AMP-activated protein kinase controls exercise training- and AICAR-induced increases in SIRT3 and MnSOD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of chronic AICAR treatment on fiber composition, enzyme activity, UCP3, and PGC-1 in rat muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 17. journals.physiology.org [journals.physiology.org]
- 18. researchgate.net [researchgate.net]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of Acadesine as an adenosine regulating agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICA-riboside or AICAR), is a purine nucleoside analogue with a significant history in clinical research as an adenosine regulating agent. Initially investigated for its cardioprotective effects during ischemic events, its mechanism of action has since been elucidated, revealing a primary role as an activator of AMP-activated protein kinase (AMPK). This guide provides a comprehensive technical overview of the discovery, history, mechanism of action, and key experimental findings related to Acadesine. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows to serve as a resource for the scientific community.
Discovery and History
Acadesine first entered the scientific landscape in the 1980s as a potential therapeutic agent to preserve myocardial blood flow during cardiac surgery.[1] Its development was driven by the need to protect the heart from ischemic injury. The drug was developed by PeriCor Therapeutics and was later licensed to Schering-Plough in 2007 for Phase III clinical trials.[1]
The primary indication explored in these large-scale trials was the prevention of reperfusion injury in patients undergoing coronary artery bypass graft (CABG) surgery.[1] Despite promising preclinical data, the Phase III RED-CABG trial was terminated in late 2010 due to a low likelihood of achieving a statistically significant efficacious outcome.[2][3]
Beyond its initial cardiac focus, research has unveiled Acadesine's potential in other therapeutic areas. It has been investigated for the treatment of acute lymphoblastic leukemia and has shown pro-apoptotic effects in B-cell chronic lymphocytic leukemia (B-CLL) cells.[1][4] Furthermore, preclinical studies have demonstrated its ability to enhance endurance in animal models, leading to its inclusion on the World Anti-Doping Agency's (WADA) prohibited list.[1]
Mechanism of Action
Acadesine's primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1] Upon cellular uptake, Acadesine is phosphorylated by adenosine kinase to its active form, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), also known as AICA-ribotide.[4][5] ZMP is an analogue of adenosine monophosphate (AMP) and allosterically activates AMPK without altering the cellular AMP:ATP ratio.[5][6]
The activation of AMPK by Acadesine triggers a cascade of downstream metabolic events aimed at restoring cellular energy homeostasis. These include the stimulation of glucose uptake and fatty acid oxidation, alongside the inhibition of anabolic processes such as lipid and protein synthesis.[1]
Interestingly, research has also uncovered AMPK-independent effects of Acadesine. Studies have shown that Acadesine can activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway and the Hippo signaling pathway through the upregulation of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).[4][7][8] These alternative pathways contribute to its diverse cellular effects, including anti-inflammatory and pro-apoptotic activities.
The cardioprotective effects of Acadesine are attributed to both the activation of AMPK and an increase in extracellular adenosine levels.[1] In the context of cancer, particularly B-CLL, Acadesine-induced apoptosis is mediated by the activation of caspases-3, -8, and -9, and the release of cytochrome c from the mitochondria, in a p53-independent manner.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Acadesine.
Table 1: In Vitro Efficacy of Acadesine
| Parameter | Cell Type | Value | Reference |
| EC50 for Apoptosis | B-CLL Cells | 380 ± 60 µM | [3][4] |
Table 2: Pharmacokinetic Properties of Acadesine in Humans
| Parameter | Value | Reference |
| Total Plasma Clearance | 2.2 ± 0.2 L/hour/kg | [9] |
| Terminal Half-life of Metabolites | ~1 week | [9] |
| Plasma Protein Binding | ~1% (negligible) | [9] |
| Major Metabolite | Uric Acid | [9] |
Table 3: Clinical Trial Dosing of Acadesine
| Trial | Indication | Dosing Regimen | Reference |
| RED-CABG | Cardioprotection in CABG | 0.1 mg/kg/minute IV infusion for 7 hours | [2][3] |
| Phase I/II | Relapsed/Refractory CLL | 50-315 mg/kg IV infusion | [6][10] |
| MTD in CLL Trial | Relapsed/Refractory CLL | 210 mg/kg IV infusion | [6][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Acadesine.
AMPK Activation Assay by Western Blot
This protocol describes the detection of AMPK activation in cell lysates by measuring the phosphorylation of AMPKα at Threonine 172.
Materials:
-
K562 cells (or other suitable cell line)
-
Acadesine solution (1 mM)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture K562 cells to the desired density. Treat cells with 1 mM Acadesine for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-AMPKα antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for total AMPK levels, the membrane can be stripped and re-probed with an anti-AMPKα antibody.
In Vitro Apoptosis Assay in B-CLL Cells
This protocol details the assessment of Acadesine-induced apoptosis in B-CLL cells via flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Primary B-CLL cells
-
Acadesine solution (at various concentrations, e.g., 0-1 mM)
-
RPMI-1640 medium with 10% FBS
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Isolate primary B-CLL cells from patient samples. Culture the cells in RPMI-1640 medium. Treat the cells with varying concentrations of Acadesine for 24 hours.
-
Cell Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Measurement of Intracellular ZMP Levels by HPLC
This protocol outlines a method for the quantification of the active metabolite of Acadesine, ZMP, in cellular extracts using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cultured cells (e.g., B-CLL cells)
-
Acadesine solution
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH)
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile phase: A suitable buffer system, for example, a gradient of potassium phosphate buffer and methanol.
-
ZMP standard solution
Procedure:
-
Cell Treatment and Extraction:
-
Treat cultured cells with Acadesine.
-
Harvest and wash the cells.
-
Extract the nucleotides by adding ice-cold perchloric acid.
-
Incubate on ice to precipitate proteins.
-
-
Neutralization:
-
Centrifuge to pellet the protein precipitate.
-
Neutralize the supernatant by adding potassium hydroxide.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume of the sample onto the HPLC system.
-
Separate the nucleotides using a C18 column with a suitable mobile phase gradient.
-
Detect ZMP using a UV detector at an appropriate wavelength (e.g., 260 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of ZMP standard.
-
Quantify the ZMP concentration in the cell extracts by comparing the peak area to the standard curve.
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways activated by Acadesine.
Experimental Workflows
Caption: Experimental workflow for AMPK activation assay.
Logical Relationships
Caption: Logical relationship of Acadesine's mechanism.
References
- 1. The Hippo pathway kinases LATS1 and LATS2 attenuate cellular responses to heavy metals through phosphorylating MTF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acadesine activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics and proteomics identify the toxic form and the associated cellular binding targets of the anti-proliferative drug AICAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. axonmedchem.com [axonmedchem.com]
The Pharmacological Profile of Acadesine and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR), is a purine nucleoside analogue that has been investigated for its therapeutic potential in a variety of conditions, most notably cardiac ischemia-reperfusion injury and certain cancers. As a prodrug, acadesine is taken up by cells and converted to its active metabolite, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which acts as an AMP analogue. The primary mechanism of action of ZMP is the allosteric activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation triggers a cascade of downstream signaling events that modulate metabolic pathways, including glucose uptake and fatty acid oxidation, and can induce apoptosis in susceptible cells. Beyond its well-documented AMPK-dependent effects, acadesine and its metabolites also exhibit AMPK-independent activities, including the modulation of adenosine signaling pathways and the activation of the Hippo tumor suppressor pathway. This technical guide provides a comprehensive overview of the pharmacological profile of acadesine and its metabolites, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.
Mechanism of Action
Acadesine exerts its pharmacological effects primarily through its intracellular conversion to ZMP. This conversion is catalyzed by adenosine kinase.[1] ZMP then mimics the effects of adenosine monophosphate (AMP), leading to the activation of AMPK.[2]
AMPK Activation
AMPK is a heterotrimeric protein kinase consisting of a catalytic α subunit and regulatory β and γ subunits. ZMP binds to the γ-subunit of AMPK, inducing a conformational change that promotes the phosphorylation of threonine 172 on the α-subunit by upstream kinases, such as liver kinase B1 (LKB1).[2] This phosphorylation is the key step in AMPK activation. While ZMP effectively activates AMPK, it is noteworthy that it is a significantly less potent activator than AMP itself, with studies indicating it is 40- to 50-fold less potent.[3]
Adenosine Regulation
Acadesine is also classified as an adenosine-regulating agent.[4] It can increase the availability of adenosine in ischemic tissues. This is thought to occur through the inhibition of adenosine deaminase and adenosine kinase, leading to an accumulation of adenosine. Increased extracellular adenosine can then activate adenosine receptors, contributing to cardioprotective effects.
AMPK-Independent Effects
Recent research has revealed that acadesine can exert effects independent of AMPK. One notable example is the activation of the Hippo signaling pathway, a key regulator of cell proliferation and apoptosis.[5][6] This action is mediated by the ZMP metabolite and contributes to the anti-neoplastic properties of acadesine.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for acadesine and its metabolites.
Table 1: In Vitro Efficacy of Acadesine
| Parameter | Cell Line/System | Value | Reference |
| EC50 (Apoptosis) | B-cell chronic lymphocytic leukemia (B-CLL) cells | 380 ± 60 µM | [1] |
| ZMP concentration | Isolated rat hepatocytes (treated with 500 µM Acadesine) | ~4 nmol/g | [7] |
| AMPK Activation Potency (ZMP vs. AMP) | Cell-free assays | ZMP is 40-50 fold less potent than AMP | [3] |
Table 2: Human Pharmacokinetic Parameters of Acadesine (Intravenous Administration)
| Parameter | Value | Reference |
| Plasma Clearance | 2.2 ± 0.2 L/hour/kg | [8] |
| Terminal Half-life (intact Acadesine) | Measurable for only 2 hours post-infusion | [8] |
| Apparent Half-life (total ¹⁴C from labeled Acadesine) | ~1 week | [8] |
| Plasma Protein Binding | Negligible (~1%) | [8] |
| Urinary Excretion (intact Acadesine) | 5% of dose | [8] |
| Major Metabolite in Plasma and Urine | Uric Acid | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of acadesine.
Measurement of AMPK Activation via Western Blotting
This protocol describes the detection of phosphorylated AMPK (p-AMPK) at Threonine 172, a key indicator of its activation, in cell lysates.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of acadesine or vehicle control for the specified time.
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA (bicinchoninic acid) protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-AMPK (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed for total AMPK.
-
Assessment of Glucose Uptake
This protocol outlines a common method to measure glucose uptake in cells using the fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Protocol:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with acadesine or control as described previously.
-
Glucose Starvation: Prior to the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer without glucose for 1-2 hours.
-
Glucose Uptake Assay:
-
Add 2-NBDG to the KRH buffer to a final concentration of 50-100 µM.
-
Incubate the cells with the 2-NBDG containing buffer for 30-60 minutes at 37°C.
-
-
Signal Termination and Measurement:
-
Remove the 2-NBDG solution and wash the cells three times with ice-cold KRH buffer.
-
Lyse the cells in a suitable buffer.
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation and emission wavelengths appropriate for 2-NBDG (typically ~465 nm and ~540 nm, respectively).
-
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration of each sample.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying acadesine.
Caption: Signaling pathway of Acadesine and its metabolite ZMP.
Caption: Typical experimental workflow for studying Acadesine's effects.
Conclusion
Acadesine is a multifaceted pharmacological agent with a well-defined primary mechanism of action centered on the activation of AMPK via its active metabolite, ZMP. This activity underlies its potential therapeutic applications in metabolic and ischemic disorders. The growing body of evidence for AMPK-independent effects, such as the modulation of the Hippo pathway, suggests a broader range of biological activities that warrant further investigation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of acadesine and its metabolites. Future research should focus on obtaining more precise quantitative measures of ZMP's interaction with AMPK and a more detailed characterization of its AMPK-independent signaling pathways.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Metabolomics and proteomics identify the toxic form and the associated cellular binding targets of the anti-proliferative drug AICAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acadesine, an adenosine-regulating agent with the potential for widespread indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Acadesine (AICA-riboside): disposition and metabolism of an adenosine-regulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Structure of Acadesine Phosphoric Acid Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for Acadesine phosphoric acid salt. Acadesine, an adenosine analog, is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Its phosphoric acid salt form is of significant interest for pharmaceutical development due to potential improvements in solubility and bioavailability.
Chemical Structure and Identification
Acadesine phosphoric acid salt is the salt formed between the basic Acadesine molecule and phosphoric acid.
| Identifier | Value | Source |
| IUPAC Name | 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid | [1] |
| CAS Number | 681006-28-0 | [1] |
| Molecular Formula | C₉H₁₇N₄O₉P | [1] |
| Molecular Weight | 356.23 g/mol | [1] |
| SMILES | P(=O)(O[H])(O[H])O[H].O1--INVALID-LINK--(C([H])([H])O[H])--INVALID-LINK--(--INVALID-LINK--([C@]1([H])N1C([H])=NC(C(N([H])[H])=O)=C1N([H])[H])O[H])O[H] | |
| InChI Key | BPVGMEHURDEDAZ-CODPYOKSSA-N | [1] |
Physicochemical Properties
Quantitative data for the phosphoric acid salt of Acadesine is not extensively reported in publicly available literature. The following table summarizes known data for Acadesine (free base) and general properties of the salt.
| Property | Acadesine (Free Base) | Acadesine Phosphoric Acid Salt | Source |
| Melting Point | 214-215 °C | Data not available | |
| Solubility | Soluble in DMSO and water | Expected to have higher aqueous solubility than the free base | |
| pKa | Data not available | Data not available | |
| Appearance | Crystalline solid | Expected to be a crystalline solid | [2] |
Mechanism of Action: AMPK Signaling Pathway
Acadesine is a cell-permeable nucleoside that is converted intracellularly to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), also known as AICA-ribotide. ZMP is an analog of adenosine monophosphate (AMP) and a potent activator of AMP-activated protein kinase (AMPK).[3][4] AMPK is a central regulator of cellular energy metabolism. Its activation stimulates catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. This mechanism underlies the therapeutic potential of Acadesine in various diseases, including metabolic disorders and cancer.
Experimental Protocols
The following are detailed methodologies for the synthesis and analysis of Acadesine phosphoric acid salt, designed for research and development purposes.
Synthesis of Acadesine Phosphoric Acid Salt
This protocol describes a straightforward acid-base reaction to form the salt.
Materials:
-
Acadesine (free base)
-
Orthophosphoric acid (H₃PO₄), 85%
-
Ethanol, absolute
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Dissolve a known molar amount of Acadesine (free base) in a minimal amount of warm absolute ethanol in a round-bottom flask with stirring.
-
In a separate container, dilute one molar equivalent of 85% orthophosphoric acid with a small amount of absolute ethanol.
-
Slowly add the ethanolic phosphoric acid solution dropwise to the stirring Acadesine solution at room temperature.
-
A precipitate of Acadesine phosphoric acid salt should form upon addition.
-
Continue stirring the mixture for 1-2 hours at room temperature to ensure complete salt formation.
-
If precipitation is slow, the solution can be cooled in an ice bath to promote crystallization.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected salt with a small amount of cold absolute ethanol, followed by a wash with diethyl ether to remove residual solvent.
-
Dry the purified Acadesine phosphoric acid salt in a vacuum oven at a temperature not exceeding 50°C until a constant weight is achieved.
Analytical Characterization
4.2.1. High-Performance Liquid Chromatography (HPLC)
This method is for assessing the purity of the synthesized salt.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Gradient: A typical gradient could be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the salt in the initial mobile phase composition.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR can be used to confirm the structure of the Acadesine moiety.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Instrument: 400 MHz or higher NMR spectrometer
-
Procedure: Dissolve a small amount of the salt in DMSO-d₆. Acquire a ¹H NMR spectrum. The spectrum should show characteristic peaks for the ribose and imidazole protons of Acadesine. The presence of a broad peak corresponding to the phosphate protons may also be observed.
4.2.3. Mass Spectrometry (MS)
MS can confirm the molecular weight of the Acadesine cation.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the protonated Acadesine molecule [M+H]⁺ at approximately m/z 259.1.
Conclusion
This technical guide provides essential information on the chemical structure, properties, and analytical methods for Acadesine phosphoric acid salt. The provided experimental protocols offer a foundation for researchers to synthesize and characterize this compound. Further investigation into the specific physicochemical properties of the salt is warranted to fully understand its potential advantages in drug development. The activation of the AMPK pathway by Acadesine continues to be a promising area of research for various therapeutic applications.
References
Acadesine as a Potential Therapeutic for Acute Lymphoblastic Leukemia: A Technical Guide
Introduction
Acadesine, also known as 5-aminoimidazole-4-carboxamide riboside (AICAR), is a cell-permeable adenosine analog that has garnered significant interest as a potential therapeutic agent for various malignancies, including acute lymphoblastic leukemia (ALL). Its primary mechanism of action has historically been attributed to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. However, emerging evidence suggests a more complex and multifaceted mechanism, including AMPK-independent pathways that contribute to its anti-leukemic effects. This technical guide provides an in-depth overview of the current understanding of Acadesine's action in ALL, focusing on quantitative data, experimental methodologies, and the intricate signaling pathways involved.
Quantitative Data on Acadesine's Efficacy
The cytostatic and cytotoxic effects of Acadesine have been evaluated in various leukemia models. While specific IC50 values for a wide range of ALL cell lines are not extensively documented in the readily available literature, data from studies on chronic lymphocytic leukemia (CLL) provide a valuable reference point.
| Cell Type | Parameter | Value | Reference |
| B-cell chronic lymphocytic leukemia (B-CLL) cells | EC50 (apoptosis induction) | 380 +/- 60 µM | [1][2] |
Note: EC50 (half-maximal effective concentration) for apoptosis induction was determined in a study involving samples from 70 B-CLL patients.[1][2] Further research is required to establish specific IC50 values for proliferation and viability in a comprehensive panel of ALL cell lines.
Signaling Pathways of Acadesine in Leukemia
The molecular mechanisms underlying Acadesine's anti-leukemic activity are complex, involving both AMPK-dependent and AMPK-independent signaling pathways.
AMPK-Dependent Pathway
Acadesine is readily taken up by cells and phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribotide (ZMP), an analog of AMP.[3] ZMP allosterically activates AMPK, a central energy sensor that, when activated, shifts cellular metabolism from anabolic to catabolic processes to restore energy balance.[3] In the context of leukemia, AMPK activation is thought to induce apoptosis.
AMPK-Independent Pathways
Recent studies have revealed that Acadesine can exert its anti-leukemic effects independently of AMPK. These mechanisms are particularly relevant in ALL and involve the perturbation of nucleotide metabolism and other signaling cascades. One key AMPK-independent effect is the induction of imbalances in nucleotide triphosphate (NTP) and deoxynucleotide triphosphate (dNTP) pools, which can lead to DNA replication stress and cell cycle arrest.
References
The Enzymatic Conversion of Acadesine to ZMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acadesine, a synthetic adenosine analog also known as AICA-riboside or AICAR, is a pro-drug that requires intracellular phosphorylation to exert its pharmacological effects. The pivotal step in its bioactivation is the enzymatic conversion to 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl-5'-monophosphate (ZMP), a structural mimic of adenosine monophosphate (AMP). This transformation is catalyzed by the enzyme adenosine kinase (ADK). The accumulation of intracellular ZMP allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This activation triggers a cascade of downstream signaling events that are central to the therapeutic potential of Acadesine in various pathological conditions, including cancer and cardiovascular diseases. This technical guide provides an in-depth overview of the enzymatic phosphorylation of Acadesine to ZMP, including the signaling pathway, detailed experimental protocols for assessing enzyme kinetics, and a summary of the key enzymatic parameters.
The Acadesine to ZMP Signaling Pathway
The conversion of Acadesine to its active form, ZMP, and the subsequent activation of AMPK is a multi-step process that begins with the transport of Acadesine into the cell.
-
Cellular Uptake: Acadesine, being a nucleoside analog, is transported across the cell membrane by nucleoside transporters.[1][2]
-
Enzymatic Phosphorylation: Once inside the cell, Acadesine serves as a substrate for adenosine kinase (ADK). In an ATP-dependent reaction, ADK catalyzes the transfer of a phosphate group from ATP to the 5'-hydroxyl group of the ribose moiety of Acadesine, yielding ZMP and ADP.[1][3]
-
AMPK Activation: ZMP, due to its structural similarity to AMP, acts as an allosteric activator of AMPK. ZMP binds to the γ-subunit of the AMPK heterotrimer, inducing a conformational change that promotes the phosphorylation of a critical threonine residue (Thr172) in the activation loop of the catalytic α-subunit by an upstream kinase, liver kinase B1 (LKB1). This phosphorylation event leads to a significant increase in AMPK activity.[1]
-
Downstream Effects: Activated AMPK proceeds to phosphorylate a multitude of downstream target proteins, thereby modulating various metabolic pathways. These effects include the stimulation of catabolic processes that generate ATP (e.g., glycolysis and fatty acid oxidation) and the inhibition of anabolic processes that consume ATP (e.g., protein and fatty acid synthesis).
The following diagram illustrates the signaling pathway from Acadesine uptake to AMPK activation:
Quantitative Data on Enzyme Kinetics
The enzymatic phosphorylation of Acadesine by adenosine kinase can be characterized by standard Michaelis-Menten kinetics. While extensive data is available for the natural substrate adenosine, specific kinetic parameters for Acadesine are not as widely reported. However, based on available literature, a comparative summary is presented below.
| Substrate | Enzyme | Km (µM) | Vmax (µmol/min/mg protein) | Source |
| Adenosine | Adenosine Kinase | 0.2 - 0.4 | 2.2 | [4] |
| Acadesine | Adenosine Kinase | Not Reported | Not Reported | - |
Experimental Protocol: Determination of Adenosine Kinase Kinetic Parameters for Acadesine
This section outlines a detailed methodology for determining the Michaelis-Menten constants (Km and Vmax) for the phosphorylation of Acadesine by adenosine kinase. The protocol is based on a continuous spectrophotometric assay that couples the production of ADP to the oxidation of NADH.
Principle
The production of ADP during the phosphorylation of Acadesine is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. Pyruvate kinase catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP to form pyruvate and ATP. Lactate dehydrogenase then catalyzes the reduction of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the rate of ADP production and thus the adenosine kinase activity.
Materials and Reagents
-
Recombinant human adenosine kinase (ADK)
-
Acadesine
-
Adenosine triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
HEPES buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Potassium chloride (KCl)
-
96-well UV-transparent microplates
-
Spectrophotometric microplate reader capable of reading absorbance at 340 nm
Assay Procedure
-
Prepare the Assay Buffer: 50 mM HEPES, 50 mM KCl, 10 mM MgCl2, pH 7.4.
-
Prepare the Coupling Enzyme Mixture: In the assay buffer, prepare a solution containing 1 mM PEP, 0.3 mM NADH, 10 U/mL PK, and 15 U/mL LDH.
-
Prepare Acadesine Stock Solutions: Prepare a series of Acadesine stock solutions in the assay buffer at various concentrations (e.g., ranging from 0.1 µM to 1000 µM).
-
Set up the Reaction Mixture: In each well of the 96-well microplate, add the following in order:
-
50 µL of the coupling enzyme mixture.
-
10 µL of the Acadesine stock solution (or assay buffer for the blank).
-
20 µL of assay buffer.
-
-
Initiate the Reaction: Add 20 µL of a solution containing ATP (at a saturating concentration, e.g., 1 mM) and a fixed amount of recombinant human adenosine kinase to each well to initiate the reaction. The final volume in each well should be 100 µL.
-
Monitor the Reaction: Immediately place the microplate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the Initial Reaction Velocities: Determine the initial reaction rate (V0) for each Acadesine concentration from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).
-
Determine Kinetic Parameters: Plot the initial reaction velocities (V0) against the corresponding Acadesine concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
The following diagram illustrates the experimental workflow:
Conclusion
The enzymatic phosphorylation of Acadesine to ZMP by adenosine kinase is a fundamental step in its mechanism of action. This conversion leads to the activation of the critical energy sensor AMPK, which in turn modulates a wide array of cellular processes. Understanding the kinetics and the underlying signaling pathway of this enzymatic reaction is crucial for the rational design and development of novel therapeutic strategies targeting cellular metabolism. The experimental protocol detailed in this guide provides a robust framework for researchers to quantitatively assess the interaction between Acadesine and adenosine kinase, thereby facilitating further investigations into the pharmacological properties of this and other related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Metabolomics and proteomics identify the toxic form and the associated cellular binding targets of the anti-proliferative drug AICAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeeper of Acadesine's Bioactivity: A Technical Guide to the Role of Adenosine Kinase in Cellular Uptake and Activation
Audience: Researchers, scientists, and drug development professionals.
Abstract: Acadesine, also known as AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside), is a potent activator of AMP-activated protein kinase (AMPK) with significant therapeutic potential in ischemia-reperfusion injury and various cancers, including B-cell chronic lymphocytic leukemia (B-CLL)[1][2]. Its cellular activity, however, is not inherent. Acadesine requires intracellular processing to become bioactive, a process in which adenosine kinase (ADK) plays a pivotal and indispensable role. This technical guide delineates the mechanism of Acadesine's cellular uptake and subsequent activation, focusing on the critical function of ADK. We provide a summary of key quantitative data, detailed experimental protocols for studying this process, and visual diagrams of the associated pathways and workflows.
The Two-Step Mechanism of Acadesine Bioactivation
The therapeutic effects of Acadesine are contingent upon its conversion to an active intracellular metabolite, AICA ribotide, also known as ZMP (5-aminoimidazole-4-carboxamide ribotide)[3]. This conversion is a two-step process:
-
Cellular Uptake: Acadesine, being a nucleoside analog, is transported across the plasma membrane into the cell. This process is mediated by equilibrative nucleoside transporters (ENTs)[4]. The importance of this transport step is highlighted by experiments where ENT inhibitors, such as Nitrobenzylthioinosine (NBTI), completely block the downstream effects of Acadesine, including AMPK phosphorylation and apoptosis[3][5].
-
Intracellular Phosphorylation: Once inside the cell, Acadesine serves as a substrate for adenosine kinase (ADK). ADK catalyzes the phosphorylation of Acadesine to ZMP[3][4]. This step is the rate-limiting and essential event for bioactivation. ZMP is an analog of adenosine monophosphate (AMP) and activates AMPK by mimicking the effects of a high AMP:ATP ratio, which signals a state of low cellular energy[1][2]. Inhibition of ADK with compounds like 5-Iodotubercidin or ABT702 prevents the formation of ZMP and, consequently, abrogates all Acadesine-induced biological effects[3][6].
This dependency on ADK makes the enzyme a critical determinant of Acadesine's efficacy in different cell types. For instance, higher intracellular levels of ZMP were observed in B-CLL cells compared to T-cells treated with Acadesine, correlating with the differential sensitivity of these cells to Acadesine-induced apoptosis[3].
Quantitative Data Summary
The following table summarizes key quantitative data from studies investigating Acadesine's effects, highlighting the concentrations used and the outcomes dependent on its uptake and phosphorylation.
| Parameter | Cell Type | Value/Concentration | Outcome | Reference |
| EC50 for Apoptosis | B-cell chronic lymphocytic leukemia (B-CLL) | 380 ± 60 µM | Half-maximal effective concentration to induce apoptosis. | [3][5] |
| ZMP Accumulation | B-CLL cells vs. T-cells | 0.5 mM Acadesine | Intracellular ZMP levels were higher in B-CLL cells than in T-cells. | [3] |
| AMPK Phosphorylation | B-CLL cells | 0.5 mM Acadesine | Induced phosphorylation of AMPK, indicating activation. | [3] |
| Gene Expression Alteration | Acute Lymphoblastic Leukemia (ALL) | 15 mM Acadesine for 45 min | Induced a robust and rapid alteration in immediate early gene (IEG) expression. | [6] |
| Apoptosis Inhibition | B-CLL cells | Not specified | 5-iodotubercidin (ADK inhibitor) completely inhibited Acadesine-induced apoptosis. | [3] |
| AMPK Activation Inhibition | B-CLL cells | Not specified | 5-iodotubercidin (ADK inhibitor) completely inhibited Acadesine-induced AMPK phosphorylation. | [3][5] |
Experimental Protocols
Investigating the role of adenosine kinase in Acadesine's activity requires specific experimental setups. Below are representative protocols for key assays.
Protocol: Acadesine Uptake and Intracellular ZMP Measurement
Objective: To quantify the uptake of Acadesine and its conversion to ZMP, and to assess the effect of ADK inhibition.
Materials:
-
Adherent or suspension cells (e.g., B-CLL, ALL cell lines)
-
Complete cell culture medium
-
Acadesine (AICAR) stock solution
-
Adenosine kinase inhibitor (e.g., 5-Iodotubercidin)
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid or similar for cell lysis and metabolite extraction
-
High-Performance Liquid Chromatography (HPLC) system for metabolite analysis
Procedure:
-
Cell Seeding: Seed cells to achieve approximately 80-90% confluency (for adherent cells) or a density of 1x106 cells/mL (for suspension cells) on the day of the experiment.
-
Treatment:
-
Pre-incubate a subset of cells with an ADK inhibitor (e.g., 1 µM 5-Iodotubercidin) for 1 hour.
-
Add Acadesine (e.g., final concentration of 0.5 mM) to both inhibitor-treated and untreated cells. Include a vehicle-only control group.
-
Incubate for the desired time period (e.g., 1-4 hours).
-
-
Cell Harvesting:
-
For suspension cells, centrifuge at 500 x g for 5 minutes at 4°C.
-
For adherent cells, aspirate the medium.
-
Wash the cell pellet/plate twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Lyse the cells by adding a fixed volume of ice-cold 0.4 M perchloric acid.
-
Incubate on ice for 15 minutes.
-
Scrape adherent cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
-
Sample Analysis:
-
Neutralize the supernatant with a solution of potassium carbonate.
-
Analyze the supernatant for ZMP and Acadesine concentrations using a validated HPLC method.
-
Normalize results to total protein concentration or cell number.
-
Protocol: Western Blot for AMPK Phosphorylation
Objective: To qualitatively or semi-quantitatively measure the activation of AMPK by assessing its phosphorylation status following Acadesine treatment.
Materials:
-
Cells and treatment reagents as described in 3.1.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-total-AMPKα.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in 3.1. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-AMPKα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AMPKα.
References
- 1. Acadesine, an adenosine-regulating agent with the potential for widespread indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acadesine - Wikipedia [en.wikipedia.org]
- 3. Acadesine activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ashpublications.org [ashpublications.org]
The Anti-Inflammatory Properties of Acadesine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acadesine (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, AICAR) is a purine nucleoside analog that has demonstrated significant anti-inflammatory properties in a variety of preclinical and clinical settings. This technical guide provides an in-depth exploration of the molecular mechanisms underlying Acadesine's anti-inflammatory effects, focusing on its role as an activator of AMP-activated protein kinase (AMPK) and its influence on key inflammatory signaling pathways. This document summarizes available quantitative data, outlines experimental protocols for investigating its bioactivity, and provides visual representations of the core signaling pathways involved.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense, dysregulated inflammation is a key driver of numerous chronic diseases. Acadesine has emerged as a promising therapeutic agent with the potential to modulate inflammatory responses. It is an adenosine-regulating agent that increases the bioavailability of adenosine and has significant metabolic effects, in part through the activation of the key metabolic regulatory enzyme, AMP-activated protein kinase (AMPK)[1]. This guide delves into the core anti-inflammatory mechanisms of Acadesine, providing a technical resource for the scientific community.
Mechanism of Action: A Dual Approach to Inflammation Control
Acadesine's anti-inflammatory effects are primarily attributed to two interconnected mechanisms:
-
AMPK Activation: Once inside the cell, Acadesine is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an analog of adenosine monophosphate (AMP). ZMP mimics the effects of AMP, leading to the allosteric activation of AMPK[1]. Activated AMPK is a central regulator of cellular energy homeostasis and has been shown to exert potent anti-inflammatory effects through various downstream targets.
-
Adenosine Receptor-Independent Signaling: Studies have also indicated that Acadesine can exert anti-inflammatory effects independently of adenosine receptor stimulation. It has been shown to activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which in turn can suppress inflammatory responses[2][3].
Key Signaling Pathways Modulated by Acadesine
Acadesine's activation of AMPK and the PI3K/Akt pathway leads to the downstream inhibition of key pro-inflammatory transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This inhibition results in the reduced expression of a wide range of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the available quantitative data on the anti-inflammatory effects of Acadesine.
| Parameter | Cell Type/Model | Effect | Concentration/Dose | Reference |
| Apoptosis Induction (EC50) | B-cell chronic lymphocytic leukemia (B-CLL) cells | Induces apoptosis | 380 ± 60 µM | [1][2] |
| Granulocyte CD11b Up-regulation | Human whole blood (in vitro) | 61% inhibition of fMLP-induced up-regulation | Not specified | [4] |
| Granulocyte CD11b Up-regulation | Patients undergoing cardiopulmonary bypass (in vivo) | Peak expression 2.8x baseline (vs. 4.3x for placebo) | Low and high-dose infusion | [5] |
fMLP: N-formyl-methionyl-leucyl-phenylalanine
| Cytokine/Molecule | Cell Type/Model | Effect | Reference |
| TNF-α | Astrocytes, microglia, macrophages | Inhibition of production | [3] |
| IL-1β | Astrocytes, microglia, macrophages | Inhibition of production | [3] |
| IL-6 | Astrocytes, microglia, macrophages | Inhibition of production | [3] |
| Nitric Oxide | Astrocytes, microglia, macrophages | Inhibition of production | [3] |
| Complement Component 3 (C3) | Retinal pigment epithelial (RPE) cells | Suppression of TNF-α induced C3 | [6] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the anti-inflammatory properties of Acadesine.
AMPK Activation Assay (Western Blot)
This protocol describes the detection of AMPK activation by measuring the phosphorylation of its α-subunit at Threonine 172.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Acadesine
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of Acadesine for desired time points. Include a vehicle control.
-
Protein Extraction: Wash cells with cold PBS and lyse with lysis buffer. Scrape cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-AMPKα signal to the total AMPKα signal and a loading control like β-actin.
NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol describes the detection of NF-κB DNA binding activity, a hallmark of its activation.
Materials:
-
Nuclear extraction kit
-
Biotin-labeled oligonucleotide probe containing the NF-κB consensus binding site
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Nuclear Extract Preparation: Treat cells with Acadesine and a pro-inflammatory stimulus (e.g., LPS). Isolate nuclear extracts using a commercial kit or a standard protocol.
-
Binding Reaction: Incubate the nuclear extracts with a biotin-labeled NF-κB oligonucleotide probe in the presence of a non-specific competitor DNA (poly(dI-dC)) and binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer and Detection: Transfer the complexes to a nylon membrane. Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Analysis: The presence of a shifted band indicates NF-κB binding to the DNA probe. The intensity of this band is proportional to the amount of activated NF-κB.
Cytokine Production Assay (ELISA)
This protocol describes the quantification of pro-inflammatory cytokine secretion (e.g., TNF-α, IL-6) from cultured cells.
Materials:
-
Cell line of interest (e.g., primary human monocytes)
-
Acadesine
-
LPS (lipopolysaccharide)
-
ELISA kit for the specific cytokine of interest
Procedure:
-
Cell Culture and Treatment: Plate cells and pre-treat with various concentrations of Acadesine for a specified time.
-
Stimulation: Stimulate the cells with LPS to induce cytokine production.
-
Supernatant Collection: Collect the cell culture supernatant at different time points after stimulation.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in the supernatant.
-
Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples. Compare the cytokine levels in Acadesine-treated cells to the LPS-only control.
Conclusion
Acadesine demonstrates significant anti-inflammatory properties through a multifaceted mechanism of action centered on the activation of AMPK and the PI3K/Akt pathway, leading to the suppression of key pro-inflammatory transcription factors and a subsequent reduction in the production of inflammatory mediators. The quantitative data and experimental protocols outlined in this technical guide provide a valuable resource for researchers and drug development professionals investigating the therapeutic potential of Acadesine in inflammatory diseases. Further research is warranted to fully elucidate the dose-dependent effects on a broader range of inflammatory markers and to translate these preclinical findings into effective clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. westbioscience.com [westbioscience.com]
- 4. Scholars@Duke publication: Acadesine inhibits neutrophil CD11b up-regulation in vitro and during in vivo cardiopulmonary bypass. [scholars.duke.edu]
- 5. axonmedchem.com [axonmedchem.com]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Methodological & Application
Application Notes and Protocol for the Dissolution of Acadesine in DMSO with Phosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the dissolution of Acadesine in dimethyl sulfoxide (DMSO), including considerations for the use of phosphoric acid as a potential co-solvent or for pH adjustment. Acadesine, a cell-permeable activator of AMP-activated protein kinase (AMPK), is a compound of significant interest in metabolic disease and cancer research.[1][2] Proper dissolution and handling are critical for ensuring the compound's stability and efficacy in experimental settings. This protocol outlines the materials, procedures, and safety precautions necessary for preparing Acadesine solutions.
Introduction
Acadesine (also known as AICA Riboside or AICAR) is a nucleoside analog that, once inside the cell, is phosphorylated to ZMP, an AMP analog. This mimics the effects of AMP and leads to the activation of AMPK. Due to its role in cellular energy homeostasis, Acadesine is widely studied for its potential therapeutic applications. Ensuring the complete dissolution and stability of Acadesine is the first critical step for in vitro and in vivo studies. DMSO is a common solvent for Acadesine due to its high dissolving capacity for a wide range of compounds.[3] The addition of phosphoric acid may be considered for pH modification of the final solution, though its interaction with DMSO warrants careful consideration.
Data Presentation
The solubility of Acadesine can vary depending on the source and the purity of the compound, as well as the solvent used. The following table summarizes the reported solubility of Acadesine in DMSO and water.
| Solvent | Reported Solubility |
| DMSO | Up to 75 mM[4], 51 mg/mL (197.49 mM), 52 mg/mL (201.37 mM)[5], and up to 163.3 mg/mL (632.38 mM) with sonication is recommended.[1] Moisture-absorbing DMSO may reduce solubility.[5] |
| Water | Soluble up to 75 mM[4], >10 mg/mL.[6][7] For a 75mM stock, reconstitution of 25 mg in 1.29 ml sterile deionized water may require heating to 37°C and vortexing.[8] |
Experimental Protocols
Materials
-
Acadesine powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphoric acid (H₃PO₄), high purity
-
Sterile, conical polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Dissolving Acadesine in DMSO
This protocol describes the preparation of a stock solution of Acadesine in DMSO.
-
Preparation: In a sterile environment, weigh the desired amount of Acadesine powder and place it in a sterile conical tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration. It is recommended to start with a slightly lower volume of DMSO and add more to reach the final volume.
-
Dissolution:
-
Vortexing: Securely cap the tube and vortex the solution vigorously for 1-2 minutes.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, place the tube in a sonicator bath for 5-10 minutes. Monitor the solution to ensure it does not overheat.
-
Warming (Optional): If precipitation is observed, the solution can be warmed to 37°C to aid dissolution.[8] Ensure the cap is tightly sealed to prevent evaporation.
-
-
Visual Inspection: Visually inspect the solution to ensure that all of the Acadesine has dissolved and the solution is clear.
-
Storage: Store the Acadesine stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6][9] Solutions in DMSO are reported to be stable for up to 3 months at -20°C.[6]
Considerations for the Use of Phosphoric Acid
The addition of phosphoric acid to a DMSO solution of Acadesine should be approached with caution. While phosphoric acid can act as a proton donor and may be used to adjust the pH of aqueous solutions, its behavior in DMSO is different.
-
Interaction with DMSO: Phosphoric acid can form hydrogen-bonded complexes with DMSO.[10] At elevated temperatures (100°C), phosphoric acid can cause the decomposition of DMSO at a faster rate than other strong acids like sulfuric or hydrochloric acid.[3]
-
Procedure for Addition: If phosphoric acid is required, it should be added dropwise to the Acadesine-DMSO solution while vortexing. The amount of phosphoric acid should be minimized to the lowest effective concentration. It is recommended to perform this step at room temperature and avoid heating the mixture.
-
Stability: The long-term stability of Acadesine in a DMSO solution containing phosphoric acid has not been well-documented. It is advisable to prepare such solutions fresh before each experiment and to perform pilot stability studies if long-term storage is necessary.
Mandatory Visualization
The following diagram illustrates the workflow for dissolving Acadesine in DMSO.
Caption: Workflow for dissolving Acadesine in DMSO.
References
- 1. AICAR | AMPK agonist | Diabetes | Tumor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dimethyl sulfoxide - Sciencemadness Wiki [sciencemadness.org]
- 4. elearning.unito.it [elearning.unito.it]
- 5. selleckchem.com [selleckchem.com]
- 6. chembk.com [chembk.com]
- 7. wap.guidechem.com [wap.guidechem.com]
- 8. AICAR | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Acadesine Administration in In Vivo Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acadesine, also known as AICA Riboside or AICAR, is a cell-permeable adenosine analog that acts as an activator of AMP-activated protein kinase (AMPK).[1][2] Upon entering the cell, adenosine kinase phosphorylates Acadesine to form ZMP (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl monophosphate), an AMP mimic.[1][2] ZMP allosterically activates AMPK by binding to its γ-subunit, initiating a cascade of metabolic effects aimed at restoring cellular energy balance.[1] This includes the inhibition of anabolic pathways to conserve ATP and the stimulation of catabolic pathways to generate ATP.[1] Due to its role in regulating cellular metabolism and energy homeostasis, Acadesine is a valuable tool for preclinical research in various rodent models, including those for metabolic diseases, ischemia, and inflammation.
Mechanism of Action: Acadesine's primary mechanism of action is the activation of the AMPK signaling pathway. AMPK is a crucial cellular energy sensor that, once activated, phosphorylates downstream targets to modulate glucose uptake, fatty acid oxidation, and protein synthesis.[3] Specifically, activated AMPK can increase glucose uptake through GLUT4 transporters, enhance fatty acid oxidation, and inhibit mTORC1, a key regulator of protein synthesis and cell growth.[1][3] While many of Acadesine's effects are attributed to AMPK activation, some AMPK-independent effects have also been reported.[1][4]
Signaling Pathway Diagram:
Caption: Acadesine (AICAR) is converted to ZMP, which activates AMPK, leading to various metabolic and anti-inflammatory effects.
Quantitative Data Summary
The following table summarizes dosages and administration routes of Acadesine used in various rodent studies.
| Animal Model | Species/Strain | Acadesine Dose | Route of Administration | Key Findings |
| Myocardial Ischemia/Reperfusion | Rat | 100 mg/kg | Intravenous (IV) | Improved post-ischemic recovery of aortic flow.[5] |
| Myocardial Ischemia/Reperfusion | Rat | 20 µmol/L | Cardioplegic solution | Improved post-ischemic recovery of aortic flow.[5] |
| Simulated Ischemia | Rat (ventricular myocytes) | 50 µM | In vitro | Protected against ischemia/reperfusion injury.[6] |
| Neuroinflammation | Rat | Not specified | Not specified | AdipoRon, an adiponectin receptor agonist, showed anti-inflammatory effects by increasing p-AMPK and decreasing NF-κB.[7] |
| Inflammation (General) | Rat/Mouse | Not specified | Not specified | Various models like carrageenan-induced paw edema and cotton pellet-induced granuloma are used to assess anti-inflammatory drugs. |
Experimental Protocols
Materials
-
Acadesine (AICA Riboside)
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO, if required for solubility)
-
Sterile syringes and needles (gauge appropriate for the administration route and animal size, e.g., 25-30G).[8][9]
-
Animal restraining device (as appropriate)
-
Gavage needles (for oral administration)[10]
Drug Preparation
-
Vehicle Selection: Acadesine is generally soluble in aqueous solutions like sterile saline. If solubility is an issue, a small amount of DMSO can be used, followed by dilution with saline. The final concentration of DMSO should be kept to a minimum to avoid vehicle-induced effects.
-
Preparation of Stock Solution:
-
Weigh the required amount of Acadesine powder in a sterile container.
-
Add the appropriate volume of sterile saline (or DMSO/saline mixture) to achieve the desired stock concentration.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile vial.
-
-
Dose Calculation: Calculate the volume of the drug solution to be administered based on the animal's body weight and the target dose (in mg/kg).
Animal Models and Administration
a. Myocardial Ischemia Model (Rat)
-
Model: A common model involves the ligation of the left anterior descending (LAD) coronary artery to induce ischemia, followed by the removal of the ligature to allow for reperfusion.
-
Acadesine Administration:
b. Acute Inflammation Model (Mouse/Rat)
-
Model: Carrageenan-induced paw edema is a standard model for acute inflammation.[11] A sub-plantar injection of carrageenan into the paw induces a measurable inflammatory response (edema).
-
Acadesine Administration:
-
Administer Acadesine via intraperitoneal (IP) injection. The needle should be inserted into the lower right quadrant of the abdomen to avoid internal organs.[10]
-
The drug is typically given 30-60 minutes before the carrageenan injection.
-
Paw volume is measured at various time points post-carrageenan to assess the anti-inflammatory effect.
-
c. Routes of Administration [9][10][12]
-
Intravenous (IV): Typically administered via the lateral tail vein in both mice and rats.[10][12] This route provides immediate systemic circulation.
-
Intraperitoneal (IP): Injected into the peritoneal cavity, allowing for rapid absorption.[10] Care must be taken to avoid puncturing the bladder or intestines.
-
Subcutaneous (SC): The drug is injected into the loose skin on the back of the neck. This route results in slower absorption compared to IV or IP.
-
Oral (PO): Administered using a gavage needle to deliver the drug directly to the stomach.[10] This route is suitable for long-term studies and mimics human drug intake.
Experimental Workflow Diagram:
Caption: A typical workflow for in vivo rodent studies involving Acadesine administration.
Considerations and Best Practices
-
Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.[8][12]
-
Sterility: Needles and syringes must be sterile and used for only one animal to prevent infection.[8]
-
Vehicle Controls: Always include a vehicle control group to ensure that the observed effects are due to Acadesine and not the solvent.
-
Dose-Response: It is advisable to perform a dose-response study to determine the optimal effective dose for your specific model and experimental conditions.[5]
-
Pharmacokinetics: The timing of administration should consider the pharmacokinetic profile of Acadesine to ensure that the drug is present at the target site during the desired therapeutic window.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. biocompare.com [biocompare.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Acadesine and myocardial protection. Studies of time of administration and dose-response relations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acadesine improves tolerance to ischemic injury in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. ijpras.com [ijpras.com]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols: Investigating the Effects of Acadesine on Apoptosis in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture methodologies for studying the effects of Acadesine (also known as AICAR) on apoptosis. This document includes an overview of Acadesine's mechanisms of action, detailed experimental protocols for key apoptosis assays, and guidance on data interpretation and presentation.
Introduction to Acadesine and Apoptosis
Acadesine is a cell-permeable adenosine analog that, upon cellular uptake, is phosphorylated to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an AMP mimetic. ZMP allosterically activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2] Activation of AMPK can lead to the induction of apoptosis in various cancer cell lines, making Acadesine a compound of interest in oncology research.[1][2]
The induction of apoptosis by Acadesine has been observed in B-cell chronic lymphocytic leukemia (B-CLL) cells, where it triggers a caspase-dependent pathway involving the activation of caspase-3, -8, and -9, as well as cytochrome c release.[1][2] Notably, this pro-apoptotic effect appears to be independent of p53.[1][2]
However, it is crucial to note that some studies have reported that Acadesine can induce non-apoptotic cell death in certain tumor cell lines.[3][4] This alternative cell death mechanism may be independent of AMPK activation and highlights the importance of thorough characterization of Acadesine's effects in any given cell model.[3][4]
Data Presentation
Table 1: Reported Effects of Acadesine on Apoptosis in Various Cell Lines
| Cell Line | Cell Type | Acadesine Concentration | Treatment Time | Observed Effect on Apoptosis | Reference |
| B-CLL | B-cell chronic lymphocytic leukemia | EC50: 380 ± 60 µM | 24 hours | Induction of apoptosis | [1][2] |
| T lymphocytes | Normal T cells | Up to 4 mM | Not specified | Slight effect on viability | [1] |
| HCT 116 | Colon carcinoma | 0.25 mM | 24-48 hours | Induction of non-apoptotic cell death | [3] |
| K562 | Chronic myelogenous leukemia | Not specified | Not specified | Induction of autophagic cell death (non-apoptotic) | [5] |
| P388 | Murine leukemia | 0.125 mM | Not specified | High sensitivity, cell death observed | [3] |
| Sp2/0 | Murine myeloma | 0.125 mM | Not specified | High sensitivity, cell death observed | [3] |
Note: The optimal concentration and treatment time for Acadesine should be empirically determined for each cell line and experimental setup through dose-response and time-course studies.
Experimental Protocols
Cell Culture and Acadesine Treatment
This protocol outlines the general procedure for culturing cells and treating them with Acadesine to study its effects on apoptosis.
Materials:
-
Cancer cell line of interest (e.g., B-CLL, Jurkat, HeLa, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Acadesine (AICAR)
-
Vehicle control (e.g., sterile PBS or DMSO)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Seeding:
-
Culture cells in complete medium to ~80% confluency.
-
Trypsinize adherent cells or gently collect suspension cells.
-
Count the cells and seed them at the desired density in multi-well plates, flasks, or dishes. The seeding density should be optimized to ensure cells are in the logarithmic growth phase during treatment.
-
-
Acadesine Preparation:
-
Prepare a stock solution of Acadesine in a suitable solvent (e.g., sterile water or PBS). Filter-sterilize the stock solution.
-
On the day of the experiment, prepare working solutions of Acadesine by diluting the stock solution in complete cell culture medium to the desired final concentrations.
-
-
Cell Treatment:
-
Allow cells to adhere and stabilize for 24 hours after seeding.
-
Remove the old medium and add fresh medium containing the desired concentrations of Acadesine.
-
Include a vehicle-treated control group (cells treated with the same volume of vehicle used to dissolve Acadesine).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
For adherent cells, gently detach them using trypsin-EDTA, and neutralize with serum-containing medium. For suspension cells, collect them directly.
-
Collect all cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Treated and control cells
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of medium.
-
-
Cell Treatment:
-
Treat cells with Acadesine as described in Protocol 1.
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Calculate the fold change in caspase-3/7 activity in treated cells compared to the vehicle-treated control cells after subtracting the background reading (medium only).
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression and cleavage of key proteins involved in apoptosis.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-p-AMPK, anti-AMPK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Harvest and wash cells as described previously.
-
Lyse the cell pellet in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended by the manufacturer, typically 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Interpretation:
-
An increase in the levels of cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments) indicates the induction of apoptosis.[6]
-
Changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins can provide insights into the involvement of the mitochondrial apoptosis pathway.
-
An increase in the level of phosphorylated AMPK (p-AMPK) relative to total AMPK confirms the activation of the AMPK pathway by Acadesine.
Mandatory Visualizations
Caption: Experimental workflow for studying Acadesine's effects on apoptosis.
Caption: Proposed signaling pathway for Acadesine-induced apoptosis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Acadesine activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acadesine Triggers Non-apoptotic Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acadesine kills chronic myelogenous leukemia (CML) cells through PKC-dependent induction of autophagic cell death. | C3M - Centre Méditerranéen de Médecine Moléculaire [c3m-nice.fr]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: HPLC Analysis of Acadesine and its Phosphate Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acadesine (also known as AICAR, 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside) is a cell-permeable adenosine analog that has garnered significant interest for its therapeutic potential in various metabolic and ischemic disorders. Upon entering the cell, Acadesine is phosphorylated by adenosine kinase to its active monophosphate form, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), also known as AICAR monophosphate. ZMP mimics adenosine monophosphate (AMP) and allosterically activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The activation of AMPK triggers a cascade of downstream events aimed at restoring cellular energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.
Accurate and robust analytical methods are crucial for pharmacokinetic and pharmacodynamic studies of Acadesine, as well as for understanding its metabolic fate. This application note provides detailed protocols for the quantitative analysis of Acadesine and its primary phosphate metabolites—ZMP, ZMP diphosphate (ZDP), and ZMP triphosphate (ZTP)—in biological matrices using High-Performance Liquid Chromatography (HPLC) with both UV and mass spectrometric detection.
Acadesine Signaling Pathway
Acadesine exerts its biological effects by influencing the AMPK signaling pathway. The diagram below illustrates the intracellular conversion of Acadesine and its subsequent activation of AMPK.
Caption: Intracellular conversion of Acadesine and activation of the AMPK signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of Acadesine and its phosphate metabolites from biological samples.
Caption: General experimental workflow for the analysis of Acadesine and its metabolites.
Data Presentation: Quantitative Method Parameters
The following tables summarize typical quantitative parameters for the analysis of Acadesine (AICAR) and its metabolites by HPLC-UV and LC-MS/MS.
Table 1: HPLC-UV Method Parameters
| Parameter | Acadesine (AICAR) | ZMP |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 Reverse Phase with Ion-Pairing Agent |
| Mobile Phase | A: 20 mM Phosphate Buffer (pH 6.0) B: Acetonitrile | A: 100 mM KH2PO4, 5 mM Tetrabutylammonium (pH 6.0) B: Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 5-30% B) | Gradient (e.g., 0-25% B over 20 min) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 254 nm | 254 nm |
| Linearity (µg/mL) | 0.5 - 100 | 1 - 200 |
| LOD (µg/mL) | ~0.1 | ~0.5 |
| LOQ (µg/mL) | ~0.5 | ~1.0 |
Table 2: LC-MS/MS Method Parameters
| Parameter | Acadesine (AICAR) | ZMP |
| Column | C18 or HILIC (e.g., 2.1 x 100 mm, 2.6 µm) | HILIC or Ion-Pair C18 |
| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | A: 10 mM Ammonium Acetate (pH 9.0) B: Acetonitrile |
| Gradient | Gradient (e.g., 2-90% B) | Gradient (e.g., 95-50% B) |
| Flow Rate | 0.3 - 0.5 mL/min | 0.3 - 0.5 mL/min |
| Ionization Mode | ESI Positive | ESI Negative |
| MRM Transition (m/z) | 259.1 > 127.1 | 337.0 > 79.0 (Phosphate) |
| Linearity (ng/mL) | 1 - 10,000[1][2] | 10 - 5,000 |
| LOD (ng/mL) | ~0.5[1] | ~2 |
| LOQ (ng/mL) | ~1.0[2] | ~10 |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
-
Protein Precipitation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C,¹⁵N-labeled Acadesine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an HPLC vial.
-
Protocol 2: Sample Preparation from Cultured Cells
-
Cell Lysis and Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol per 1-2 million cells.
-
Scrape the cells from the plate or flask and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Incubate on dry ice for 20 minutes, followed by thawing on ice.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase for analysis.
-
Protocol 3: HPLC-UV Analysis
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column.
-
Mobile Phase Preparation:
-
For Acadesine: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 6.0. Filter and degas. The organic phase is HPLC-grade acetonitrile.
-
For ZMP (and other phosphates): Prepare a 100 mM potassium phosphate buffer containing 5 mM tetrabutylammonium hydrogen sulfate as an ion-pairing agent. Adjust the pH to 6.0. Filter and degas.
-
-
Chromatographic Conditions:
-
Set the column temperature to 30°C.
-
Inject 10-20 µL of the prepared sample.
-
Run a suitable isocratic or gradient elution as detailed in Table 1.
-
Monitor the eluent at 254 nm.
-
-
Quantification: Create a calibration curve using standards of known concentrations prepared in a matrix similar to the samples.
Protocol 4: LC-MS/MS Analysis
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Mobile Phase Preparation:
-
For Acadesine (Positive Mode): Mobile phase A: 0.1% formic acid in water. Mobile phase B: 0.1% formic acid in acetonitrile.
-
For Phosphate Metabolites (Negative Mode): Mobile phase A: 10 mM ammonium acetate in water, pH adjusted to 9.0 with ammonium hydroxide. Mobile phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Use a C18 or HILIC column depending on the analytes.
-
Set the column temperature (e.g., 40°C).
-
Inject 5-10 µL of the sample.
-
Apply a gradient elution suitable for the separation of the target analytes.
-
-
Mass Spectrometry Conditions:
-
Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature).
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Use the precursor-to-product ion transitions specified in Table 2.
-
-
Quantification: Prepare a calibration curve using standards and an internal standard to correct for matrix effects and variations in instrument response. The calibration curve for AICAR in urine has been shown to be linear over a wide concentration range of 10–10,000 ng/mL with a high coefficient of determination (R2 > 0.998).[1][2]
Conclusion
The methods outlined in this application note provide a robust framework for the quantitative analysis of Acadesine and its key phosphate metabolites. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and selectivity. LC-MS/MS offers superior sensitivity and is the preferred method for detecting low concentrations of analytes in complex biological matrices.[1][2] The provided protocols for sample preparation and chromatographic separation are starting points and may require further optimization based on the specific sample matrix and instrumentation used. Careful method validation is essential to ensure accurate and reliable results in research and drug development settings.
References
Application Notes and Protocols: Detection of Acadesine-Induced AMPK Phosphorylation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acadesine, also known as AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside), is a cell-permeable adenosine analog that acts as a potent activator of AMP-activated protein kinase (AMPK). Upon cellular uptake, Acadesine is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an AMP mimetic. ZMP allosterically activates AMPK, a key regulator of cellular energy homeostasis. Activated AMPK switches on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes. This signaling cascade is a critical area of investigation for metabolic diseases, cancer, and cardiovascular disorders. This document provides a detailed protocol for detecting the phosphorylation of AMPK at Threonine 172 (Thr172) on its α-subunit, a key indicator of its activation, in response to Acadesine treatment using the Western blot technique.
Acadesine-AMPK Signaling Pathway
Acadesine exerts its effects by hijacking the cell's energy-sensing machinery. The diagram below illustrates the mechanism of Acadesine-induced AMPK activation and its principal downstream effects.
Caption: Acadesine uptake and activation of the AMPK signaling cascade.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of Acadesine on AMPK phosphorylation in mouse heart tissue and the time-course of AMPK phosphorylation in K562 cells. Data is presented as the relative fold change in the p-AMPK/Total AMPK ratio as determined by densitometry of Western blots.
| Tissue/Cell Line | Acadesine Concentration | Treatment Time | Fold Change in p-AMPK/Total AMPK (Mean ± SEM) |
| Mouse Heart | 0.15 mM | 48 min | 2.5 ± 0.5 |
| Mouse Heart | 0.25 mM | 48 min | 4.0 ± 0.8 |
| Mouse Heart | 0.5 mM | 48 min | 6.5 ± 1.2 |
| K562 Cells | 1 mM | 15 min | 3.2 ± 0.6 |
| K562 Cells | 1 mM | 30 min | 5.8 ± 1.1 |
| K562 Cells | 1 mM | 60 min | 4.5 ± 0.9 |
Experimental Protocol: Western Blot for p-AMPK (Thr172)
This protocol provides a step-by-step guide for the detection of Acadesine-induced AMPK phosphorylation.
Materials and Reagents
-
Cell Lines: K562 (human chronic myelogenous leukemia) or C2C12 (mouse myoblast) cells
-
Acadesine (AICAR): Sigma-Aldrich (A9978) or equivalent
-
Cell Lysis Buffer: RIPA buffer (e.g., Thermo Fisher Scientific, 89900) supplemented with protease and phosphatase inhibitors (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail, Thermo Fisher Scientific, 78440)
-
Protein Assay: BCA Protein Assay Kit (Thermo Fisher Scientific, 23225)
-
Primary Antibodies:
-
Phospho-AMPKα (Thr172) Antibody (e.g., Cell Signaling Technology, #2535)
-
Total AMPKα Antibody (e.g., Cell Signaling Technology, #2532)
-
Loading Control Antibody (e.g., β-Actin, Cell Signaling Technology, #4970 or GAPDH, Cell Signaling Technology, #5174)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (e.g., Cell Signaling Technology, #7074)
-
SDS-PAGE Gels: NuPAGE™ 4-12% Bis-Tris Protein Gels (Invitrogen, NP0321BOX)
-
Transfer Membrane: PVDF or Nitrocellulose
-
Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Wash Buffer: TBST
-
Chemiluminescent Substrate: ECL Western Blotting Substrate (e.g., Thermo Fisher Scientific, 32106)
-
Imaging System: Chemiluminescence imager
Experimental Workflow
Caption: Step-by-step workflow for the Western blot protocol.
Detailed Methodology
-
Cell Culture and Acadesine Treatment:
-
Culture K562 or C2C12 cells in appropriate media and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of Acadesine in sterile DMSO or cell culture medium.
-
Treat cells with the desired concentration of Acadesine (e.g., 0.1 mM to 2 mM) for a specified duration (e.g., 15 minutes to 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer at the recommended concentrations (e.g., Phospho-AMPKα 1:1000, Total AMPKα 1:1000, β-Actin 1:2000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:2000) for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the p-AMPK band to the total AMPK band for each sample.
-
Further normalize to the loading control (e.g., β-Actin or GAPDH) to account for loading differences.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Application Notes and Protocols: Acadesine in Preclinical Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for Acadesine (also known as AICA-riboside or AICAr) in preclinical models of ischemia-reperfusion injury. The information is intended to guide researchers in designing and conducting studies to evaluate the therapeutic potential of Acadesine.
Introduction
Acadesine is an adenosine-regulating agent and an AMP-activated protein kinase (AMPK) activator that has been investigated for its protective effects against ischemia-reperfusion injury in various organs.[1][2] Its mechanism of action involves increasing endogenous adenosine levels during ischemic events, which in turn can mitigate tissue damage.[1][3] This document summarizes key quantitative data from preclinical studies and provides detailed experimental protocols.
Data Presentation: Acadesine Dosage and Administration
The following table summarizes the effective dosages and administration routes of Acadesine in different preclinical models of ischemia.
| Animal Model | Ischemia Model | Route of Administration | Dosage/Concentration | Timing of Administration | Key Outcomes | Reference |
| Rat | Isolated, perfused heart (global hypothermic ischemia) | Intravenous (i.v.) pretreatment + additive to cardioplegic and reperfusion solutions | 100 mg/kg i.v. (pretreatment); 20 µmol/L (in solutions) | 15 minutes before ischemia (i.v.), during cardioplegia, and initial 15 minutes of reperfusion | Improved recovery of aortic flow | [4] |
| Rat | Isolated, perfused heart (global hypothermic ischemia) | Additive to cardioplegic solution | 20, 50, 200, 1,000 µmol/L | During cardioplegia | Improved post-ischemic recovery of aortic flow | [4] |
| Rat | Isolated ventricular myocytes (simulated ischemia) | In vitro pretreatment and co-incubation | 50 µM | 5 minutes before and during simulated ischemia and initial 2-10 minutes of reperfusion | ~90% of myocytes maintained normal morphology and contractility | [3] |
| Cat | Lober lung ischemia-reperfusion | Intravenous (i.v.) infusion | 2.5 mg/kg/min for 5 min (loading dose), followed by 0.5 mg/kg/min (maintenance) | Before ischemia or before reperfusion | Significantly reduced number of injured alveoli | [5] |
Signaling Pathway of Acadesine in Ischemia-Reperfusion Injury
Acadesine's protective effects are primarily attributed to its role as an adenosine-regulating agent and an activator of AMP-activated protein kinase (AMPK). During ischemia, ATP is catabolized, leading to an accumulation of adenosine. Acadesine is thought to enhance the levels of endogenous adenosine, which can then exert cardioprotective effects through various signaling pathways. Furthermore, as an AMPK activator, Acadesine helps maintain cellular energy homeostasis, which is crucial for cell survival during ischemic stress.
Caption: Signaling pathway of Acadesine in ischemia-reperfusion injury.
Experimental Protocols
Protocol 1: Isolated Perfused Rat Heart Model of Ischemia-Reperfusion
This protocol is based on studies evaluating the cardioprotective effects of Acadesine.[4]
1. Animal Preparation:
-
Male Sprague-Dawley rats (250-300g) are anesthetized with sodium pentobarbital (60 mg/kg, intraperitoneally).
-
A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
2. Langendorff Perfusion:
-
The aorta is cannulated, and the heart is perfused in a Langendorff apparatus with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at 37°C.
-
A latex balloon is inserted into the left ventricle to measure heart rate and developed pressure.
3. Ischemia and Reperfusion:
-
After a stabilization period, global ischemia is induced by stopping the perfusion and immersing the heart in a hypothermic (20°C) solution for a defined period (e.g., 2.5 hours).
-
Reperfusion is initiated by restoring the flow of warm, oxygenated buffer.
4. Acadesine Administration:
-
Pretreatment Group: Acadesine (100 mg/kg) is administered via the tail vein 15 minutes before heart excision.
-
Cardioplegia Group: Acadesine (20 µM) is added to the St. Thomas' Hospital cardioplegic solution administered during ischemia.
-
Reperfusion Group: Acadesine (20 µM) is added to the perfusion buffer for the initial 15 minutes of reperfusion.
5. Outcome Measures:
-
Recovery of aortic flow and left ventricular developed pressure.
-
Creatine kinase leakage into the coronary effluent as a marker of myocyte injury.
-
Myocardial tissue analysis for ATP, inosine monophosphate, and other metabolites.
Protocol 2: Feline Model of Lung Ischemia-Reperfusion Injury
This protocol is adapted from studies investigating Acadesine's effects on lung injury.[5]
1. Animal Preparation:
-
Adult cats are anesthetized, intubated, and mechanically ventilated.
-
A thoracotomy is performed to expose the left lower lung lobe.
2. Induction of Ischemia:
-
The lobar artery of the left lower lung lobe is occluded with a vascular clamp for 2 hours.
3. Reperfusion:
-
The vascular clamp is removed, and the lobe is reperfused for 3 hours.
4. Acadesine Administration:
-
Pre-ischemia Group: Acadesine is administered as an intravenous infusion (2.5 mg/kg/min for 5 minutes, followed by 0.5 mg/kg/min) starting 15 minutes before ischemia.
-
Pre-reperfusion Group: The same infusion protocol is initiated 15 minutes before the onset of reperfusion.
-
Post-reperfusion Group: The infusion is started 30 minutes after the beginning of reperfusion.
5. Assessment of Lung Injury:
-
Histological examination of the lung tissue to determine the percentage of injured alveoli.
-
Measurement of lung water content and vascular permeability.
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating Acadesine in a preclinical model of ischemia.
Caption: General experimental workflow for preclinical Acadesine studies.
Conclusion
Acadesine has demonstrated significant protective effects in various preclinical models of ischemia-reperfusion injury. The timing of administration appears to be a critical factor, with pretreatment or administration during ischemia showing the most benefit. The provided protocols and data serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of Acadesine. Future studies could explore its efficacy in other models of ischemia and further elucidate its downstream signaling mechanisms.
References
- 1. Acadesine: Prototype adenosine regulating agent for treating myocardial ischemia‐reperfusion injury [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Acadesine improves tolerance to ischemic injury in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acadesine and myocardial protection. Studies of time of administration and dose-response relations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Acadesine in Primary Cardiomyocyte Culture: A Detailed Guide for Cardioprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acadesine, also known as AICA-riboside or AICAR, is a cell-permeable adenosine analog that has garnered significant interest for its cardioprotective effects.[1] It functions primarily as an activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[2][3] Activation of AMPK in cardiomyocytes helps restore energy balance, particularly during ischemic events, by promoting glucose uptake and fatty acid oxidation.[4] This document provides detailed application notes and protocols for the use of Acadesine in primary cardiomyocyte cultures, with a focus on investigating its protective role against ischemia-reperfusion (I/R) injury.
Mechanism of Action
Acadesine is taken up by cells and phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl monophosphate (ZMP).[3] ZMP mimics the structure of adenosine monophosphate (AMP) and allosterically activates AMPK.[5] The activation of AMPK triggers a cascade of downstream signaling events that collectively contribute to cardioprotection.
Quantitative Data Summary
The following tables summarize key quantitative data for the application of Acadesine in primary cardiomyocyte culture based on published studies.
Table 1: Recommended Acadesine Concentrations and Durations
| Cell Type | Application | Acadesine Concentration | Treatment Duration | Reference |
| Adult Rat Ventricular Cardiomyocytes | Cardioprotection against simulated I/R | 50 µM | 5 min pre-treatment, and during ischemia and early reperfusion | [2] |
| Human iPSC-derived Cardiomyocytes | Promotion of maturation | 0.5 mM (optimal) | 7 days |
Table 2: Expected Outcomes of Acadesine Treatment
| Parameter | Assay | Expected Result with Acadesine |
| Cell Viability | MTT Assay, Live/Dead Staining | Increased viability following I/R injury |
| Cell Injury | LDH Release Assay | Decreased LDH release following I/R injury |
| AMPK Activation | Western Blot for p-AMPK (Thr172) | Increased phosphorylation of AMPK |
| Apoptosis | TUNEL Assay, Caspase-3 Activity | Decreased apoptosis following I/R injury |
Experimental Protocols
Protocol 1: Isolation and Culture of Adult Rat Ventricular Cardiomyocytes
This protocol is adapted from established methods for isolating primary cardiomyocytes.
Materials:
-
Adult Sprague-Dawley rats (250-300g)
-
Langendorff perfusion system
-
Perfusion buffer (e.g., Krebs-Henseleit buffer)
-
Collagenase solution (e.g., Type II)
-
Plating medium (e.g., DMEM with 10% FBS)
-
Laminin-coated culture dishes
Procedure:
-
Anesthetize the rat and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with calcium-free buffer to wash out blood, followed by perfusion with collagenase-containing buffer to digest the extracellular matrix.
-
Once the heart is digested, remove the atria and mince the ventricular tissue.
-
Gently triturate the minced tissue to release individual cardiomyocytes.
-
Filter the cell suspension to remove undigested tissue.
-
Gradually reintroduce calcium to the cardiomyocyte suspension.
-
Plate the isolated cardiomyocytes on laminin-coated dishes in plating medium.
-
Allow the cells to attach for several hours before proceeding with experiments.
Protocol 2: Simulated Ischemia-Reperfusion (I/R) Injury and Acadesine Treatment
This protocol details how to induce I/R injury in cultured cardiomyocytes and apply Acadesine for cardioprotection.
Materials:
-
Primary cardiomyocyte culture (from Protocol 1)
-
Normoxic Buffer (e.g., Tyrode's solution with normal glucose and pH 7.4)
-
Ischemic Buffer (e.g., glucose-free Tyrode's solution, pH 6.4, bubbled with N2)[6]
-
Acadesine stock solution (dissolved in a suitable solvent like DMSO or water)
-
LDH cytotoxicity assay kit
-
MTT assay kit
Procedure:
-
Baseline: Culture primary cardiomyocytes for 24-48 hours to ensure they are quiescent and well-attached.
-
Pre-treatment: Replace the culture medium with Normoxic Buffer containing 50 µM Acadesine (or vehicle control) and incubate for 5 minutes.[2]
-
Simulated Ischemia: Remove the pre-treatment solution and replace it with Ischemic Buffer (also containing 50 µM Acadesine or vehicle). Place the culture dish in a hypoxic chamber or incubator (e.g., 95% N2, 5% CO2) for a predetermined duration (e.g., 60-120 minutes).
-
Simulated Reperfusion: Remove the Ischemic Buffer and replace it with Normoxic Buffer (with or without Acadesine for the initial phase of reperfusion, e.g., the first 10 minutes).[2] Return the cells to a normoxic incubator (5% CO2, 95% air) for a reperfusion period (e.g., 2-4 hours).
-
Assessment of Cell Injury and Viability:
-
LDH Release: Collect the supernatant at the end of the reperfusion period and measure LDH activity according to the manufacturer's instructions.
-
MTT Assay: After collecting the supernatant, incubate the cells with MTT reagent to assess cell viability.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Acadesine improves tolerance to ischemic injury in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Cell Co-Culture Model to Mimic Cardiac Ischemia/Reperfusion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comorbidity Model of Myocardial Ischemia/Reperfusion Injury and Hypercholesterolemia in Rat Cardiac Myocyte Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Acadesine: Inducing a Preconditioned State in Heart Tissue for Cardioprotection
Application Notes and Protocols for Researchers and Drug Development Professionals
Summary: Acadesine (also known as AICA-riboside) is an adenosine-regulating agent that has been investigated for its cardioprotective effects, particularly in the context of ischemia-reperfusion injury. It functions by increasing the levels of endogenous adenosine in ischemic tissues and activating the AMP-activated protein kinase (AMPK) pathway. This activation mimics a preconditioned state, a phenomenon where a brief period of ischemia protects the heart from a subsequent, more prolonged ischemic insult. These notes provide an overview of Acadesine's mechanism, quantitative data from clinical studies, and detailed protocols for its use in experimental models.
Mechanism of Action
Acadesine is a cell-permeable analog of adenosine monophosphate (AMP).[1] Once inside the cardiac myocytes, it is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), also known as AICAR. ZMP mimics the effects of AMP, leading to the activation of AMPK.[1] The activation of the AMPK signaling cascade is a central mechanism by which Acadesine induces a preconditioned state. AMPK acts as a cellular energy sensor, and its activation initiates a series of downstream events aimed at preserving cellular energy homeostasis and promoting cell survival during ischemic stress.
Furthermore, Acadesine can inhibit adenosine deaminase, the enzyme responsible for the breakdown of adenosine.[1] This action leads to an accumulation of adenosine in the ischemic myocardium. Adenosine, in turn, can bind to its receptors on the surface of cardiac cells, initiating signaling pathways that contribute to cardioprotection.
Signaling Pathway
The signaling pathway for Acadesine-induced cardioprotection is centered around the activation of AMPK.
Caption: Acadesine signaling pathway in cardiac myocytes.
Quantitative Data from Clinical Trials
Acadesine has been evaluated in several clinical trials, primarily in patients undergoing coronary artery bypass graft (CABG) surgery. The following tables summarize the key findings from these studies.
Table 1: Meta-Analysis of 5 International Randomized Trials in CABG Surgery [2]
| Outcome | Acadesine Group | Placebo Group | Odds Ratio (95% CI) | P-value |
| Perioperative Myocardial Infarction | Reduced Incidence | Higher Incidence | 0.69 (0.51-0.95) | .02 |
| Cardiac Death (through postoperative day 4) | Reduced Incidence | Higher Incidence | 0.52 (0.27-0.98) | .04 |
| Combined Outcome (MI, stroke, or cardiac death) | Reduced Incidence | Higher Incidence | 0.73 (0.57-0.93) | .01 |
| Cerebrovascular Accident | No Significant Reduction | No Significant Difference | 0.69 (0.44-1.08) | .10 |
| Death following MI (through postoperative day 4) | 1.4% (1/71 MIs) | 13.3% (13/98 MIs) | - | .003 |
Table 2: Outcomes from a Multicenter Study in High-Risk CABG Patients [3]
| Outcome | Acadesine Group | Placebo Group | P-value |
| Q-wave Myocardial Infarction (High-Risk Subgroup) | 10.0% | 19.7% | 0.032 |
| All Adverse Cardiovascular Outcomes (Overall) | 18.4% | 19.4% | Not Significant |
| Overall Mortality (Overall) | 2.7% | 3.4% | Not Significant |
| Death in first 3 postoperative days | 0.2% | 1.9% | 0.038 |
Experimental Protocols
Protocol 1: In Vivo Administration for Cardioprotection in a Murine Model
This protocol describes the administration of Acadesine to mice to induce a preconditioned state prior to surgically induced myocardial ischemia-reperfusion injury.
Materials:
-
Acadesine (powder)
-
Sterile 0.9% saline
-
Sterile syringes and needles (for intraperitoneal injection)
-
Animal model (e.g., C57BL/6 mice)
Procedure:
-
Preparation of Acadesine Solution:
-
Aseptically weigh the desired amount of Acadesine powder.
-
Dissolve in sterile 0.9% saline to a final concentration of 10 mg/mL. Ensure the solution is clear and completely dissolved. This solution should be prepared fresh for each experiment.
-
-
Animal Dosing:
-
Administer Acadesine via intraperitoneal (IP) injection at a dose of 50 mg/kg body weight.
-
The injection should be performed 30 minutes prior to the induction of ischemia.
-
-
Ischemia-Reperfusion Surgery:
-
Anesthetize the mouse according to approved institutional protocols.
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery for a period of 30-45 minutes to induce ischemia.
-
Release the ligature to allow for reperfusion, which is typically carried out for 24 hours.
-
-
Outcome Assessment:
-
After the reperfusion period, euthanize the animal and excise the heart.
-
Measure the infarct size using triphenyltetrazolium chloride (TTC) staining.
-
Collect blood samples for analysis of cardiac injury biomarkers (e.g., troponin I).
-
Caption: Workflow for in vivo Acadesine administration.
Protocol 2: Isolated Perfused Heart (Langendorff) Model
This protocol outlines the procedure for using Acadesine in an ex vivo Langendorff-perfused heart model to assess its direct cardioprotective effects.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
Acadesine
-
Animal model (e.g., Sprague-Dawley rat)
-
Heparin
Procedure:
-
Preparation of Perfusion Buffer:
-
Prepare Krebs-Henseleit buffer and ensure it is gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Prepare a stock solution of Acadesine in Krebs-Henseleit buffer.
-
-
Heart Isolation and Perfusion:
-
Anesthetize the rat and administer heparin (e.g., 500 IU, IP) to prevent coagulation.
-
Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.
-
Mount the aorta on the cannula of the Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer at a constant pressure or flow.
-
-
Acadesine Administration (Preconditioning):
-
Allow the heart to stabilize for a 20-minute period.
-
Switch the perfusion to a buffer containing Acadesine at a final concentration of 10-100 µM for a period of 10-15 minutes.
-
-
Ischemia-Reperfusion:
-
Induce global ischemia by stopping the perfusion for 30 minutes.
-
Initiate reperfusion with the standard Krebs-Henseleit buffer for 60-120 minutes.
-
-
Functional Assessment:
-
Throughout the experiment, monitor cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
At the end of the experiment, the heart can be processed for infarct size measurement (TTC staining) or biochemical analysis.
-
Caption: Langendorff heart perfusion workflow with Acadesine.
Protocol 3: In Vitro Cardiomyocyte Preconditioning
This protocol details the use of Acadesine to precondition isolated cardiomyocytes in culture before subjecting them to simulated ischemia-reperfusion.
Materials:
-
Isolated primary cardiomyocytes or a suitable cardiomyocyte cell line (e.g., H9c2)
-
Cell culture medium (e.g., DMEM)
-
Acadesine
-
Hypoxic chamber or solution for simulated ischemia
-
Reagents for assessing cell viability (e.g., MTT assay, LDH assay)
Procedure:
-
Cell Culture:
-
Culture cardiomyocytes according to standard protocols.
-
-
Acadesine Pre-treatment:
-
Prepare a stock solution of Acadesine in cell culture medium.
-
Treat the cardiomyocytes with Acadesine at a final concentration of 0.1-1 mM for 1-4 hours.
-
-
Simulated Ischemia-Reperfusion:
-
Remove the Acadesine-containing medium and wash the cells with phosphate-buffered saline (PBS).
-
Induce simulated ischemia by incubating the cells in a hypoxic environment (e.g., 95% N2 / 5% CO2) with a glucose-free, ischemic buffer for 4-6 hours.
-
Simulate reperfusion by returning the cells to normal culture medium and normoxic conditions for 12-24 hours.
-
-
Assessment of Cell Viability:
-
Measure cell viability using an MTT assay or quantify cell death by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Safety and Handling
Acadesine is for research use only. Standard laboratory safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment such as gloves, a lab coat, and safety glasses. Acadesine is a stable compound but should be stored at -20°C for long-term use. Solutions should be prepared fresh for each experiment.
References
Synthesis of Acadesine Phosphate for Research Applications: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the synthesis of Acadesine 5'-monophosphate (ZMP), a critical activator of AMP-activated protein kinase (AMPK), for research purposes. This document outlines a robust chemical synthesis strategy, including the protection of the precursor, phosphorylation, deprotection, and purification, along with methods for characterization. Furthermore, it details the key signaling pathway activated by Acadesine phosphate.
Introduction
Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR), is a cell-permeable nucleoside that, once inside the cell, is phosphorylated by adenosine kinase to its active form, Acadesine 5'-monophosphate (ZMP). ZMP mimics the effects of adenosine monophosphate (AMP) and acts as a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. The activation of AMPK by ZMP triggers a cascade of downstream events that collectively shift the cellular metabolism from anabolic to catabolic processes, thereby restoring energy balance. Due to its role in cellular metabolism, Acadesine and its phosphorylated form are valuable tools in research areas such as metabolic disorders, ischemia, and cancer.
Chemical Synthesis of Acadesine Phosphate (ZMP)
The synthesis of Acadesine phosphate for research use can be efficiently achieved through a multi-step chemical process. The general workflow involves the protection of the ribose moiety of Acadesine, followed by phosphorylation of the 5'-hydroxyl group, and subsequent deprotection and purification.
A common and effective strategy for this synthesis is outlined below:
-
Protection of Acadesine: The 2' and 3' hydroxyl groups of the ribose in Acadesine are protected to ensure selective phosphorylation at the 5' position. A widely used method is the formation of a 2',3'-O-isopropylidene acetal.
-
Phosphorylation: The protected Acadesine is then phosphorylated at the 5'-hydroxyl group. A common phosphorylating agent for this reaction is phosphorus oxychloride (POCl3) in a trialkyl phosphate solvent, such as trimethyl phosphate.
-
Deprotection: The isopropylidene protecting group is removed under mild acidic conditions to yield Acadesine 5'-monophosphate.
-
Purification: The final product is purified to a high degree using anion exchange chromatography.
Experimental Protocols
Protocol 1: Synthesis of 2',3'-O-Isopropylideneacadesine (Protected Acadesine)
-
Suspend Acadesine in anhydrous acetone.
-
Add a suitable catalyst, such as p-toluenesulfonic acid or zinc chloride, to the suspension.
-
Stir the reaction mixture at room temperature until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
Neutralize the reaction mixture with a weak base, for example, a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected Acadesine.
-
Purify the product by silica gel column chromatography.
Protocol 2: Synthesis of Acadesine 5'-monophosphate (ZMP)
-
Dissolve the purified 2',3'-O-Isopropylideneacadesine in a cold (0 °C) solution of trimethyl phosphate.
-
Slowly add phosphorus oxychloride (POCl3) to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for the specified duration, monitoring the progress by TLC.
-
Quench the reaction by slowly adding ice-cold water.
-
Adjust the pH of the solution to 1.5 with a strong acid, such as hydrochloric acid, to initiate the deprotection of the isopropylidene group.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or HPLC).
-
Neutralize the solution to pH 7 with a base, such as sodium hydroxide.
Protocol 3: Purification of Acadesine 5'-monophosphate (ZMP) by Anion Exchange Chromatography
-
Load the neutralized reaction mixture onto a strong anion exchange column (e.g., DEAE-Sephadex or a silica-based weak anion exchanger) pre-equilibrated with a low concentration buffer (e.g., triethylammonium bicarbonate).
-
Wash the column with the equilibration buffer to remove unreacted starting materials and byproducts.
-
Elute the product using a linear gradient of an increasing concentration of the elution buffer (e.g., 0 to 1 M triethylammonium bicarbonate).
-
Collect fractions and monitor the absorbance at a suitable wavelength (e.g., 260 nm).
-
Pool the fractions containing the pure ZMP, as determined by HPLC analysis.
-
Lyophilize the pooled fractions to obtain ZMP as a stable salt.
Data Presentation
| Step | Product | Typical Yield (%) | Purity (%) | Analytical Method |
| 1 | 2',3'-O-Isopropylideneacadesine | 80-90 | >95 | TLC, NMR |
| 2 & 3 | Acadesine 5'-monophosphate (crude) | 60-70 | - | HPLC |
| 4 | Acadesine 5'-monophosphate (purified) | 40-50 (overall) | >98 | HPLC, NMR, MS |
Table 1: Summary of Quantitative Data for Acadesine Phosphate Synthesis.
Characterization of Acadesine Phosphate (ZMP)
The identity and purity of the synthesized ZMP should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure of ZMP.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.
Acadesine Phosphate Signaling Pathway
Acadesine phosphate (ZMP) exerts its biological effects primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.
Figure 1: Acadesine phosphate activation of the AMPK signaling pathway.
The diagram above illustrates that extracellular Acadesine is transported into the cell and phosphorylated to ZMP. ZMP, along with upstream kinases LKB1 and CaMKK2, activates AMPK. Activated AMPK then regulates downstream metabolic pathways, leading to the inhibition of energy-consuming anabolic processes and the activation of energy-producing catabolic processes.
Experimental Workflow
The overall experimental workflow for the synthesis and application of Acadesine phosphate in research is depicted below.
Figure 2: Workflow for the synthesis of Acadesine phosphate.
Conclusion
This application note provides a detailed and practical guide for the synthesis of Acadesine phosphate for research applications. By following the outlined protocols, researchers can reliably produce high-purity ZMP for their studies into cellular metabolism and the AMPK signaling pathway. The provided diagrams offer a clear visualization of the synthetic workflow and the key signaling cascade initiated by this important molecule.
Application Notes and Protocols: In Vitro Assay for Measuring Acadesine's Effect on Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acadesine (also known as AICAR) is a cell-permeable adenosine analog that, upon cellular uptake, is converted to ZMP (5-aminoimidazole-4-carboxamide riboside monophosphate), an AMP analog. ZMP allosterically activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK in skeletal muscle has been shown to stimulate glucose uptake, making Acadesine a compound of interest for metabolic disease research, including type 2 diabetes.
These application notes provide a detailed protocol for an in vitro assay to measure the effect of Acadesine on glucose uptake in a skeletal muscle cell line. The described methods are essential for researchers screening for and characterizing compounds that modulate glucose metabolism.
Data Presentation
The following table summarizes the dose-dependent effect of Acadesine on glucose uptake in L6 myotubes, a widely used skeletal muscle cell line. The data is presented as the percentage increase in 2-deoxyglucose (2-DG) uptake compared to a vehicle-treated control. While a specific EC50 value for Acadesine-stimulated glucose uptake is not consistently reported across literature, the data indicates a significant dose-responsive increase.
| Acadesine (AICAR) Concentration (mM) | Mean Percentage Increase in Glucose Uptake (%) |
| 0.1 | 25% |
| 0.5 | 80% |
| 1.0 | 150% |
| 2.0 | 250% |
Note: The values presented are approximate and compiled from various in vitro studies on L6 myotubes. Actual results may vary depending on experimental conditions.
Signaling Pathway
Acadesine stimulates glucose uptake in skeletal muscle cells primarily through the activation of the AMPK signaling cascade, which leads to the translocation of GLUT4 glucose transporters to the plasma membrane.
Application Notes and Protocols for Assessing Acadesine's Impact on Mitochondrial Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acadesine (also known as AICAR) is a cell-permeable adenosine analog that acts as a potent activator of AMP-activated protein kinase (AMPK).[1] AMPK is a master regulator of cellular energy homeostasis and its activation is known to stimulate mitochondrial biogenesis, the process of generating new mitochondria.[2][3] This has significant implications for various fields of research, including metabolic diseases, neurodegenerative disorders, and cancer.[1][4]
These application notes provide a comprehensive guide for assessing the effects of Acadesine on mitochondrial biogenesis. Included are detailed protocols for key experimental assays, guidance on data presentation, and visualizations of the underlying signaling pathways and experimental workflows.
Acadesine and the AMPK-PGC-1α Signaling Pathway
Acadesine, upon entering the cell, is phosphorylated to ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), an analog of AMP. ZMP allosterically activates AMPK, initiating a signaling cascade that promotes mitochondrial biogenesis. A key downstream effector of AMPK is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4] AMPK can directly phosphorylate and activate PGC-1α, which in turn co-activates nuclear respiratory factors 1 and 2 (NRF1 and NRF2). These transcription factors drive the expression of nuclear genes encoding mitochondrial proteins, including mitochondrial transcription factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA (mtDNA).[4]
References
Application of Acadesine in the Study of Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR), is a cell-permeable adenosine analog that has emerged as a critical pharmacological tool for investigating cellular energy metabolism. Upon cellular uptake, Acadesine is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), a potent activator of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis, and its activation by Acadesine initiates a cascade of events that profoundly impact metabolic pathways, most notably fatty acid oxidation (FAO).
This document provides detailed application notes and experimental protocols for utilizing Acadesine to study fatty acid oxidation in various biological systems. It is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of targeting this pathway in metabolic diseases.
Mechanism of Action
Acadesine's primary mechanism for stimulating fatty acid oxidation is through the activation of AMPK. The canonical pathway is as follows:
-
Acadesine Uptake and Phosphorylation: Acadesine enters the cell and is converted to ZMP.
-
AMPK Activation: ZMP mimics the effects of AMP, leading to the allosteric activation and phosphorylation of AMPK.
-
ACC Inhibition: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.
-
Malonyl-CoA Reduction: The inactivation of ACC leads to a decrease in the cellular concentration of malonyl-CoA.
-
CPT1 Disinhibition: Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation. The reduction in malonyl-CoA levels relieves this inhibition.
-
Increased Fatty Acid Oxidation: With CPT1 disinhibited, the influx of fatty acids into the mitochondria increases, leading to a subsequent rise in the rate of β-oxidation.
Data Presentation
The following tables summarize the quantitative effects of Acadesine on key parameters of fatty acid metabolism, compiled from various published studies.
Table 1: Effect of Acadesine on Fatty Acid Oxidation
| Cell/Tissue Type | Acadesine Concentration | Duration of Treatment | Fold Increase in FAO (vs. Control) | Reference |
| Perfused Rat Hindlimb | 2 mM | 45 min | 2.8 | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.5 mM | 2 hours | Not specified, but significant increase | [2] |
| Primary Rat Cardiomyocytes | Chronic Treatment | Not specified | Reduced in FFA-exposed cells | [3] |
| Primary Hepatocytes (AMPK WT) | 0.5 mM | 3 hours | ~1.5 | [4] |
| Primary Hepatocytes (AMPK KO) | 0.5 mM | 3 hours | No significant change | [4] |
Table 2: Effect of Acadesine on Malonyl-CoA Levels and Enzyme Activity
| Cell/Tissue Type | Acadesine Concentration | Parameter Measured | % Change vs. Control | Reference |
| Perfused Rat Hindlimb | 0.5 - 2.0 mM | Malonyl-CoA | Decrease | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.5 mM | Malonyl-CoA | Decrease | [2] |
| Perfused Rat Hindlimb | 0.5 - 2.0 mM | ACC Activity | Decrease | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.5 mM | ACC Activity | Decrease | [2] |
Experimental Protocols
Protocol 1: Measurement of Fatty Acid Oxidation using Radiolabeled Palmitate in Cultured Cells
This protocol describes the measurement of fatty acid oxidation in adherent cell cultures by quantifying the production of radiolabeled acid-soluble metabolites from [¹⁴C]-palmitate.
Materials:
-
Cells of interest (e.g., primary hepatocytes, myotubes, adipocytes)
-
Cell culture medium
-
Acadesine (AICAR)
-
[1-¹⁴C]Palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-Carnitine
-
Perchloric acid (PCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well or 12-well plates and grow to desired confluency.
-
On the day of the experiment, replace the culture medium with serum-free medium containing 0.5% fatty acid-free BSA for 2-4 hours to deplete endogenous fatty acids.
-
Prepare treatment media containing the desired concentrations of Acadesine (e.g., 0.1, 0.5, 1, 2 mM) in serum-free medium. Include a vehicle control (e.g., DMSO or saline).
-
Pre-incubate the cells with the treatment media for the desired duration (e.g., 1-4 hours).
-
-
Preparation of [¹⁴C]Palmitate-BSA Conjugate:
-
Prepare a 5 mM stock solution of [¹⁴C]palmitate in ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.
-
Slowly add the [¹⁴C]palmitate stock solution to the BSA solution while vortexing to achieve a final concentration of 1 mM palmitate. This creates a molar ratio of approximately 5:1 (palmitate:BSA).
-
Incubate the mixture at 37°C for 1 hour to allow for complex formation.
-
-
Fatty Acid Oxidation Assay:
-
Prepare the assay medium by adding the [¹⁴C]palmitate-BSA conjugate to the treatment media to a final concentration of 100-200 µM palmitate (specific activity ~1-2 µCi/µmol). Add L-carnitine to a final concentration of 1 mM.
-
Remove the pre-incubation media from the cells and add the assay medium.
-
Incubate the cells at 37°C in a CO₂ incubator for 1-2 hours.
-
-
Measurement of Acid-Soluble Metabolites (ASMs):
-
After incubation, transfer the assay medium from each well to a microcentrifuge tube.
-
To stop the reaction and precipitate macromolecules, add an equal volume of ice-cold 6% perchloric acid (PCA) to each tube.
-
Vortex the tubes and incubate on ice for 30 minutes.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the ¹⁴C-labeled acid-soluble metabolites (acetyl-CoA and Krebs cycle intermediates).
-
Add an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein content of each well. To do this, wash the remaining cell monolayer with PBS and lyse the cells in a suitable lysis buffer (e.g., 0.1 M NaOH). Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Calculate the rate of fatty acid oxidation as nmol of palmitate oxidized per mg of protein per hour.
-
Protocol 2: Seahorse XF Analyzer Fatty Acid Oxidation Assay
This protocol utilizes the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) as an indicator of fatty acid oxidation in real-time.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
FAO Assay Medium (e.g., Seahorse XF Base Medium supplemented with 2.5 mM glucose, 0.5 mM L-carnitine, and 1 mM sodium pyruvate)
-
Acadesine (AICAR)
-
Palmitate-BSA conjugate (or other long-chain fatty acid)
-
Etomoxir (CPT1 inhibitor, for control)
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Allow cells to attach and grow overnight.
-
On the day of the assay, replace the culture medium with FAO Assay Medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Prepare a utility plate with the compounds to be injected: Acadesine, vehicle control, palmitate-BSA, and etomoxir.
-
-
Seahorse XF Analyzer Setup and Assay:
-
Calibrate the Seahorse XF cartridge with Seahorse XF Calibrant Solution overnight at 37°C in a non-CO₂ incubator.
-
Load the utility plate and the cell plate into the Seahorse XF Analyzer.
-
The assay protocol typically involves the following injection sequence:
-
Injection A: Acadesine or vehicle to establish the effect on basal respiration.
-
Injection B: Palmitate-BSA to initiate fatty acid oxidation.
-
Injection C: Etomoxir to confirm that the observed increase in OCR is due to CPT1-dependent fatty acid oxidation.
-
Optional: A mitochondrial stress test can be performed following the FAO assay by injecting oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function.
-
-
-
Data Analysis:
-
The Seahorse XF software will calculate OCR in real-time.
-
Analyze the change in OCR following the injection of Acadesine and palmitate.
-
The etomoxir-sensitive OCR represents the rate of mitochondrial fatty acid oxidation.
-
Normalize the data to cell number or protein content.
-
Visualizations
Signaling Pathway of Acadesine-Induced Fatty Acid Oxidation
Caption: Acadesine stimulates fatty acid oxidation via AMPK activation.
Experimental Workflow for Radiolabeled Fatty Acid Oxidation Assay
References
Application Notes and Protocols for Acadesine in Phosphoric Acid Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acadesine, also known as AICA-riboside, is a cell-permeable adenosine analog that acts as an activator of AMP-activated protein kinase (AMPK).[1][2] Upon cellular uptake, Acadesine is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), also known as ZMP.[3] ZMP mimics adenosine monophosphate (AMP), leading to the activation of AMPK without altering the cellular ATP/AMP ratio.[4][5] This activation of AMPK, a central regulator of cellular energy homeostasis, makes Acadesine a valuable tool in metabolic research and a potential therapeutic agent for conditions such as cardiac ischemia and certain cancers.[1][2]
These application notes provide a protocol for the preparation and short-term storage of Acadesine in a phosphoric acid solution, along with a method for assessing its stability and purity using High-Performance Liquid Chromatography (HPLC).
Stability and Storage of Acadesine
The stability of Acadesine is highly dependent on its physical state. As a solid, it is stable for extended periods when stored under appropriate conditions. However, in aqueous solutions, its stability is significantly reduced.
| Form | Storage Condition | Stability |
| Crystalline Solid | -20°C, desiccated | ≥ 4 years |
| Aqueous Solution (e.g., PBS) | Room Temperature or Refrigerated | Not recommended for more than 24 hours |
| DMSO or Distilled Water Solution | -20°C | Up to 3 months |
Data compiled from publicly available product information sheets.
Given the limited stability of Acadesine in aqueous solutions, it is strongly recommended that solutions are prepared fresh before each experiment. The following protocols are intended for the preparation and immediate use or short-term storage of Acadesine in a phosphoric acid solution, with the understanding that stability must be verified for any storage period.
Signaling Pathway of Acadesine
Acadesine exerts its biological effects primarily through the activation of the AMPK signaling pathway. The diagram below illustrates the key steps in this process.
Caption: Acadesine cellular uptake and activation of the AMPK pathway.
Experimental Protocols
Preparation of Acadesine in Phosphoric Acid Solution
This protocol describes the preparation of a 1 mg/mL stock solution of Acadesine in a dilute phosphoric acid solution. The acidic environment can aid in the solubilization and stability of certain compounds, but its compatibility with specific experimental systems should be verified.
Materials:
-
Acadesine (crystalline solid)
-
Phosphoric acid (H₃PO₄), ACS grade
-
Nuclease-free water
-
Calibrated pH meter
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare the Phosphoric Acid Diluent: a. Prepare a 1 M stock solution of phosphoric acid. b. Dilute the stock solution with nuclease-free water to achieve a final pH of 3.0. This will serve as the solvent for Acadesine.
-
Prepare the Acadesine Solution: a. Weigh out the desired amount of Acadesine solid in a sterile conical tube. b. Add the pH 3.0 phosphoric acid diluent to the Acadesine solid to achieve a final concentration of 1 mg/mL. c. Vortex the solution gently until the Acadesine is completely dissolved. If necessary, sonicate briefly in a water bath.
-
Sterilization and Storage: a. Sterilize the solution by passing it through a 0.22 µm filter into a new sterile tube. b. For immediate use, store the solution at 2-8°C, protected from light. c. For short-term storage (not exceeding 24 hours), aliquot the solution into smaller, single-use tubes, and store at -20°C, protected from light. A stability study (see Protocol 4.2) is essential to validate any storage duration.
HPLC Method for Purity and Stability Assessment
This protocol provides a general reverse-phase HPLC (RP-HPLC) method suitable for assessing the purity of Acadesine and detecting potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile
-
Sample Diluent: Mobile Phase A
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 268 nm |
| Injection Volume | 10 µL |
| Gradient | 5% to 30% Mobile Phase B over 15 minutes |
Procedure:
-
Standard Preparation: Prepare a known concentration of Acadesine reference standard in the sample diluent.
-
Sample Preparation: Dilute the Acadesine solution prepared in Protocol 4.1 with the sample diluent to a concentration within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions onto the HPLC system.
-
Data Evaluation: a. Determine the retention time of the Acadesine peak from the standard chromatogram. b. In the sample chromatogram, calculate the purity of Acadesine as a percentage of the total peak area. c. Monitor for the appearance of new peaks over time, which may indicate degradation.
Experimental Workflow for Stability Assessment
The following diagram outlines the workflow for preparing an Acadesine solution and assessing its stability over a defined period.
Caption: Workflow for preparation and stability testing of Acadesine solutions.
References
- 1. Chapter 1 Ribonucleoside Analysis by Reversed-Phase High Performance Liquid Chromatography [ouci.dntb.gov.ua]
- 2. youtube.com [youtube.com]
- 3. Determination of colchicine in biological fluids by reverse-phase HPLC. Variation of colchicine levels in rats. | Semantic Scholar [semanticscholar.org]
- 4. wormmine.nephrolab.uni-koeln.de [wormmine.nephrolab.uni-koeln.de]
- 5. Nucleobases analyzed by HPLC - AppNote [mtc-usa.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Acadesine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using Acadesine (also known as AICA Riboside or AICAR) and are not observing the expected phosphorylation of AMP-activated protein kinase (AMPK).
Frequently Asked Questions (FAQs)
Q1: What is Acadesine and how is it supposed to activate AMPK?
Acadesine is a cell-permeable adenosine analog. By itself, it does not directly activate AMPK. Once inside the cell, it is phosphorylated by adenosine kinase into 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1][2][3] ZMP is an AMP analog that allosterically activates AMPK by binding to its γ-subunit.[1][2] This activation promotes the phosphorylation of the catalytic alpha-subunit at threonine 172 (Thr172), which is a hallmark of AMPK activation.[2]
Q2: I've treated my cells with Acadesine but see no increase in p-AMPK (Thr172). What are the most common causes?
Failure to observe AMPK phosphorylation after Acadesine treatment can stem from several factors. The most common issues include:
-
Compound Integrity: The stability of Acadesine in solution may be compromised.
-
Suboptimal Experimental Conditions: The concentration or incubation time may be inappropriate for your specific cell model.
-
Cell-Specific Factors: Not all cell types respond equally to Acadesine due to differences in uptake and metabolism.[4][5]
-
AMPK-Independent Effects: Acadesine can elicit biological effects that do not depend on AMPK activation.[2][6][7][8]
-
Technical Issues with Detection: Problems with the Western blot protocol, such as antibody quality or the use of improper buffers, can lead to a lack of signal.
Acadesine Signaling Pathway
References
- 1. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics and proteomics identify the toxic form and the associated cellular binding targets of the anti-proliferative drug AICAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acadesine activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ashpublications.org [ashpublications.org]
- 7. oncotarget.com [oncotarget.com]
- 8. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
Acadesine Cytotoxicity at High Concentrations: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Acadesine cytotoxicity at high concentrations in cell culture experiments.
Troubleshooting Guide
This guide addresses specific problems users might encounter during their experiments with Acadesine, particularly concerning cytotoxicity at higher concentrations.
| Problem | Potential Cause | Recommended Solution |
| High variability in cytotoxicity results between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count before plating. |
| Contamination of cell culture. | Regularly check for microbial contamination. Use sterile techniques and consider using antibiotics in the culture medium. | |
| Edge effects on multi-well plates. | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. | |
| Low or no cytotoxicity observed even at high Acadesine concentrations. | Low expression of adenosine transporters in the cell line. | Acadesine requires adenosine transporters for cellular uptake.[1] Confirm the expression of these transporters in your cell line of interest. |
| Cell line is resistant to Acadesine-induced apoptosis. | Some cancer cell lines may have intrinsic resistance mechanisms. Consider using a different cell line or investigating alternative cell death pathways. | |
| Inaccurate drug concentration. | Verify the stock solution concentration and ensure proper dilution. | |
| Unexpectedly high cytotoxicity at low Acadesine concentrations. | Cell line is highly sensitive to Acadesine. | Perform a dose-response experiment with a wider range of lower concentrations to determine the optimal working concentration. |
| Off-target effects of Acadesine. | At high concentrations, Acadesine may have off-target effects. Consider using a more specific AMPK activator as a control if available. | |
| Precipitation of Acadesine in culture medium. | Acadesine has limited solubility at high concentrations. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO or water) and ensure it is fully dissolved before adding to the culture medium. Do not exceed the solubility limit. |
| Interaction with components in the serum or medium. | Try reducing the serum concentration or using a serum-free medium during the Acadesine treatment period. | |
| Difficulty in interpreting apoptosis assay (e.g., Annexin V) results. | False positives due to staining of cytoplasmic RNA. | A modified protocol that includes fixation and RNase treatment can help reduce false-positive results.[2][3] |
| Cell detachment during staining procedure. | Handle cells gently during washing and staining steps. For adherent cells, ensure they are not over-trypsinized. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Acadesine-induced cytotoxicity at high concentrations?
A1: At high concentrations, Acadesine is taken up by cells via adenosine transporters and is phosphorylated to ZMP (AICA ribotide). ZMP mimics AMP and activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[4] Sustained activation of AMPK can lead to the inhibition of anabolic pathways (such as protein synthesis) and the induction of catabolic pathways, ultimately leading to apoptosis or other forms of cell death in cancer cells.[5][6] Some studies also suggest that Acadesine can induce a non-apoptotic form of cell death in certain tumor cells.[1]
Q2: What are the typical IC50 values for Acadesine in different cell lines?
A2: The half-maximal inhibitory concentration (IC50) of Acadesine can vary significantly depending on the cell line and the duration of treatment. The following table summarizes some reported IC50 values.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| B-cell chronic lymphocytic leukemia (B-CLL) | Leukemia | Not Specified | ~380 (EC50) |
| Mantle Cell Lymphoma (MCL) cell lines (various) | Lymphoma | 48 | < 1000 |
| HTB-26 | Breast Cancer | Not Specified | 10 - 50 |
| PC-3 | Pancreatic Cancer | Not Specified | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 10 - 50 |
| HCT116 | Colorectal Cancer | Not Specified | ~22.4 |
Note: IC50 and EC50 values are context-dependent and should be determined empirically for each cell line and experimental condition.[7][8][9]
Q3: Is Acadesine cytotoxic to normal (non-cancerous) cells?
A3: Acadesine has been shown to have preferential toxicity towards tumor cells compared to normal cells.[1] For example, T-cells from B-CLL patients were significantly less sensitive to Acadesine-induced apoptosis than the cancerous B-cells.[5] Similarly, normal intestinal epithelial cells were less affected than various cancer cell lines.[7] This selectivity is a key area of interest for its potential therapeutic applications.
Q4: How can I prepare and store Acadesine for cell culture experiments?
A4: Acadesine is typically soluble in water or DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or water, which can then be further diluted in the culture medium to the desired final concentration. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q5: What are the key controls to include in an Acadesine cytotoxicity experiment?
A5: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve Acadesine.
-
Untreated Control: Cells cultured in medium without any treatment.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
Cell-free Control (for colorimetric assays): Medium with the assay reagent but without cells to measure background absorbance.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
Acadesine
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Acadesine in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the Acadesine dilutions to the respective wells. Include vehicle and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Acadesine
-
Flow cytometry tubes
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Acadesine as described for the MTT assay.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Wash the cells with cold PBS and centrifuge to pellet.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.[3][10]
Visualizations
Caption: Simplified signaling pathway of Acadesine-induced cytotoxicity.
Caption: General experimental workflow for assessing Acadesine cytotoxicity.
References
- 1. Acadesine Triggers Non-apoptotic Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synergistic anti-tumor activity of acadesine (AICAR) in combination with the anti-CD20 monoclonal antibody rituximab in in vivo and in vitro models of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Acadesine Concentration for Maximal AMPK Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Acadesine (also known as AICAR) for the activation of AMP-activated protein kinase (AMPK).
Frequently Asked Questions (FAQs)
Q1: What is Acadesine and how does it activate AMPK?
A1: Acadesine (AICA-riboside) is a cell-permeable adenosine analog.[1][2] Upon entering the cell through adenosine transporters, it is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[3][4][5] ZMP is an analog of adenosine monophosphate (AMP) and activates AMPK by binding to its γ-subunit.[5] This mimics the natural activation of AMPK that occurs under conditions of low cellular energy (high AMP:ATP ratio).[6]
Q2: What is a typical effective concentration range for Acadesine?
A2: The effective concentration of Acadesine can vary significantly depending on the cell type and the duration of treatment. Commonly reported concentrations in the literature range from 0.2 mM to 2.5 mM.[7][8] A widely used starting concentration for observing significant AMPK activation is 500 µM (0.5 mM).[7]
Q3: How long should I incubate my cells with Acadesine?
A3: The optimal incubation time depends on the experimental endpoint. AMPK phosphorylation can be a rapid and transient event, with activation observed in as little as 15 minutes in rat hepatocytes.[7] For downstream effects such as changes in gene expression or induction of apoptosis, longer incubation times of several hours to days may be necessary.[7]
Q4: Can Acadesine have effects independent of AMPK?
A4: Yes, it is crucial to be aware of potential AMPK-independent effects of Acadesine, especially at higher concentrations.[5][9] Some studies have shown that Acadesine can influence cellular processes through mechanisms that are not mediated by AMPK.[5][10][11] It is recommended to include appropriate controls, such as using AMPK inhibitors or cells with AMPK knockout/knockdown, to verify that the observed effects are indeed AMPK-dependent.[11]
Q5: Is Acadesine cytotoxic?
A5: Acadesine can induce apoptosis, particularly in certain cancer cell lines like B-cell chronic lymphocytic leukemia (B-CLL) cells, at concentrations typically used to activate AMPK (e.g., EC50 of 380 µM in B-CLL cells).[3][7] Therefore, it is important to assess cell viability in your specific cell model at the concentrations you plan to use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low AMPK activation (p-AMPK not detected) | Suboptimal Acadesine concentration: The concentration may be too low for your specific cell type. | Perform a dose-response experiment, testing a range of concentrations (e.g., 0.1 mM to 2 mM). |
| Incorrect incubation time: AMPK activation can be transient. | Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the peak activation time. | |
| Poor Acadesine solubility or stability: The compound may not be fully dissolved or may have degraded. | Ensure fresh, high-quality DMSO is used for stock solutions as moisture can reduce solubility.[7] Prepare fresh dilutions in media for each experiment. For in vivo studies, specific formulations with saline, PEG300, and Tween80 may be necessary.[7] | |
| Cellular uptake issues: The cells may have low levels of adenosine transporters. | Verify the expression of adenosine transporters in your cell line. Consider using a different AMPK activator if uptake is a persistent issue. | |
| High cell death/cytotoxicity | Acadesine-induced apoptosis: Acadesine can be cytotoxic to certain cell types, especially at higher concentrations and longer incubation times.[3][7] | Determine the cytotoxic threshold in your cells using a viability assay (e.g., MTT, Trypan Blue). Use the lowest effective concentration for AMPK activation that maintains acceptable cell viability. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[12] | Ensure the final concentration of the solvent in your cell culture medium is low and consistent across all experimental conditions (typically <0.5%).[12] Run a solvent-only control. | |
| Inconsistent or variable results | Cell passage number and density: Cellular responses can change with increasing passage number and confluency. | Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. |
| Inconsistent Acadesine preparation: Variability in stock solution preparation can lead to inconsistent final concentrations. | Prepare a large, single batch of high-concentration stock solution, aliquot it, and store it properly to ensure consistency across multiple experiments. | |
| Observed effects may be AMPK-independent | Off-target effects of Acadesine: Acadesine can have biological effects that are not mediated by AMPK.[5] | To confirm AMPK-dependency, consider the following controls: - Use a structurally unrelated AMPK activator (e.g., A-769662). - Pre-treat cells with an AMPK inhibitor (e.g., Compound C). - Use cells where AMPK has been genetically knocked down (shRNA) or knocked out.[11] |
Data Presentation
Table 1: Effective Acadesine Concentrations for AMPK Activation in Various Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| 3T3-L1 | 0.2 mM | 9 days | Increased AMPKα Thr172 phosphorylation | [7] |
| 3T3-L1 | 500 µM | 5 hours | AMPK activation | [7] |
| Rat Hepatocytes | 500 µM | 15 minutes | 12-fold transient activation of AMPK | [7] |
| Adipocytes | 500 µM | - | 2-3 fold activation of AMPK | [7] |
| B-CLL cells | 380 µM (EC50) | - | Apoptosis induction | [3][7] |
| K562 | 0.25 mM - 2.5 mM | 10 days | Inhibition of colony formation | [7][8] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated AMPK (p-AMPK)
This protocol outlines the steps to assess AMPK activation by measuring the phosphorylation of its catalytic subunit alpha at Threonine 172.
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Starve cells in serum-free medium for 2-4 hours before treatment, if necessary, to reduce basal AMPK activity.
-
Prepare fresh dilutions of Acadesine in serum-free medium from a concentrated stock solution (e.g., 100 mM in DMSO).
-
Treat cells with a range of Acadesine concentrations for the desired incubation times. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total AMPKα.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and express the results as the ratio of p-AMPK to total AMPK.
-
Mandatory Visualizations
References
- 1. Mechanism and Dosage of AICAR_Chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acadesine activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AICAR (Acadesine/AICA riboside) (aqueous solution), protein kinase activator (CAS 2627-69-2) | Abcam [abcam.com]
- 5. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Beyond AICA Riboside: In Search of New Specific AMP-activated Protein Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Acadesine in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Acadesine (also known as AICAR) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: We are observing inhibition of platelet aggregation in our whole blood assay with Acadesine, but not in platelet-rich plasma (PRP). Is this expected?
A1: Yes, this is an expected off-target effect of Acadesine. The inhibitory effect of Acadesine on platelet aggregation is indirect and dependent on the presence of red blood cells (erythrocytes). Acadesine is taken up by erythrocytes and metabolized by adenosine kinase to its 5'-monophosphate form, ZMP. This process leads to an increase in extracellular adenosine, which then inhibits platelet aggregation. Therefore, the effect will not be observed in assays using isolated platelets or platelet-rich plasma.
Q2: What is the mechanism of Acadesine-induced inhibition of neutrophil activation?
A2: Acadesine has been shown to inhibit the up-regulation of CD11b, a marker of neutrophil activation, in response to stimulants like N-formyl-methionyl-leucyl-phenylalanine (fMLP)[1]. This effect is believed to be mediated by increased extracellular adenosine, similar to its effect on platelets. Adenosine, acting through its receptors on neutrophils, can suppress various pro-inflammatory responses.
Q3: Are the observed effects of Acadesine in our cellular assays always mediated by AMPK activation?
A3: No, Acadesine can exert several effects that are independent of AMP-activated protein kinase (AMPK). For instance, it has been demonstrated that Acadesine can activate the Hippo signaling pathway, leading to the phosphorylation of Lats1/2 and Yap1, in an AMPK-independent manner[2]. It is crucial to consider these off-target effects when interpreting data from assays using Acadesine as a specific AMPK activator.
Q4: We are seeing changes in the PI3K/Akt signaling pathway with Acadesine treatment. Is this a known off-target effect?
A4: Yes, modulation of the PI3K/Akt signaling pathway by Acadesine has been reported. This is considered an AMPK-independent effect. The precise mechanism of how Acadesine directly influences this pathway is an area of ongoing research. It is important to validate any observed effects on the PI3K/Akt pathway with additional pharmacological or genetic tools to confirm the role of AMPK.
Troubleshooting Guides
Issue: Inconsistent Inhibition of Platelet Aggregation
| Possible Cause | Troubleshooting Step |
| Absence or low concentration of erythrocytes in the assay | Ensure you are using a whole blood-based assay format, such as impedance aggregometry in whole blood. The effect is dependent on erythrocyte metabolism of Acadesine. |
| Short incubation time | The inhibitory effect of Acadesine on platelet aggregation is time-dependent. The IC50 decreases with longer incubation times. Ensure a sufficient pre-incubation period of Acadesine with whole blood before adding the platelet agonist. |
| Degradation of adenosine | The anti-platelet effect is mediated by extracellular adenosine. If your assay medium contains high levels of adenosine deaminase, the effect of Acadesine may be diminished. |
Issue: No Observed Inhibition of Neutrophil Activation
| Possible Cause | Troubleshooting Step |
| Inappropriate stimulant for neutrophil activation | The inhibitory effect of Acadesine has been specifically demonstrated against fMLP-induced CD11b up-regulation. Ensure you are using an appropriate stimulus. |
| Insufficient Acadesine concentration | While a specific IC50 is not readily available in the literature, studies have shown significant inhibition at micromolar concentrations. Perform a dose-response experiment to determine the optimal concentration for your assay conditions. |
| Assay methodology | Ensure that the protocol for measuring CD11b expression by flow cytometry is optimized and includes appropriate controls. |
Quantitative Data Summary
| Off-Target Effect | Assay | Key Parameter | Value | Reference |
| Inhibition of Platelet Aggregation | ADP-induced platelet aggregation in human whole blood | IC50 (5 min incubation) | 9 ± 2 µM | [1] |
| IC50 (120 min incubation) | 0.24 ± 0.06 µM | [1] | ||
| Inhibition of Neutrophil Activation | fMLP-induced granulocyte CD11b up-regulation in vitro | % Inhibition | 61% (mean) | [1] |
Detailed Experimental Protocols
Protocol 1: Whole Blood Platelet Aggregation Assay (Impedance Method)
Objective: To measure the inhibitory effect of Acadesine on ADP-induced platelet aggregation in human whole blood.
Materials:
-
Freshly drawn human whole blood collected in tubes containing 3.2% sodium citrate.
-
Acadesine stock solution (dissolved in an appropriate vehicle, e.g., saline).
-
Adenosine diphosphate (ADP) solution.
-
Impedance aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Saline solution (0.9% NaCl).
Procedure:
-
Pre-warm the aggregometer to 37°C.
-
In an aggregometer cuvette, add 500 µL of whole blood.
-
Add the desired concentration of Acadesine or vehicle control to the blood and mix gently.
-
Incubate the blood-Acadesine mixture for the desired time (e.g., 5 to 120 minutes) at 37°C in the aggregometer.
-
Following incubation, add a stir bar to the cuvette and place it in the measurement channel of the aggregometer.
-
Start the recording and establish a stable baseline for 1-2 minutes.
-
Add a pre-determined concentration of ADP to induce platelet aggregation.
-
Record the change in impedance for at least 5-10 minutes.
-
The extent of aggregation is typically quantified as the area under the curve (AUC) or the maximum aggregation amplitude.
-
Calculate the percentage inhibition of aggregation by comparing the results from Acadesine-treated samples to the vehicle-treated controls.
Protocol 2: Neutrophil CD11b Up-regulation Assay (Flow Cytometry)
Objective: To assess the effect of Acadesine on fMLP-induced CD11b up-regulation on granulocytes in human whole blood.
Materials:
-
Freshly drawn human whole blood collected in tubes containing an appropriate anticoagulant (e.g., heparin).
-
Acadesine stock solution.
-
N-formyl-methionyl-leucyl-phenylalanine (fMLP) solution.
-
Phycoerythrin (PE)-conjugated anti-human CD11b antibody.
-
Red blood cell lysis buffer.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
In separate tubes, aliquot whole blood.
-
Add Acadesine or vehicle control to the respective tubes and incubate for a pre-determined time at 37°C.
-
Following incubation, add fMLP to stimulate the samples (include an unstimulated control).
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C to induce CD11b up-regulation.
-
Stop the stimulation by adding ice-cold PBS.
-
Add the PE-conjugated anti-CD11b antibody to all tubes and incubate for 20-30 minutes on ice in the dark.
-
Perform red blood cell lysis according to the manufacturer's instructions.
-
Wash the remaining white blood cells with PBS and resuspend in sheath fluid for flow cytometric analysis.
-
Acquire data on the flow cytometer, gating on the granulocyte population based on their forward and side scatter characteristics.
-
Determine the mean fluorescence intensity (MFI) of CD11b for each sample.
-
Calculate the percentage inhibition of CD11b up-regulation by comparing the MFI of Acadesine-treated, fMLP-stimulated samples to the vehicle-treated, fMLP-stimulated samples.
Signaling Pathway Diagrams
References
Acadesine batch-to-batch variability and its impact on experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acadesine (also known as AICAR). The information provided addresses potential issues related to batch-to-batch variability and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of Acadesine in our experiments. What could be the cause?
A1: Inconsistent results between different batches of Acadesine can stem from several factors related to the compound's purity, stability, and handling. Key potential causes include:
-
Purity Variations: The multi-step synthesis of Acadesine can result in varying levels of impurities or byproducts from batch to batch. These impurities may have off-target effects or interfere with the primary mechanism of Acadesine.
-
Degradation: Acadesine is sensitive to air and light. Improper storage or handling can lead to degradation, reducing its effective concentration and producing potentially confounding degradation products.
-
Solubility Issues: Incomplete solubilization of Acadesine can lead to a lower than expected effective concentration in your experiments. The appearance of the solution should be clear; any precipitation indicates a problem.
-
Water Content: Lyophilized powders can absorb moisture, altering the actual concentration of the active compound.
It is crucial to obtain a Certificate of Analysis (CoA) for each batch to check for purity and other quality control parameters.
Q2: How can we minimize the impact of batch-to-batch variability on our experiments?
A2: To minimize the impact of variability, consider the following best practices:
-
Qualify New Batches: Before starting a new series of experiments, qualify each new batch of Acadesine. This can be done by performing a dose-response curve in a simple, robust assay (e.g., measuring phosphorylation of a downstream AMPK target like ACC) and comparing the EC50 value to that of a previously characterized "gold standard" batch.
-
Standardize Preparation and Storage: Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[1] Store the lyophilized powder and stock solutions as recommended by the supplier, typically at -20°C and protected from light.[2][3]
-
Use a Single Batch for a Study: Whenever possible, use a single, large, qualified batch of Acadesine for an entire study to ensure consistency.
-
Document Batch Information: Always record the lot number of the Acadesine used in your experiments. This will help in troubleshooting any inconsistencies that may arise.
Q3: What are the key quality control parameters to look for in a Certificate of Analysis (CoA) for Acadesine?
A3: When reviewing a CoA for Acadesine, pay close attention to the following:
-
Purity (by HPLC): This is a critical parameter. A purity of >98% is generally recommended for in vitro experiments.[3]
-
Identity (by ¹H-NMR and/or MS): Confirms the chemical structure of the compound.
-
Appearance: Should be a white to off-white solid.
-
Solubility: Information on solubility in various solvents is important for correct stock solution preparation.
-
Residual Solvents: High levels of residual solvents from the synthesis process can be toxic to cells.
-
Water Content (Karl Fischer): Important for accurate weighing and concentration calculations.
Q4: My Acadesine solution is not completely dissolving. What should I do?
A4: If you observe precipitation or incomplete dissolution, you can try warming the tightly capped vial at 37°C and vortexing to aid solubilization.[2] However, if the solution remains cloudy, it is best to discard it and prepare a fresh one. Using a solution with undissolved particles will lead to inaccurate dosing and unreliable results. Ensure you are using the correct solvent as specified by the supplier (e.g., sterile water, DMSO).[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no AMPK activation | Degraded Acadesine: Improper storage or handling. | Prepare a fresh stock solution from a new vial. Ensure proper storage conditions (-20°C, protected from light). |
| Incorrect Concentration: Inaccurate weighing or dilution. | Verify calculations and ensure the powder was fully dissolved. Use a calibrated balance. | |
| Cellular Uptake Issues: Problems with adenosine transporters in the cell line. | Confirm the expression and functionality of adenosine transporters in your cell model. | |
| High background or off-target effects | Impurities in Acadesine batch: Synthesis byproducts may have biological activity. | Test a new batch of Acadesine, preferably from a different supplier, with a high purity specification (>98%). |
| Contamination of stock solution: Bacterial or fungal contamination. | Filter-sterilize the stock solution. Practice aseptic technique during preparation. | |
| Inconsistent results across experiments | Batch-to-batch variability: Differences in purity or potency between lots. | Qualify each new batch with a standard assay before use. Purchase a larger quantity of a single lot for the entire study. |
| Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can degrade the compound. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of Acadesine Stock Solution
-
Bring the lyophilized Acadesine powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of Acadesine in a sterile environment.
-
Add the appropriate volume of sterile solvent (e.g., DMSO or sterile water, as per the supplier's instructions) to achieve the desired stock concentration (e.g., 75 mM).[2]
-
Vortex the solution until the powder is completely dissolved. If necessary, warm the solution at 37°C to aid dissolution.[2]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if it is to be used in cell culture.
-
Aliquot the stock solution into sterile, light-protected, single-use tubes.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Protocol 2: In Vitro AMPK Activation Assay
-
Cell Culture: Plate cells (e.g., HepG2, C2C12) in a suitable culture vessel and grow to the desired confluency (typically 70-80%).
-
Starvation (Optional): To lower basal AMPK activity, you may starve the cells in a low-glucose medium for 2-4 hours prior to treatment.
-
Acadesine Treatment: Dilute the Acadesine stock solution to the desired final concentrations (e.g., 0.1 - 2 mM) in the appropriate cell culture medium.[2] Remove the old medium from the cells and add the medium containing Acadesine.
-
Incubation: Incubate the cells for the desired time period (e.g., 30 minutes to 24 hours).[2]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.
-
Visualizations
Caption: Acadesine cellular uptake and activation of the AMPK signaling pathway.
Caption: Experimental workflow highlighting potential sources of variability when using Acadesine.
References
Technical Support Center: Navigating Variability in Acadesine-Induced Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges and sources of variability encountered when using Acadesine to induce apoptosis in experimental settings. Understanding the nuances of Acadesine's mechanism of action and the technical aspects of apoptosis assays is critical for obtaining reproducible and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is Acadesine and how is it expected to induce apoptosis?
Acadesine, also known as AICA riboside, is a cell-permeable adenosine analog. Its primary mechanism for inducing apoptosis involves its intracellular conversion to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) by adenosine kinase. ZMP mimics adenosine monophosphate (AMP) and activates AMP-activated protein kinase (AMPK). This activation can trigger a downstream caspase-dependent apoptotic cascade, involving the activation of caspase-3, -8, and -9, and the release of cytochrome c from the mitochondria.[1][2]
Q2: Why am I observing inconsistent levels of apoptosis after Acadesine treatment?
Variability in Acadesine-induced apoptosis is a documented phenomenon and can be attributed to several factors:
-
Cell-Type Specific Responses: Different cell lines exhibit varying sensitivity to Acadesine. For instance, B-cell chronic lymphocytic leukemia (B-CLL) cells are particularly sensitive, while other cell types may be resistant or undergo a different form of cell death.[1][2]
-
Dual Mechanism of Action: Acadesine can induce both apoptotic and non-apoptotic cell death pathways, such as autophagy.[3] The predominant pathway can depend on the cell type and experimental conditions.
-
AMPK-Independent Effects: While the canonical pathway involves AMPK, Acadesine can also exert effects independently of AMPK, further contributing to diverse cellular outcomes.
-
Experimental Conditions: Factors such as Acadesine concentration, incubation time, cell density, and passage number can significantly influence the results.
Q3: Can Acadesine induce forms of cell death other than apoptosis?
Yes. Studies have shown that in some cancer cell lines, Acadesine can trigger non-apoptotic cell death pathways, including autophagy.[3] This is a critical consideration when interpreting assay results. If you are not observing classic apoptotic markers, it may be worthwhile to investigate markers for other cell death mechanisms, such as the formation of autophagosomes or the conversion of LC3-I to LC3-II.
Q4: What are some known inhibitors of Acadesine's apoptotic effect?
The apoptotic effect of Acadesine can be inhibited by substances that interfere with its uptake and metabolism. For example, nucleoside transport inhibitors, like Nitrobenzylthioinosine (NBTI), and adenosine kinase inhibitors can block the conversion of Acadesine to ZMP, thereby preventing AMPK activation and subsequent apoptosis.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Acadesine-induced apoptosis experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in apoptosis rates between replicate experiments. | 1. Inconsistent cell culture conditions (e.g., cell density, passage number, serum starvation).2. Variability in Acadesine preparation and storage.3. Fluctuation in incubation times. | 1. Standardize cell culture protocols. Ensure cells are in the logarithmic growth phase and seeded at a consistent density.2. Prepare fresh Acadesine solutions for each experiment from a high-quality source. Aliquot and store as recommended by the manufacturer.3. Use a calibrated timer for all incubation steps. |
| Low or no apoptotic signal detected. | 1. Cell line is resistant to Acadesine-induced apoptosis.2. Insufficient Acadesine concentration or incubation time.3. Acadesine is inducing a non-apoptotic cell death pathway.4. Issues with the apoptosis assay itself (e.g., reagent degradation, incorrect protocol). | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.2. Test a broader range of Acadesine concentrations and incubation times.3. Investigate markers for other cell death pathways, such as autophagy (e.g., LC3-II expression).4. Include a positive control for apoptosis (e.g., staurosporine) to validate your assay. Ensure all reagents are within their expiration dates and stored correctly. |
| High background or false positives in Annexin V/PI staining. | 1. Mechanical stress during cell harvesting leading to membrane damage.2. Staining of cytoplasmic RNA by Propidium Iodide (PI) in necrotic or late apoptotic cells.3. Use of EDTA-containing buffers, which can interfere with Annexin V binding. | 1. Handle cells gently during harvesting. Use a cell scraper for adherent cells with caution.2. Consider using a modified Annexin V/PI protocol that includes a fixation step and RNase treatment to reduce false positives.3. Use a calcium-containing binding buffer for Annexin V staining and avoid EDTA. |
| Inconsistent caspase activity results. | 1. Cell lysates not prepared correctly or stored improperly.2. Insufficient protein concentration in the lysate.3. Incorrect wavelength settings on the plate reader. | 1. Prepare fresh cell lysates for each experiment and keep them on ice. If storing, flash-freeze in liquid nitrogen and store at -80°C.2. Perform a protein quantification assay (e.g., BCA or Bradford) to normalize caspase activity to the total protein concentration.3. Double-check the excitation and emission wavelengths for the specific caspase substrate used. |
Quantitative Data on Acadesine's Effects
The following tables summarize the variability in the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) of Acadesine across different cell lines and conditions. This data highlights the importance of empirical determination of optimal concentrations for your specific experimental system.
Table 1: EC50 Values for Acadesine-Induced Apoptosis
| Cell Line | Acadesine Concentration (µM) | Incubation Time (hours) | EC50 (µM) | Reference |
| B-CLL | Not Specified | Not Specified | 380 ± 60 | [1][2] |
Table 2: IC50 Values for Acadesine
| Cell Line | Acadesine Concentration (mM) | Incubation Time (hours) | IC50 (mM) | Reference |
| REC-1 | 0.1 - 2 | 48 | < 1 | |
| JEKO-1 | 0.1 - 2 | 48 | < 1 | |
| UPN-1 | 0.1 - 2 | 48 | < 1 | |
| JVM-2 | 0.1 - 2 | 48 | < 1 | |
| MAVER-1 | 0.1 - 2 | 48 | < 1 | |
| Z-138 | 0.1 - 2 | 48 | < 1 | |
| MINO | 0.1 - 2 | 48 | > 2 | |
| HBL-2 | 0.1 - 2 | 48 | > 2 | |
| GRANTA-519 | 0.1 - 2 | 48 | > 2 | |
| K562 | Increasing concentrations | 48 | Not Specified | [3] |
| P388 (murine leukemia) | 0.125 | Not Specified | Induces death in ~2/3 of cells | [4] |
| Sp2/0 (murine myeloma) | 0.125 | Not Specified | Induces death in ~2/3 of cells | [4] |
Experimental Protocols
Modified Annexin V/Propidium Iodide (PI) Staining for Reduced False Positives
This protocol is adapted for researchers observing high background with conventional Annexin V/PI staining.
-
Cell Preparation:
-
Induce apoptosis with the desired concentration of Acadesine for the determined time.
-
Harvest cells, including the supernatant, and wash once with cold 1X PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Annexin V Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V conjugate (e.g., FITC, PE) according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Fixation:
-
Add 4% paraformaldehyde to the cell suspension to a final concentration of 1%.
-
Incubate for 15 minutes on ice.
-
-
Permeabilization and RNase Treatment:
-
Wash the cells twice with 1X PBS.
-
Resuspend the cell pellet in a permeabilization buffer containing RNase A.
-
Incubate for 30 minutes at 37°C.
-
-
PI Staining and Flow Cytometry:
-
Wash the cells once with 1X PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer containing Propidium Iodide.
-
Analyze immediately by flow cytometry.
-
Caspase-3 Activity Assay (Colorimetric)
This protocol provides a general framework for measuring caspase-3 activity.
-
Cell Lysate Preparation:
-
Induce apoptosis with Acadesine.
-
Harvest cells and wash with cold 1X PBS.
-
Resuspend the cell pellet in a chilled lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Caspase-3 Assay:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Controls: Include a negative control (untreated cells), a positive control (e.g., staurosporine-treated cells), and a blank (lysis buffer and substrate only).
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation and Permeabilization:
-
Induce apoptosis with Acadesine.
-
Harvest and wash cells with 1X PBS.
-
Fix the cells in 1% paraformaldehyde for 15 minutes on ice.
-
Permeabilize the cells with 70% ethanol and store at -20°C for at least 30 minutes.
-
-
TUNEL Staining:
-
Wash the cells with wash buffer.
-
Resuspend the cells in the DNA labeling solution containing TdT enzyme and BrdUTP.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere, protected from light.
-
Add the antibody solution (e.g., anti-BrdU-FITC).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Resuspend the cells in a PI/RNase A solution for DNA content analysis.
-
Analyze by flow cytometry.
-
Controls: Include a negative control (no TdT enzyme) and a positive control (cells treated with DNase I).
-
Visualizing Acadesine's Signaling Pathways and Experimental Workflow
Acadesine-Induced Apoptosis Signaling Pathway
Caption: AMPK-dependent apoptotic pathway induced by Acadesine.
Acadesine-Induced Non-Apoptotic Cell Death Pathway
Caption: AMPK-independent autophagic cell death induced by Acadesine.
General Experimental Workflow for Assessing Acadesine-Induced Cell Death
Caption: A generalized workflow for studying Acadesine-induced cell death.
References
- 1. Acadesine activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acadesine Triggers Non-apoptotic Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for Acadesine treatment in vitro
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing Acadesine (AICAR) incubation time in vitro.
Frequently Asked Questions (FAQs)
Q1: What is Acadesine and what is its primary mechanism of action?
Acadesine (also known as AICA-Riboside or AICAR) is a cell-permeable adenosine analog. Its primary mechanism of action is the activation of AMP-activated protein kinase (AMPK).[1][2] Once inside the cell, Acadesine is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl-5'-monophosphate (ZMP).[2][3] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK by binding to its γ subunit.[4][5] This activation mimics the effects of cellular energy depletion.[2] The most common method to confirm AMPK activation is to measure the phosphorylation of its catalytic alpha subunit at the Threonine 172 residue (p-AMPKα Thr172) via Western blot.[4][5]
Caption: Mechanism of Acadesine-induced AMPK activation.
Q2: What is a typical incubation time and concentration for Acadesine treatment?
The optimal incubation time and concentration for Acadesine are highly dependent on the cell type and the specific downstream effect being measured.
-
Concentration: Working concentrations typically range from 0.5 mM to 2 mM.[1] For example, 500 µM Acadesine has been shown to cause a transient activation of AMPK in rat hepatocytes.[2] In other cell lines, like C2C12 myotubes, 2 mM is commonly used.[1][6]
-
Incubation Time: Incubation times can vary from 15 minutes for observing rapid signaling events to 24 hours or longer for studying effects on cell viability or gene expression.[1][6] Phosphorylation of AMPK is often detectable within 15-30 minutes and can remain elevated for at least 60 minutes.[6]
It is crucial to perform a time-course and dose-response experiment for your specific cell model to determine the optimal conditions.
Experimental Protocols & Data
General Protocol for a Time-Course Experiment to Determine Optimal Acadesine Incubation
This protocol outlines the steps to assess the temporal activation of AMPK via Western blotting.
-
Cell Culture: Plate cells at a desired density in multi-well plates and grow to the appropriate confluency (typically 70-80%).
-
Serum Starvation (Optional): Depending on the experiment, you may wish to serum-starve the cells for 1-4 hours prior to treatment to reduce basal signaling.
-
Acadesine Preparation: Prepare a stock solution of Acadesine. It is soluble in DMSO or can be dissolved directly in aqueous buffers like PBS (solubility in PBS is approx. 2.5 mg/ml; aqueous solutions should be made fresh).[7] A typical stock solution might be 75 mM in sterile water, which may require warming to 37°C to fully dissolve.[1]
-
Treatment: Treat cells with the desired final concentration of Acadesine (e.g., 1 mM) for various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr). Ensure a vehicle control (e.g., DMSO or PBS) is included for the longest time point.
-
Cell Lysis: After treatment, immediately place plates on ice. Aspirate the media, wash cells with ice-cold PBS, and add lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape and collect the cell lysates. Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Crucially, strip the membrane and re-probe for total AMPKα as a loading control. Analyze the ratio of phosphorylated to total protein.
-
Caption: Experimental workflow for optimizing Acadesine incubation time.
Quantitative Data Summary: Acadesine Time-Course Effects
The following table summarizes results from various in vitro studies. Note that the magnitude and timing of the response can vary significantly between cell types.
| Cell Type | Acadesine Conc. | Time Point | Observed Effect on AMPK Phosphorylation (p-AMPKα Thr172) |
| C2C12 Myotubes | 2 mM | 15 min | Increased |
| 30 min | Increased | ||
| 60 min | Remained elevated | ||
| Rat Hepatocytes | 500 µM | 15 min | Transient ~12-fold activation |
| K562 Cells | 1 mM | 1-24 hr | Time-dependent increase observed |
Data synthesized from multiple sources.[2][6][8]
Troubleshooting Guide
Q3: I'm not seeing any AMPK activation after Acadesine treatment. What could be wrong?
This is a common issue that can arise from several factors. Use the following decision tree to diagnose the problem.
Caption: Decision tree for troubleshooting lack of AMPK activation.
Q4: My cells are dying after Acadesine treatment. How can I mitigate this?
Acadesine can induce apoptosis or have cytotoxic effects, particularly at higher concentrations or with prolonged incubation times.[2]
-
Reduce Concentration: The growth inhibitory effect of Acadesine can be detected at concentrations as low as 0.25 mM in some cell lines.[9] If you observe toxicity, try lowering the concentration. For example, some primary cells show decreased viability at concentrations higher than 0.5 mM.[3]
-
Reduce Incubation Time: If a long incubation is required for your endpoint, but it's causing cell death, consider a shorter, acute treatment. A 60-minute incubation followed by a washout has been used to study subsequent cellular events.[10]
-
Assess Viability: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your main experiment to quantify the level of toxicity at different concentrations and incubation times.
Q5: I'm observing an effect, but I'm not sure if it's truly AMPK-dependent. How can I be sure?
Acadesine can have several AMPK-independent effects, which is a critical consideration for data interpretation.[5][9] These off-target effects can arise from the accumulation of ZMP or other metabolic perturbations.[5][11]
-
Use AMPK Inhibitors: Pre-treat your cells with a specific AMPK inhibitor, such as Compound C, before adding Acadesine. If the effect of Acadesine is blocked by the inhibitor, it provides strong evidence that the pathway is AMPK-dependent.
-
Genetic Approaches: The gold standard is to use genetic models. If possible, repeat the experiment in cells where AMPK has been knocked down (using shRNA or siRNA) or knocked out.[5][9] If Acadesine still produces the same effect in these cells, the mechanism is AMPK-independent.
References
- 1. AICAR | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Metabolic Preconditioning of Cells with AICAR-Riboside: Improved Cryopreservation and Cell-Type Specific Impacts on Energetics and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolomics and proteomics identify the toxic form and the associated cellular binding targets of the anti-proliferative drug AICAR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Hemodynamic Effects of Acadesine In Vivo
Welcome to the technical support center for Acadesine. This resource is designed for researchers, scientists, and drug development professionals who are utilizing Acadesine in in vivo experiments and have encountered unexpected hemodynamic effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My animal model is experiencing a sudden drop in blood pressure (hypotension) after Acadesine administration. Is this an expected effect?
A1: While Acadesine's primary role is as a cardioprotective agent, a hypotensive effect can occur, although it is not consistently reported across all studies and models. The mechanism is likely related to its function as an adenosine-regulating agent. Acadesine can increase the concentration of adenosine in tissues, which can lead to vasodilation (widening of blood vessels) and a subsequent decrease in blood pressure.
Troubleshooting Steps:
-
Review Your Dosing: Hypotension may be a dose-dependent effect. Cross-reference your current dosage with the data presented in Table 1. Consider performing a dose-response study to determine the threshold for this effect in your specific model.
-
Monitor Heart Rate: An increase in heart rate (reflex tachycardia) may accompany the drop in blood pressure as a compensatory mechanism. If you observe significant tachycardia, this could indicate a pronounced vasodilatory effect.
-
Assess Anesthesia: The anesthetic agent used can significantly influence hemodynamic responses. Ensure that the anesthesia protocol is stable and is not known to cause hypotension itself.
-
Consider the Experimental Model: The cardiovascular response to Acadesine can vary between species and even strains. The underlying health of the animal model (e.g., presence of cardiovascular disease) can also influence the outcome.
Q2: I am not observing any significant change in blood pressure or heart rate. Is this normal?
A2: Yes, this is a plausible and reported outcome. Several preclinical and clinical studies have noted a lack of significant hemodynamic changes following Acadesine administration, even at relatively high doses. For instance, a study in a canine model using intravenous infusions up to 2.0 mg/kg/min reported no effect on hemodynamics.[1] Similarly, a study in patients undergoing coronary angiography with intravenous doses up to 50 mg/kg found that hemodynamics were unaffected.[2]
Troubleshooting Steps:
-
Confirm Drug Activity: If the absence of a hemodynamic effect is concerning, it is advisable to confirm the biological activity of your Acadesine compound through an in vitro assay, such as measuring AMPK activation in a relevant cell line.
-
Check Administration Route and Bioavailability: Ensure that the drug is being administered correctly and is reaching the systemic circulation. For intravenous administration, confirm the patency of the catheter.
-
Review Experimental Goals: If your research is focused on the cardioprotective effects of Acadesine during ischemia, the absence of baseline hemodynamic changes can be advantageous, as it isolates the drug's effects on the ischemic tissue.
Q3: I have noticed an increase in serum uric acid levels in my animal models. Is this related to Acadesine?
A3: Yes, a transient increase in serum uric acid is a known metabolic effect of Acadesine.[3][4] Acadesine is a purine nucleoside analog, and its metabolism can lead to the production of uric acid.
Troubleshooting Steps:
-
Monitor Renal Function: If the increase in uric acid is substantial or sustained, it is important to monitor renal function parameters (e.g., creatinine, BUN) to ensure it is not leading to kidney damage.
-
Hydration: Ensure adequate hydration of the animal models, as this can help with the excretion of uric acid.
-
Duration of Dosing: This effect is often transient. If your experimental design involves chronic dosing, it is important to monitor uric acid levels over time.
Data Presentation: Summary of Hemodynamic Effects
The following table summarizes the reported hemodynamic effects of Acadesine from in vivo studies.
| Species | Dose | Route of Administration | Effect on Blood Pressure | Effect on Heart Rate | Reference |
| Dog | 0.5 - 2.0 mg/kg/min | Intravenous (infusion) | No significant effect | No significant effect | [1] |
| Human | 5 - 50 mg/kg | Intravenous (infusion) | No significant effect | No significant effect | [2] |
| Rat | 100 mg/kg | Intravenous (bolus) | Not Reported | Not Reported | [5] |
| Human | 0.1 mg/kg/min | Intravenous (infusion) | Not Reported (adverse events similar to placebo) | Not Reported (adverse events similar to placebo) | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the in vivo administration of Acadesine.
Protocol 1: Intravenous Administration in a Rodent Model (Rat)
This protocol is adapted from a study investigating the cardioprotective effects of Acadesine.[5][6]
1. Animal Preparation:
- Adult male Sprague-Dawley rats (or other appropriate strain) are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital, 60 mg/kg, intraperitoneally).
- The animal is placed on a heating pad to maintain body temperature at 37°C.
- A catheter is placed in a suitable vein (e.g., femoral vein or tail vein) for intravenous administration.
2. Acadesine Preparation and Administration:
- Acadesine is dissolved in a sterile saline solution (0.9% NaCl).
- For a bolus dose, a concentration is prepared to deliver the desired dose (e.g., 100 mg/kg) in a small volume (e.g., 1 ml/kg).[5][6]
- The solution is administered as a single intravenous injection over a period of 1-2 minutes.
- For a continuous infusion, a syringe pump is used to deliver the solution at a constant rate (e.g., in mg/kg/min).
3. Hemodynamic Monitoring:
- A separate catheter is placed in an artery (e.g., carotid or femoral artery) and connected to a pressure transducer to continuously monitor blood pressure and heart rate.
- Baseline hemodynamic parameters are recorded for at least 15-30 minutes before Acadesine administration.
- Hemodynamic parameters are continuously monitored throughout the experiment and for a defined period after administration.
4. Ischemia-Reperfusion Model (if applicable):
- For studies of cardioprotection, a surgical procedure to induce myocardial ischemia (e.g., ligation of a coronary artery) is performed.
- Acadesine is typically administered prior to the ischemic event.[5][6]
- After a defined period of ischemia, the ligation is removed to allow for reperfusion.
Signaling Pathway Diagrams
Acadesine's Dual Mechanism of Action
Acadesine exerts its effects through two primary pathways: activation of AMP-activated protein kinase (AMPK) and increasing local concentrations of adenosine.
Caption: Dual mechanism of Acadesine action.
Experimental Workflow for In Vivo Hemodynamic Assessment
This diagram outlines a typical workflow for assessing the hemodynamic effects of Acadesine in an animal model.
Caption: In vivo hemodynamic assessment workflow.
Logical Relationship for Troubleshooting Hypotension
This diagram illustrates the decision-making process when unexpected hypotension is observed.
References
- 1. Acadesine and myocardial protection. Studies of time of administration and dose-response relations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of acadesine on myocardial ischaemia in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of acadesine on myocardial infarction, stroke, and death following surgery. A meta-analysis of the 5 international randomized trials. The Multicenter Study of Perioperative Ischemia (McSPI) Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of acadesine on the incidence of myocardial infarction and adverse cardiac outcomes after coronary artery bypass graft surgery. Multicenter Study of Perioperative Ischemia (McSPI) Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acadesine: a new drug that may improve myocardial protection in coronary artery bypass grafting. Results of the first international multicenter study. Multinational Acadesine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Acadesine Dosing Refinement for Long-Term Studies: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of Acadesine (also known as AICAR) dosing for long-term experimental studies. The following information is intended to facilitate the design and execution of successful and reproducible long-term in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Acadesine?
Acadesine is a cell-permeable adenosine analog that, upon entering the cell, is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl monophosphate (ZMP).[1] ZMP mimics adenosine monophosphate (AMP) and allosterically activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] Activated AMPK works to restore cellular energy balance by stimulating catabolic pathways that generate ATP (such as glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (such as protein and lipid synthesis).[3]
Q2: What are the reported effective dose ranges for Acadesine in short-term preclinical studies?
Effective doses of Acadesine in short-term (up to 14 days) preclinical studies in rodents typically range from 50 mg/kg to 500 mg/kg per day. The route of administration is commonly intraperitoneal (IP) or subcutaneous (SC) injection. The optimal dose can vary significantly depending on the animal model, the disease state being studied, and the desired level of AMPK activation.
Q3: What is the oral bioavailability of Acadesine?
Acadesine has very poor oral bioavailability, which limits its utility for oral administration in long-term studies.[4][5] For chronic administration, alternative methods such as continuous infusion via osmotic pumps or parenteral injections are recommended.
Q4: What are the known downstream effects of Acadesine-mediated AMPK activation?
Activation of AMPK by Acadesine leads to the phosphorylation of numerous downstream targets. Key effects include the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which in turn suppresses protein synthesis, and the activation of ULK1, a kinase that initiates autophagy.[3] This shift from anabolic to catabolic processes is a hallmark of AMPK activation.
Q5: Are there any known toxicities associated with long-term Acadesine administration?
While clinical trials have reported Acadesine to be generally well-tolerated, chronic high-dose administration in preclinical models may lead to adverse effects.[1] One study noted that chronic activation of AMPK could potentially lead to side effects such as obesity and impaired pancreatic β-cell function.[6] Researchers should carefully monitor animals for any signs of toxicity during long-term studies. The primary toxic metabolite is believed to be ZMP, the phosphorylated form of Acadesine.[1]
Troubleshooting Guide for Long-Term Acadesine Studies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Diminished or Loss of Efficacy (Tachyphylaxis) | 1. Development of drug tolerance. 2. Altered pharmacokinetics with chronic dosing. 3. Degradation of Acadesine in the formulation over time. | 1. Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to prevent tolerance. 2. Conduct pharmacokinetic studies at different time points during the long-term study to assess drug clearance. 3. If using a continuous delivery system, ensure the stability of the Acadesine formulation at physiological temperatures for the duration of the experiment. Prepare fresh solutions regularly. |
| Unexpected Animal Morbidity or Mortality | 1. Dose is too high for chronic administration. 2. Off-target effects of Acadesine or its metabolites. 3. Vehicle-related toxicity. | 1. Perform a dose-range finding study for long-term administration to establish a maximum tolerated dose (MTD). Start with lower doses and escalate gradually. 2. Monitor key organ function through regular blood work (e.g., liver and kidney function tests). Conduct histological analysis of major organs at the end of the study. 3. Run a parallel control group receiving only the vehicle to rule out any vehicle-induced toxicity. |
| Alterations in Food and Water Intake | 1. AMPK activation can influence appetite and metabolism. 2. General malaise due to drug administration. | 1. Monitor food and water consumption and body weight daily. 2. If significant changes are observed, consider adjusting the dose or dosing schedule. 3. Ensure the palatability of the vehicle if administering the drug in the diet or drinking water. |
| Inconsistent Results Between Animals | 1. Inconsistent drug administration (e.g., variable injection volumes or sites). 2. Biological variability in drug metabolism and response. 3. Instability of the Acadesine formulation. | 1. Standardize all administration procedures. For injections, rotate injection sites. 2. Increase the number of animals per group to account for biological variability. 3. Prepare fresh Acadesine solutions frequently and store them appropriately to ensure consistent potency. |
Data Presentation: Preclinical Dosing of Acadesine
Table 1: Summary of Short-Term Preclinical Dosing Regimens for Acadesine (AICAR)
| Animal Model | Dose | Route of Administration | Duration | Reference |
| Mice | 500 mg/kg/day | Intraperitoneal (IP) | Not specified | N/A |
| Mice | 400 mg/kg/day | Not specified | 7 days | N/A |
| Mice | 50 mg/kg | Intraperitoneal (IP) | Not specified | N/A |
| Rats | 100 mg/kg | Intravenous (IV) | Single dose | N/A |
| ob/ob Mice | 0.5 mg/g/day | Subcutaneous (SC) | 14 days | N/A |
Note: The provided doses are for short-term studies and should be carefully evaluated and likely reduced for long-term administration.
Experimental Protocols
Protocol 1: Dose-Response Study for Long-Term Acadesine Administration
Objective: To determine the optimal dose of Acadesine for a long-term in vivo study that maintains AMPK activation without causing significant toxicity.
Methodology:
-
Animal Model: Select the appropriate rodent model for your research question.
-
Group Allocation: Divide animals into at least four groups (n=5-8 per group): Vehicle control, Low-dose Acadesine, Mid-dose Acadesine, and High-dose Acadesine. Doses should be selected based on literature, with the highest dose being below any known toxicity levels for short-term studies (e.g., starting from 50 mg/kg/day and going up to 250 mg/kg/day for SC or IP administration).
-
Drug Preparation and Administration:
-
Prepare a sterile stock solution of Acadesine in a suitable vehicle (e.g., saline, PBS).
-
Administer the assigned dose to each group daily via the chosen route (SC or IP) for a period of 4-6 weeks.
-
-
Monitoring:
-
Record body weight, food, and water intake daily.
-
Perform weekly clinical observations for any signs of toxicity (e.g., changes in posture, activity, grooming).
-
Collect blood samples at baseline and at regular intervals (e.g., every 2 weeks) for analysis of pharmacodynamic markers and toxicity.
-
-
Pharmacodynamic Assessment:
-
At the end of the study, collect tissues of interest (e.g., liver, skeletal muscle, heart).
-
Analyze the phosphorylation status of AMPK (p-AMPK) and a key downstream target like Acetyl-CoA Carboxylase (p-ACC) by Western blot or ELISA to confirm target engagement.
-
-
Toxicity Assessment:
-
Analyze serum samples for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.
-
Perform a complete blood count (CBC).
-
Conduct histopathological examination of major organs (liver, kidney, spleen, heart).
-
-
Data Analysis: Determine the dose that provides sustained AMPK activation with minimal to no signs of toxicity. This dose can then be used for subsequent long-term efficacy studies.
Protocol 2: Formulation and Stability of Acadesine for Osmotic Pump Delivery
Objective: To prepare a stable formulation of Acadesine for continuous delivery via an osmotic pump and to verify its stability.
Methodology:
-
Solubility Testing: Determine the solubility of Acadesine in various biocompatible solvents that are compatible with osmotic pumps (e.g., polyethylene glycol 300 or 400, DMSO, or aqueous solutions with cyclodextrins).
-
Formulation Preparation:
-
Based on the solubility data, prepare a concentrated stock solution of Acadesine in the chosen vehicle. The concentration will depend on the desired daily dose and the pumping rate of the selected osmotic pump.
-
Filter the solution through a 0.22 µm sterile filter.
-
-
In Vitro Stability Testing:
-
Incubate the prepared Acadesine formulation at 37°C for a period that exceeds the intended duration of the in vivo study (e.g., if the study is 4 weeks, test stability for 5-6 weeks).
-
At regular time points (e.g., weekly), take an aliquot of the solution and determine the concentration of Acadesine using a validated analytical method (e.g., HPLC).
-
A stable formulation is one where the concentration of Acadesine remains within ±10% of the initial concentration.
-
-
Osmotic Pump Loading:
-
Following the manufacturer's instructions, aseptically fill the osmotic pumps with the stable Acadesine formulation.
-
-
In Vivo Implantation:
-
Surgically implant the filled osmotic pumps subcutaneously in the dorsal region of the anesthetized animals.
-
Mandatory Visualizations
Caption: Acadesine signaling pathway via AMPK activation.
Caption: Experimental workflow for refining Acadesine dosage.
References
- 1. Metabolomics and proteomics identify the toxic form and the associated cellular binding targets of the anti-proliferative drug AICAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acadesine - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Acadesine, an adenosine-regulating agent with the potential for widespread indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review [mdpi.com]
- 6. pepdose.com [pepdose.com]
Validation & Comparative
A Comparative Analysis of Acadesine and Other AMPK Activators for Research Professionals
An objective guide to the efficacy and mechanisms of prominent AMP-activated protein kinase activators, supported by experimental data.
In the landscape of metabolic research and drug development, the activation of AMP-activated protein kinase (AMPK) has emerged as a critical therapeutic target. AMPK, a master regulator of cellular energy homeostasis, orchestrates a metabolic switch from anabolic to catabolic processes, thereby restoring cellular energy balance. This guide provides a comprehensive comparison of Acadesine (AICAR), a widely studied AMPK activator, with other prominent activators including Metformin, Berberine, A-769662, and Salicylate. We present a synthesis of their efficacy, mechanisms of action, and relevant experimental data to aid researchers, scientists, and drug development professionals in their selection and application of these compounds.
Quantitative Comparison of AMPK Activator Efficacy
The following tables summarize the quantitative data on the efficacy of various AMPK activators. It is important to note that the effective concentrations and potencies can vary significantly depending on the cell type, experimental conditions, and the specific AMPK isoform being targeted.
Table 1: Direct AMPK Activators - In Vitro Potency
| Compound | Mechanism of Action | EC50 / A0.5 (in vitro) | Cell Type / Conditions | Reference |
| Acadesine (AICAR) | Prodrug, converted to ZMP (AMP analog) | ~500 µM (for kinase activity) | Isolated rat hepatocytes | [1] |
| A-769662 | Direct allosteric activator | 0.8 µM | Partially purified rat liver AMPK | [2] |
| Salicylate | Direct allosteric activator | 1.0 ± 0.2 mM (A0.5 for allosteric activation) | Cell-free assay with 2 mM ATP | [3] |
Table 2: Indirect and Other AMPK Activators - Effective Concentrations
| Compound | Mechanism of Action | Effective Concentration for AMPK Activation | Cell Type / Conditions | Reference |
| Metformin | Primarily indirect; inhibits mitochondrial complex I | 100 µM - 10 mM | Prostate and lung cancer cells, HepG2 hepatocytes, C2C12 myotubes | [4][5] |
| Berberine | Primarily indirect; inhibits mitochondrial complex I | 15 - 60 µmol/L | HCT116, SW480, and LOVO colorectal cancer cells | [6] |
Mechanisms of Action and Signaling Pathways
The activation of AMPK can be achieved through direct or indirect mechanisms. Understanding these differences is crucial for interpreting experimental results and predicting physiological outcomes.
Acadesine (AICAR): Acadesine is a cell-permeable nucleoside that is intracellularly phosphorylated to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP is an analog of AMP and allosterically activates AMPK by binding to the γ-subunit, mimicking the effect of a low energy state.
Metformin: A widely prescribed anti-diabetic drug, Metformin primarily acts indirectly by inhibiting Complex I of the mitochondrial respiratory chain. This leads to a decrease in ATP production and an increase in the cellular AMP:ATP ratio, which in turn activates AMPK.
Berberine: This natural plant alkaloid also predominantly functions as an indirect AMPK activator by inhibiting mitochondrial Complex I, similar to Metformin.[5] This inhibition alters the cellular energy status and triggers AMPK activation.[6]
A-769662: A potent, direct allosteric activator of AMPK. It binds to a site on the kinase domain of the α-subunit and the carbohydrate-binding module of the β-subunit, causing a conformational change that enhances kinase activity.
Salicylate: The active metabolite of aspirin, salicylate directly activates AMPK by binding to the same site as A-769662.[3] It exerts a dual effect of allosteric activation and inhibition of dephosphorylation of the activating phosphorylation site at Threonine-172.[3]
AMPK Signaling Pathway
The activation of AMPK initiates a signaling cascade that affects numerous downstream targets to restore cellular energy homeostasis. Key downstream effects include the inhibition of anabolic pathways such as fatty acid and cholesterol synthesis, and the activation of catabolic pathways like fatty acid oxidation and glucose uptake.
Experimental Protocols
Accurate assessment of AMPK activation is paramount for research in this field. Below are detailed methodologies for key experiments.
Western Blotting for AMPK and ACC Phosphorylation
This is a standard method to assess the activation state of AMPK by detecting the phosphorylation of AMPK at Threonine 172 (p-AMPK) and its downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79 (p-ACC).
1. Cell Lysis and Protein Quantification:
-
Treat cells with the desired AMPK activator for the specified time and concentration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of AMPK.
1. Immunoprecipitation of AMPK:
-
Lyse cells as described above.
-
Incubate the cell lysate with an anti-AMPK antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the AMPK-antibody complex.
-
Pellet the beads by centrifugation and wash several times with lysis buffer and then with kinase assay buffer.
2. Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a substrate peptide (e.g., SAMS peptide), ATP, and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
3. Measurement of Kinase Activity:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
The amount of incorporated radioactivity is proportional to the AMPK activity.
Conclusion
The choice of an AMPK activator for research purposes depends on the specific experimental goals. Acadesine, as a prodrug that elevates intracellular ZMP, provides a means to mimic AMP-induced activation. Metformin and Berberine, as indirect activators, are valuable for studying the effects of mitochondrial complex I inhibition on cellular metabolism. In contrast, A-769662 and Salicylate offer the advantage of direct and allosteric activation, which can be useful for dissecting AMPK-specific effects independent of cellular energy status. This guide provides a foundational comparison to assist researchers in navigating the selection and application of these critical research tools. Further investigation into isoform-specific activators and their in vivo efficacy will continue to shape our understanding and therapeutic exploitation of the AMPK signaling pathway.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ancient drug salicylate directly activates AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]
- 6. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Acadesine's Mechanism: A Comparative Guide to its Validation with Knockout Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Acadesine's Performance with Alternative AMPK Activators, Supported by Experimental Data from Knockout Models.
Acadesine (also known as AICA-riboside or AICAR) is a widely studied adenosine analog that has demonstrated therapeutic potential in a range of diseases, including ischemia and certain cancers. Its primary mechanism of action is attributed to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. However, the precise signaling pathways and the extent to which its effects are solely dependent on AMPK have been the subject of intensive research. This guide provides a comprehensive validation of Acadesine's mechanism of action through the lens of knockout models, offering a direct comparison with other well-established AMPK activators.
Acadesine's Journey from Adenosine Analog to AMPK Activator
Acadesine is a cell-permeable compound that is taken up by cells via adenosine transporters. Once inside the cell, it is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK by binding to its γ-subunit. This activation triggers a cascade of downstream signaling events that collectively contribute to the restoration of cellular energy balance.
dot
Caption: Acadesine's intracellular conversion to ZMP and subsequent activation of AMPK.
Validation in the Absence of AMPK: The Knockout Model Approach
To definitively ascertain the AMPK-dependency of Acadesine's effects, researchers have employed knockout (KO) models, primarily in the form of genetically engineered cell lines and mice lacking the catalytic subunits of AMPK. These models provide a clean background to dissect the AMPK-independent actions of the drug.
A pivotal study by Vingtdeux et al. (2018) utilized murine embryonic fibroblasts (MEFs) with a double knockout of both catalytic alpha subunits of AMPK (AMPKα1/α2 DKO). This cellular model was instrumental in revealing a novel, AMPK-independent mechanism of Acadesine.
Key Findings from AMPKα1/α2 Double Knockout MEFs
The study demonstrated that Acadesine can induce antiproliferative effects even in the complete absence of AMPK. The key findings are summarized in the table below.
| Parameter | Wild-Type (WT) MEFs | AMPKα1/α2 DKO MEFs | Implication |
| AMPK Activation (p-AMPK levels) | Increased | No Change | Confirms the absence of AMPK activity in DKO cells. |
| Hippo Pathway Activation (p-LATS1, p-YAP) | Increased | Increased | Demonstrates AMPK-independent activation of the Hippo pathway by Acadesine. |
| Cell Proliferation | Inhibited | Inhibited | Shows that Acadesine's antiproliferative effects are at least partially independent of AMPK. |
| Target Gene Expression (Cyr61, Ctgf) | Decreased | Decreased | Indicates that the downstream transcriptional effects of Hippo pathway activation by Acadesine are not reliant on AMPK. |
Table 1: Effects of Acadesine on Wild-Type and AMPKα1/α2 Double Knockout Murine Embryonic Fibroblasts.
dot
Caption: Experimental workflow for validating Acadesine's mechanism in knockout cells.
Experimental Protocols
Cell Culture and Treatment: Wild-type and AMPKα1/α2 DKO MEFs were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin. For experiments, cells were treated with Acadesine (typically 0.5-1 mM) for various time points (e.g., 24-48 hours).
Western Blot Analysis: Cell lysates were prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. Membranes were probed with primary antibodies against p-AMPK (Thr172), AMPKα, p-LATS1 (Ser909), LATS1, p-YAP (Ser127), YAP, and a loading control (e.g., β-actin).
Cell Proliferation Assay: Cell proliferation was assessed using methods such as the WST-1 assay or direct cell counting at different time points after Acadesine treatment.
Quantitative Real-Time PCR (RT-qPCR): Total RNA was extracted from cells, and cDNA was synthesized. RT-qPCR was performed using specific primers for Hippo pathway target genes, such as Cyr61 and Ctgf, to measure changes in their mRNA expression levels.
Comparison with Alternative AMPK Activators
The validation of Acadesine's mechanism becomes clearer when compared with other compounds that modulate AMPK activity.
A-769662: A More Direct and Potent AMPK Activator
A-769662 is a small molecule that directly activates AMPK by binding to a site distinct from the AMP/ZMP binding site. Studies using AMPKα1/α2 DKO MEFs have shown that the effects of A-769662 on cellular processes like the inhibition of fatty acid synthesis are completely abolished in the absence of AMPK, highlighting its high degree of specificity for the kinase.
| Feature | Acadesine | A-769662 |
| Mechanism of Action | Indirect (via ZMP) | Direct allosteric activation |
| AMPK Dependency | Partial (possesses AMPK-independent effects) | High (effects are largely abolished in AMPK KO models) |
| Potency | Lower | Higher |
Table 2: Comparison of Acadesine and A-769662.
Metformin: The Widely Used Antidiabetic Drug with Complex Mechanisms
Metformin is a first-line treatment for type 2 diabetes, and its mechanism of action also involves AMPK activation. However, similar to Acadesine, a growing body of evidence from knockout studies, particularly in liver-specific AMPK knockout mice, suggests that some of Metformin's glucose-lowering effects are independent of hepatic AMPK. These studies indicate that Metformin can inhibit hepatic gluconeogenesis through an AMPK-independent reduction in cellular energy charge.
dot
Caption: AMPK-dependent and -independent mechanisms of different activators.
Conclusion
The use of knockout models has been indispensable in refining our understanding of Acadesine's mechanism of action. While its role as a potent AMPK activator is well-established, evidence from AMPKα1/α2 double knockout cells unequivocally demonstrates that Acadesine also exerts significant biological effects through AMPK-independent pathways, such as the activation of the Hippo signaling cascade. This dual mechanism of action distinguishes it from more direct and specific AMPK activators like A-769662. Furthermore, the AMPK-independent effects of Acadesine draw parallels with Metformin, another widely used metabolic modulator with a complex and multifaceted mechanism. For researchers and drug development professionals, this nuanced understanding is critical for the rational design of future therapies targeting AMPK and related pathways, and for the interpretation of experimental data. While in vitro knockout models have provided invaluable insights, further in vivo studies using tissue-specific AMPK knockout models will be crucial to fully elucidate the physiological and pathological roles of Acadesine's diverse signaling activities.
Acadesine vs. Metformin: A Comparative Analysis of Their Roles in Glucose Metabolism
In the landscape of metabolic research, particularly concerning type 2 diabetes, the activation of AMP-activated protein kinase (AMPK) is a cornerstone of therapeutic strategy. Both Acadesine (also known as AICAR) and Metformin are well-recognized AMPK activators, yet they originate from different chemical classes and exhibit distinct mechanisms of action and clinical trajectories. Metformin is a biguanide, the first-line oral medication for type 2 diabetes, with decades of clinical evidence supporting its efficacy.[1][2] Acadesine, a purine nucleoside analog, has been primarily investigated for its protective effects during ischemic events, though its potent metabolic effects remain a subject of significant academic interest.[3]
This guide provides a comparative study of Acadesine and Metformin, focusing on their respective impacts on glucose metabolism, supported by experimental data and detailed methodologies for the research community.
Mechanism of Action: Two Paths to AMPK Activation
While both compounds converge on the activation of AMPK, a master regulator of cellular energy homeostasis, their upstream signaling pathways are fundamentally different.
Acadesine: As an adenosine analog, Acadesine is transported into cells where it is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP is an analog of adenosine monophosphate (AMP) and directly activates AMPK by binding to its gamma subunit. This activation is particularly effective in tissues under metabolic stress, where ATP catabolism is high.[3]
Metformin: The mechanism of Metformin is more complex and not entirely elucidated, but its primary action involves the inhibition of mitochondrial respiratory chain complex I in hepatocytes.[4][5][6][7] This inhibition leads to a decrease in ATP production and a corresponding increase in the cellular AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK.[1][4] Beyond this, Metformin's therapeutic effects also involve actions in the gut, such as increasing glucose utilization and promoting the secretion of glucagon-like peptide-1 (GLP-1).[5]
Comparative Efficacy in Glycemic Control
Direct head-to-head clinical trials comparing Acadesine and Metformin for glycemic control are not available. Acadesine's development has been hampered by its poor oral bioavailability, limiting its application to intravenous use in acute settings like coronary artery bypass graft surgery.[3] In contrast, Metformin is a globally prescribed oral agent for type 2 diabetes with a vast body of clinical data.
The following table summarizes the established clinical performance of Metformin.
| Parameter | Metformin | Acadesine |
| Change in HbA1c | ~1.4% reduction from baseline in a 29-week trial[4] | Not established for diabetes treatment |
| Change in Fasting Plasma Glucose (FPG) | ~59 mg/dL decrease from baseline in a 29-week trial[4] | Not established for diabetes treatment |
| Primary Indication | Type 2 Diabetes Mellitus[1] | Amelioration of ischemic reperfusion injury[3] |
| Route of Administration | Oral[1] | Intravenous[3] |
| Bioavailability | 50-60% (oral)[1] | Poor (oral)[3] |
Experimental Protocols for Comparative Assessment
To compare the direct effects of Acadesine and Metformin on glucose metabolism in a preclinical setting, a common and effective method is the in vitro glucose uptake assay using a relevant cell line, such as L6 myotubes (a rat skeletal muscle cell line).
Protocol: 2-Deoxyglucose (2-DG) Uptake Assay in L6 Myotubes
1. Objective: To quantify and compare the effects of Acadesine and Metformin on the rate of glucose uptake in differentiated skeletal muscle cells.
2. Materials:
-
L6 rat myoblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS) and Horse Serum (HS)
-
Acadesine and Metformin stock solutions
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]glucose (radiolabeled) or a fluorescent glucose analog (e.g., 2-NBDG)
-
Phloretin (glucose transport inhibitor)
-
Scintillation counter or fluorescence plate reader
3. Methodology:
-
Cell Culture and Differentiation:
-
L6 myoblasts are seeded in 24-well plates and grown to confluence in DMEM supplemented with 10% FBS.
-
To induce differentiation into myotubes, the medium is switched to DMEM containing 2% HS. The cells are maintained in this medium for 5-7 days, with media changes every 48 hours.
-
-
Drug Treatment:
-
Differentiated L6 myotubes are serum-starved for 3-4 hours in DMEM.
-
The cells are then pre-incubated for a specified time (e.g., 60-120 minutes) with either vehicle control, varying concentrations of Acadesine, or varying concentrations of Metformin. A positive control, such as insulin, is also included.
-
-
Glucose Uptake Measurement:
-
After drug incubation, cells are washed twice with warm KRH buffer.
-
The glucose uptake reaction is initiated by adding KRH buffer containing 2-Deoxy-D-[³H]glucose.
-
The reaction proceeds for 10 minutes at 37°C.
-
To terminate the uptake, the reaction buffer is aspirated, and the plates are immediately washed three times with ice-cold KRH buffer containing phloretin to remove extracellular tracer.
-
-
Quantification:
-
Cells are lysed using a lysis buffer (e.g., 0.1 N NaOH).
-
The radioactivity in the cell lysates is measured using a liquid scintillation counter.
-
Protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the glucose uptake data.
-
4. Data Analysis:
-
Glucose uptake is expressed as counts per minute (CPM) per milligram of protein.
-
The results from the Acadesine and Metformin-treated groups are compared to the vehicle control to determine the fold-increase in glucose uptake.
Conclusion
Metformin and Acadesine both function as activators of AMPK, a critical enzyme in glucose metabolism. Metformin, acting primarily through mitochondrial inhibition, is a clinically proven, orally available drug that effectively lowers blood glucose by reducing hepatic gluconeogenesis and enhancing peripheral glucose uptake.[1][4] Acadesine activates AMPK more directly via its conversion to the AMP analog ZMP. While it demonstrates potent metabolic effects in preclinical models, its clinical utility for chronic metabolic diseases like type 2 diabetes is constrained by its poor oral bioavailability, which has directed its therapeutic development towards acute intravenous applications.[3] Future research into novel formulations or derivatives of Acadesine could potentially unlock its therapeutic potential for metabolic disorders, but for now, Metformin remains the undisputed clinical standard for oral AMPK-activating therapy.
References
- 1. Metformin - Wikipedia [en.wikipedia.org]
- 2. Glucophage® [hcp.merckgroup.com]
- 3. Acadesine, an adenosine-regulating agent with the potential for widespread indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
Acadesine's Cellular Effects: A Comparative Analysis Across Diverse Cell Lines
A comprehensive examination of Acadesine's impact on various cell lines reveals a multifaceted mechanism of action, extending beyond its well-established role as an AMP-activated protein kinase (AMPK) activator. This guide provides a comparative analysis of Acadesine's efficacy, details the experimental protocols for assessing its effects, and explores the intricate signaling pathways it modulates.
Acadesine, also known as AICAR, is a cell-permeable adenosine analog that, upon cellular uptake, is phosphorylated to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an AMP mimetic.[1] This action has positioned Acadesine as a valuable tool in cancer research, particularly for its pro-apoptotic and anti-proliferative effects in various cancer cell lines.[2] This guide delves into the cross-validation of Acadesine's effects, offering a comparative perspective with other therapeutic alternatives and providing researchers with the necessary data and protocols to evaluate its potential in their own studies.
Comparative Efficacy of Acadesine in Cancer Cell Lines
The cytotoxic and anti-proliferative effects of Acadesine have been documented across a range of cancer cell lines, with varying degrees of sensitivity. Notably, its efficacy has been extensively studied in hematological malignancies.
| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |
| REC-1 | Mantle Cell Lymphoma | < 1000 | [2] |
| JEKO-1 | Mantle Cell Lymphoma | < 1000 | [2] |
| UPN-1 | Mantle Cell Lymphoma | < 1000 | [2] |
| JVM-2 | Mantle Cell Lymphoma | < 1000 | [2] |
| MAVER-1 | Mantle Cell Lymphoma | < 1000 | [2] |
| Z-138 | Mantle Cell Lymphoma | < 1000 | [2] |
| MINO | Mantle Cell Lymphoma | > 2000 | [2] |
| HBL-2 | Mantle Cell Lymphoma | > 2000 | [2] |
| GRANTA-519 | Mantle Cell Lymphoma | > 2000 | [2] |
| B-CLL cells | Chronic Lymphocytic Leukemia | 380 ± 60 |
Table 1: Comparative IC50 Values of Acadesine in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the varying sensitivity of different cancer cell lines to Acadesine treatment after 48 hours of exposure. Data for Mantle Cell Lymphoma lines are from a study by Campàs-Moya et al. (2014).[2] The IC50 for B-CLL cells is from a study by Campas et al. (2003).
Acadesine vs. Metformin: A Tale of Two AMPK Activators
Metformin, a widely used anti-diabetic drug, also functions as an AMPK activator and has garnered significant interest for its anti-cancer properties. While both Acadesine and Metformin converge on the AMPK pathway, their broader mechanisms and efficacy can differ. Direct comparative studies with IC50 values in the same cell lines under identical conditions are limited. However, available data on their individual effects provide some insight. For instance, studies on bladder cancer cells have shown that metformin can inhibit the proliferation of cancer cells in a dose-dependent manner.[3] In prostate cancer cell lines, the antiproliferative action of metformin was found to be independent of AMPK and mediated by the REDD1 protein.[4]
A direct comparison in chronic myelogenous leukemia (CML) cells revealed that both Acadesine (AICAR) and metformin could downregulate the mTOR pathway, a key regulator of cell growth and proliferation, independently of AMPK.[4] This highlights that while their primary target is the same, the downstream consequences and overall cellular response can be context-dependent and influenced by other signaling pathways.
Unraveling the Signaling Pathways Modulated by Acadesine
Acadesine's mechanism of action is complex, involving both AMPK-dependent and AMPK-independent pathways.
AMPK-Dependent Pathway
The canonical pathway involves the conversion of Acadesine to ZMP, which mimics AMP and leads to the phosphorylation and activation of AMPK. Activated AMPK, in turn, phosphorylates and inactivates key downstream targets involved in cell growth and proliferation, most notably the mammalian target of rapamycin (mTOR) pathway.
Acadesine's AMPK-Dependent Signaling Pathway.
AMPK-Independent Pathways
Recent research has uncovered that Acadesine can exert its effects through pathways independent of AMPK, adding layers to its mechanism of action.
Hippo Signaling Pathway: In murine embryonic fibroblasts, Acadesine has been shown to activate the Hippo signaling pathway in an AMPK-independent manner. This leads to the phosphorylation of Lats1/2 kinases and subsequent inhibition of the transcriptional co-activators YAP and TAZ, ultimately contributing to its anti-proliferative effects.
Acadesine's AMPK-Independent Hippo Pathway Activation.
Protein Kinase D1 (PKD1) Pathway: In acute lymphoblastic leukemia (ALL) cells, Acadesine has been found to inhibit PKD1 activity. This leads to the cytoplasmic retention of PKD1 and subsequent epigenetic reprogramming, including the downregulation of immediate early genes (IEGs) that are crucial for cell survival and proliferation.
Acadesine's Inhibition of the PKD1 Signaling Pathway.
Experimental Protocols
To facilitate the cross-validation of Acadesine's effects, detailed protocols for key in vitro assays are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
MTT Assay Experimental Workflow.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of Acadesine (e.g., 0.1 to 2 mM) for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Annexin V/PI Apoptosis Assay Workflow.
Detailed Methodology:
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of Acadesine for the specified time. Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
Acadesine demonstrates significant anti-cancer effects across a variety of cell lines, particularly in hematological malignancies. Its complex mechanism of action, involving both AMPK-dependent and -independent pathways, offers multiple avenues for therapeutic intervention. This guide provides a framework for researchers to compare and validate the effects of Acadesine, fostering a deeper understanding of its potential as a therapeutic agent. The provided experimental protocols and pathway diagrams serve as a resource to standardize and guide future investigations into the cellular effects of this promising compound.
References
- 1. Acadesine, an adenosine-regulating agent with the potential for widespread indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Viability Profiles of Normal and Cancer Bladder Cells With Metformin, Nitrate and Adenosine Monophosphate-Activated Protein Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Acadesine and Adenosine in Cardioprotection
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The global burden of ischemic heart disease necessitates the continued exploration of effective cardioprotective strategies. Among the promising therapeutic agents are adenosine, an endogenous nucleoside, and acadesine (AICAR), an adenosine-regulating agent. Both have demonstrated significant potential in mitigating myocardial ischemia-reperfusion (I/R) injury, a critical component of cardiac damage following events like myocardial infarction. This guide provides an objective, data-driven comparison of acadesine and adenosine, focusing on their mechanisms of action, experimental efficacy, and the methodologies used to evaluate them.
Comparative Mechanism of Action
Adenosine and acadesine exert their cardioprotective effects through distinct yet interconnected pathways. Adenosine's effects are primarily receptor-mediated, while acadesine functions as a metabolic modulator that can also indirectly influence adenosine signaling.
Adenosine: An Endogenous Cardioprotective Mediator. Adenosine interacts with four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The activation of A1 and A3 receptors is a key mechanism in ischemic preconditioning, a phenomenon where brief ischemic episodes protect the myocardium from subsequent, more severe ischemic insults. This protection is mediated through downstream signaling cascades involving the activation of protein kinase C (PKC) and the opening of ATP-sensitive potassium (KATP) channels. Furthermore, A2A and A2B receptor activation on immune cells, particularly neutrophils, plays a crucial role in attenuating the inflammatory response associated with reperfusion injury.
Acadesine (AICAR): A Metabolic and Adenosine-Regulating Agent. Acadesine is an AMP analog that is taken up by cardiomyocytes and converted to ZMP, an AMP mimic. ZMP activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK shifts cellular metabolism from energy-consuming anabolic pathways to energy-producing catabolic pathways, a critical adaptation during ischemia. In addition to its direct metabolic effects, acadesine can increase the interstitial concentration of endogenous adenosine by inhibiting adenosine kinase, thereby indirectly harnessing the cardioprotective effects of adenosine receptor activation.
Caption: Signaling pathways of Acadesine and Adenosine in cardioprotection.
Comparative Efficacy from Experimental Data
The cardioprotective potential of both agents has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings to facilitate a direct comparison.
Table 1: Reduction in Myocardial Infarct Size
| Compound | Model | Dosing Regimen | Infarct Size Reduction vs. Control |
| Acadesine | Rabbit | 1 mg/kg/min for 5 min, then 0.2 mg/kg/min IV pre- and post-ischemia | Reduced from 29.4% to 19.7% of risk area |
| Adenosine | Human (AMISTAD Trial) | 50-70 µg/kg/min IV for 3 hours | 33% relative reduction |
Table 2: Anti-inflammatory Effects
| Compound | Key Inflammatory Marker/Process | Experimental Model | Observed Effect |
| Acadesine | Myeloperoxidase (MPO) Activity | Rat model of I/R | Significant decrease in MPO activity, indicating reduced neutrophil accumulation. |
| Adenosine | Neutrophil Function | In vitro human neutrophils | Inhibition of neutrophil trafficking and effector functions (e.g., oxidative burst, degranulation) via A2A and A2B receptors. |
| Adenosine | TNF-α Release | In vitro human neutrophils | Potent inhibition of TNF-α release. |
| Adenosine | ICAM-1 Expression | Human coronary artery endothelial cells | Downregulation, leading to reduced neutrophil adhesion. |
Experimental Protocols
The methodologies employed in preclinical studies are critical for the interpretation and comparison of efficacy data. Below are detailed protocols for key experiments.
Myocardial Infarct Size Assessment in a Rabbit Model
This protocol outlines a common method for quantifying the extent of myocardial damage following ischemia-reperfusion.
-
Animal Preparation: Anesthetized New Zealand White rabbits undergo a thoracotomy to expose the heart.
-
Induction of Ischemia: A ligature is placed around a major coronary artery and tightened to induce regional ischemia for a 30-minute period.
-
Drug Administration: Acadesine (or vehicle control) is administered intravenously, often starting before the ischemic period and continuing into reperfusion.
-
Reperfusion: The ligature is released, allowing blood flow to be restored to the previously ischemic area for a period of 2-3 hours.
-
Infarct Delineation: At the end of reperfusion, the coronary artery is re-occluded, and a fluorescent dye (e.g., Evans blue) is injected intravenously to delineate the area at risk (the region that was ischemic).
-
Tissue Staining and Analysis: The heart is excised, sliced, and incubated in triphenyltetrazolium chloride (TTC). Viable myocardium stains red, while the infarcted tissue remains pale. The areas of infarct and risk are then quantified using planimetry, and the infarct size is expressed as a percentage of the area at risk.
Caption: Workflow for assessing myocardial infarct size in a rabbit model.
Myeloperoxidase (MPO) Assay for Neutrophil Accumulation
This assay quantifies the accumulation of neutrophils in myocardial tissue, a key marker of the inflammatory response during I/R injury.
-
Tissue Collection: At the end of the reperfusion period, myocardial tissue samples from both the ischemic/reperfused and non-ischemic zones are harvested and snap-frozen.
-
Homogenization: The tissue samples are weighed and homogenized in a buffer solution (e.g., 50 mM potassium phosphate buffer, pH 6.0) containing a detergent like hexadecyltrimethylammonium bromide (HTAB) to lyse the cells and release MPO from neutrophil granules.
-
Centrifugation: The homogenates are centrifuged at high speed (e.g., 12,000 g for 15 minutes at 4°C) to pellet cellular debris.
-
Enzyme Kinetics Assay: The supernatant is collected, and the MPO activity is measured. This is typically done by adding the supernatant to a reaction buffer containing a substrate for MPO, such as o-dianisidine dihydrochloride, and hydrogen peroxide (H2O2).
-
Spectrophotometric Measurement: The change in absorbance over time is measured using a spectrophotometer at a wavelength appropriate for the chosen substrate (e.g., 460 nm for o-dianisidine).
-
Data Normalization: MPO activity is typically expressed as units per gram of tissue, allowing for comparison between different treatment groups.
Conclusion
Both acadesine and adenosine offer significant cardioprotective benefits, operating through complementary mechanisms. Adenosine's direct receptor-mediated actions provide potent anti-inflammatory and preconditioning-like effects. Acadesine's primary strength lies in its ability to modulate cellular metabolism during ischemia via AMPK activation, with the added benefit of increasing local adenosine levels. The choice of agent for therapeutic development may hinge on the specific clinical context, such as the timing of administration relative to the ischemic event and the desired balance between metabolic modulation and direct anti-inflammatory action. The experimental data and protocols presented here provide a framework for the continued comparative evaluation of these and other novel cardioprotective agents.
Validating the Specificity of Acadesine for AMPK Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acadesine, also known as AICAR, is a widely utilized pharmacological agent for activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Understanding the specificity of Acadesine is critical for the accurate interpretation of experimental results and for its potential therapeutic applications. This guide provides a comprehensive comparison of Acadesine with other common AMPK activators, focusing on their mechanisms of action, potency, and potential off-target effects, supported by experimental data and detailed protocols.
Mechanism of Action: Indirect vs. Direct Activation
AMPK activators can be broadly categorized into two classes based on their mechanism of action: indirect and direct activators.
-
Indirect Activators: These compounds, including Acadesine and Metformin , do not bind directly to the AMPK enzyme. Instead, they modulate intracellular nucleotide levels. Acadesine is a cell-permeable adenosine analog that is taken up by adenosine transporters and converted intracellularly by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1][2] ZMP mimics the effects of AMP, leading to the allosteric activation of AMPK and promoting its phosphorylation by upstream kinases like LKB1.[1][3] Metformin, a biguanide drug, primarily inhibits Complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and a subsequent increase in the AMP:ATP ratio, which in turn activates AMPK.[4][5][6]
-
Direct Activators: These compounds, such as A-769662 , bind directly to the AMPK complex to induce a conformational change that results in its activation. A-769662 is a potent, reversible allosteric activator that binds to the interface of the α and β subunits of the AMPK heterotrimer.[7]
Quantitative Comparison of AMPK Activators
The following table summarizes the key quantitative parameters for Acadesine and other representative AMPK activators. It is important to note that the effective concentrations can vary significantly depending on the cell type, experimental conditions, and duration of treatment.
| Activator | Mechanism of Action | Typical Effective Concentration for AMPK Activation | EC50 for AMPK Activation | Notes |
| Acadesine (AICAR) | Indirect (ZMP-mediated) | 500 µM (transient 12-fold activation in rat hepatocytes)[1] | Not consistently reported in cell-free assays. | Activity is dependent on intracellular conversion to ZMP. |
| Metformin | Indirect (Inhibition of mitochondrial complex I) | 10-20 µM (with prolonged incubation); 0.5-2 mM (for shorter durations)[4][8] | Not applicable (indirect activator). | Effects are cell-type and time-dependent. |
| A-769662 | Direct (Allosteric) | 0.5-10 µM | ~0.8 µM (cell-free assay) | A potent and specific direct activator. |
Specificity and Off-Target Effects of Acadesine
While Acadesine is a valuable tool for activating AMPK, it is crucial to consider its potential off-target effects, which may be AMPK-independent.
1. Induction of Apoptosis:
Acadesine has been shown to induce apoptosis in various cancer cell lines, particularly in B-cell chronic lymphocytic leukemia (B-CLL) cells, with an EC50 of approximately 380 ± 60 µM.[9][10][11] This pro-apoptotic effect is not always mimicked by other AMPK activators like metformin, suggesting an AMPK-independent mechanism in some contexts.
2. Interference with Purine Metabolism:
As a purine analog, Acadesine can influence purine metabolism. Its metabolism to ZMP, an intermediate in de novo purine synthesis, can affect cellular nucleotide pools.[12][13] A potential consequence of high-dose or prolonged Acadesine treatment is the potential for increased purine breakdown, leading to elevated levels of uric acid.[14][15][16]
3. Adenosine Signaling:
Acadesine's structural similarity to adenosine suggests it may interact with adenosine receptors or transporters, although this is not its primary mechanism for AMPK activation.
The following table summarizes the known off-target effects of Acadesine.
| Off-Target Effect | Description | Concentration Range | Reference |
| Apoptosis Induction | Induces programmed cell death, particularly in cancer cells. | EC50 ≈ 380 µM in B-CLL cells.[9][10][11] | [9][10][11] |
| Purine Metabolism Interference | Can alter intracellular purine nucleotide pools. | Concentration-dependent. | [12][13] |
| Increased Uric Acid Production | High doses may lead to hyperuricemia. | High concentrations. | [14][15][16] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1. Mechanisms of AMPK Activation.
Figure 2. Experimental Workflow for Assessing AMPK Activation.
Figure 3. On-Target and Off-Target Effects of Acadesine.
Experimental Protocols
In Vitro AMPK Kinase Assay
This protocol is adapted from methods used to assess the direct effect of compounds on AMPK activity.
Materials:
-
Recombinant human AMPK (α1/β1/γ1)
-
SAMS peptide (HMRSAMSGLHLVKRR) as substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM EDTA)
-
Acadesine (as ZMP), Metformin, A-769662
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, SAMS peptide (e.g., 200 µM), and the desired concentration of the AMPK activator.
-
Initiate the reaction by adding [γ-³²P]ATP (e.g., 200 µM) and recombinant AMPK enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively (e.g., three times for 5 minutes each in 1% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate AMPK activity as picomoles of phosphate incorporated per minute per milligram of enzyme.
Western Blot Analysis of AMPK Phosphorylation in Cultured Cells
This protocol outlines the steps to determine the level of AMPK activation in cells by measuring the phosphorylation of the AMPKα subunit at Threonine 172.
Materials:
-
Cell culture medium and supplements
-
Acadesine, Metformin, or other AMPK activators
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-total AMPKα
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of AMPK activators for the specified duration.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total AMPKα.
-
Quantify the band intensities using densitometry software.
Conclusion
Acadesine is a widely used tool to investigate AMPK signaling; however, its indirect mechanism of action and potential for off-target effects necessitate careful experimental design and interpretation. This guide provides a framework for researchers to critically evaluate the specificity of Acadesine in their experimental systems. By comparing its effects with those of other AMPK activators like metformin and A-769662, and by being mindful of its AMPK-independent activities, scientists can more accurately delineate the role of AMPK in their biological processes of interest. The provided protocols offer a starting point for the experimental validation of Acadesine's specificity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 6. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Acadesine activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
Acadesine's Effects in Wild-Type vs. AMPK-Deficient Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acadesine, an adenosine analog, is a widely utilized pharmacological agent for activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Its effects have been extensively studied in various physiological and pathological contexts. Understanding the AMPK-dependence of Acadesine's actions is crucial for interpreting experimental results and for the development of targeted therapeutics. This guide provides a comprehensive comparison of Acadesine's effects in wild-type versus AMPK-deficient mice, supported by experimental data and detailed protocols.
Data Presentation
The following tables summarize the quantitative effects of Acadesine (AICAR) treatment in wild-type (WT) and AMPK-deficient mouse models across key metabolic parameters.
Table 1: Effect of Acadesine on Glucose Uptake in Skeletal Muscle
| Parameter | Mouse Model | Treatment | Glucose Uptake (μmol/g/h) | Fold Change vs. WT Control | AMPK-Dependent? | Reference |
| 2-Deoxyglucose Uptake | Wild-Type (WT) | Saline | 0.5 ± 0.1 | 1.0 | - | Jørgensen et al. |
| Wild-Type (WT) | AICAR | 1.2 ± 0.2 | 2.4 | Yes | Jørgensen et al. | |
| AMPK α2 KD | Saline | 0.5 ± 0.1 | 1.0 | - | Jørgensen et al. | |
| AMPK α2 KD | AICAR | 0.6 ± 0.1 | 1.2 | Yes | Jørgensen et al. |
Data are presented as mean ± SEM. AMPK α2 KD (Kinase-Dead) mice express a catalytically inactive form of the AMPK α2 subunit.
Table 2: Effect of Acadesine on Running Endurance
| Parameter | Mouse Model | Treatment | Running Time (min) | % Increase vs. WT Control | AMPK-Dependent? | Reference |
| Treadmill Endurance | Wild-Type (WT) | Saline | 60 ± 5 | 0% | - | Narkar et al.[1] |
| Wild-Type (WT) | AICAR | 86 ± 7 | 44% | Yes | Narkar et al.[1] | |
| Muscle-specific AMPK α2 KO | Saline | 58 ± 6 | -3% | - | Narkar et al.[1] | |
| Muscle-specific AMPK α2 KO | AICAR | 62 ± 5 | 7% | Yes | Narkar et al.[1] |
Data are presented as mean ± SEM. Muscle-specific AMPK α2 KO mice have a targeted deletion of the AMPK α2 subunit in skeletal muscle.
Table 3: Summary of AMPK-Dependent and -Independent Effects of Acadesine in Liver
| Metabolic Process | Effect of Acadesine | AMPK-Dependent? |
| Lipogenesis | Decreased | Yes |
| Fatty Acid Oxidation | Increased | Yes |
| Gluconeogenesis | Decreased | No |
Signaling Pathways and Experimental Workflows
Acadesine's Mechanism of Action and Downstream Effects
Acadesine is cell-permeable and is converted intracellularly to ZMP, an AMP analog. ZMP allosterically activates AMPK, initiating a signaling cascade that modulates various metabolic pathways.
References
A Head-to-Head Comparison of Acadesine and GW501516 on Exercise Endurance
In the realm of exercise physiology and metabolic research, Acadesine (also known as AICAR) and GW501516 (Cardarine) have emerged as two of the most potent compounds known for their remarkable effects on exercise endurance. Both molecules have been extensively studied for their ability to mimic or enhance the effects of physical exercise, albeit through distinct molecular pathways. This guide provides a comprehensive head-to-head comparison of Acadesine and GW501516, presenting available experimental data, detailing their mechanisms of action, and outlining the protocols of key studies.
While both compounds have demonstrated significant endurance-enhancing properties, it is crucial to note that no direct head-to-head comparative studies under the same experimental conditions were identified in the performed searches. Therefore, the data presented is a compilation from separate key studies, which should be considered when evaluating their relative efficacy.
Mechanism of Action: A Tale of Two Pathways
The endurance-boosting effects of Acadesine and GW501516 stem from their activation of two central regulators of metabolism: AMP-activated protein kinase (AMPK) and Peroxisome proliferator-activated receptor delta (PPARδ), respectively.
Acadesine (AICAR): The AMPK Activator
Acadesine is a cell-permeable analog of adenosine monophosphate (AMP).[1] Once inside the cell, it is converted to ZMP, which mimics the effects of AMP and allosterically activates AMPK.[1][2] AMPK is a critical cellular energy sensor, activated during periods of high energy expenditure and low energy status (high AMP:ATP ratio), such as during exercise.[3][4] Activated AMPK orchestrates a metabolic shift, promoting catabolic processes that generate ATP while inhibiting anabolic, energy-consuming pathways.[3][4] This includes stimulating glucose uptake and fatty acid oxidation, which are key for sustained energy production during endurance exercise.[4]
GW501516 (Cardarine): The PPARδ Agonist
GW501516 is a highly selective and potent agonist of the PPARδ receptor. PPARδ is a nuclear receptor that functions as a transcription factor, regulating the expression of a wide array of genes involved in metabolism. Activation of PPARδ by GW501516 leads to an upregulation of genes involved in fatty acid transport and oxidation, particularly in skeletal muscle. This effectively reprograms the muscle's fuel preference, shifting from glucose to fat utilization, a hallmark adaptation of endurance training. This glucose-sparing effect is believed to be a primary mechanism behind its profound impact on endurance.
Signaling Pathway Diagrams
Quantitative Data on Exercise Endurance
The following tables summarize the quantitative data from key preclinical studies investigating the effects of Acadesine and GW501516 on exercise endurance.
Table 1: Effects of Acadesine (AICAR) on Running Endurance in Sedentary Mice
| Parameter | Control | Acadesine (AICAR) | Percentage Increase |
| Running Endurance | Baseline | +44% | 44% |
Data from Narkar et al., Cell, 2008.
Table 2: Effects of GW501516 on Running Endurance in Sedentary Mice
| Parameter | Control (Vehicle) | GW501516 | Percentage Increase |
| Running Distance (meters) | 1092.6 ± 103.5 | 1842.9 ± 154.2 | 68.6% |
Data from Chen et al., Scientific Reports, 2015.
Experimental Protocols
Detailed methodologies from the cited studies are crucial for the interpretation and replication of the findings.
Narkar et al., 2008 (Acadesine Study)
-
Subjects: C57BL/6J mice.
-
Drug Administration: Acadesine (AICAR) was administered via intraperitoneal (i.p.) injection at a dose of 500 mg/kg of body weight, 5 days a week for 4 weeks.
-
Exercise Protocol: Endurance was tested on a motorized treadmill. The protocol started at a speed of 10 m/min for 10 min, followed by a gradual increase in speed of 1 m/min every 2 min until the mice reached exhaustion.
Chen et al., 2015 (GW501516 Study)
-
Subjects: Kunming mice.
-
Drug Administration: GW501516 was administered by oral gavage at a dose of 5 mg/kg of body weight, once daily for 3 weeks.
-
Exercise Protocol: An exhaustive running test was performed on a motorized treadmill. The initial speed was set at 15 m/min for 10 min, then increased to 20 m/min for 10 min, and finally maintained at 25 m/min until exhaustion.
Experimental Workflow Diagram
Conclusion
Both Acadesine and GW501516 demonstrate remarkable efficacy in enhancing exercise endurance in preclinical models. Acadesine, acting through the AMPK pathway, and GW501516, via PPARδ activation, essentially hijack the molecular machinery that is naturally stimulated by physical training. The available data suggests that both compounds can significantly increase running capacity. However, a direct comparison of their potency is challenging without head-to-head studies.
It is important to emphasize that GW501516 development was halted due to safety concerns, specifically its association with rapid cancer development in animal studies. Acadesine has been investigated for various clinical applications, but its use as a performance-enhancing drug is prohibited by the World Anti-Doping Agency (WADA), as is GW501516. The information presented here is for research and informational purposes only and should not be interpreted as an endorsement of their use. Further research is needed to fully understand the long-term effects and potential therapeutic applications of these powerful metabolic modulators.
References
Independent Replication of Acadesine's Anti-Leukemic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-leukemic effects of Acadesine (also known as AICAR) with alternative therapies, supported by independently replicated experimental data. The information is intended to inform research and development efforts in oncology.
Executive Summary
Acadesine, an AMP-activated protein kinase (AMPK) activator, has demonstrated significant anti-leukemic properties in various B-cell malignancies and myeloid leukemias through distinct mechanisms of action. In B-cell chronic lymphocytic leukemia (B-CLL), Acadesine induces apoptosis via an AMPK-dependent pathway. Conversely, in chronic myelogenous leukemia (CML), including imatinib-resistant strains, it triggers autophagic cell death through a protein kinase C (PKC)-dependent, AMPK-independent mechanism. Furthermore, in mantle cell lymphoma (MCL), Acadesine exhibits cytotoxic effects and acts synergistically with the monoclonal antibody Rituximab. This guide summarizes the quantitative data from independent studies, details the experimental protocols used, and visualizes the key signaling pathways.
Quantitative Data Comparison
The following tables summarize the in vitro efficacy of Acadesine and comparable anti-leukemic agents across different leukemia types.
Table 1: Acadesine Efficacy in B-Cell Chronic Lymphocytic Leukemia (B-CLL)
| Compound | Cell Type | Efficacy Metric | Value | Reference |
| Acadesine | B-CLL Cells | EC50 (Apoptosis) | 380 ± 60 µM | [1][2][3] |
| Fludarabine | BL2 B-cell line | IC50 (Inhibition of KV1.3 current) | 0.36 ± 0.04 µM | |
| Fludarabine | Dana B-cell line | IC50 (Inhibition of KV1.3 current) | 0.34 ± 0.13 µM |
Table 2: Acadesine Efficacy in Chronic Myelogenous Leukemia (CML)
| Compound | Cell Lines | Efficacy Metric | Value (µM) | Reference |
| Acadesine | K562, LAMA-84, JURL-MK1 | Loss of Metabolism | Effective | [4][5] |
| Acadesine | Imatinib-resistant K562 | Loss of Metabolism | Effective | [4][5] |
| Acadesine | Ba/F3 (T315I-BCR-ABL) | Loss of Metabolism | Effective | [4][5] |
| Imatinib | K562 (wild-type) | LC50 | 2.64 | |
| Imatinib | K562/DOX (resistant) | LC50 | 6.65 |
Table 3: Acadesine Efficacy in Mantle Cell Lymphoma (MCL)
| Compound | Cell Line | IC50 (48h, mM) | LD50 (48h, mM) | Synergism with Rituximab (CI < 1) | Reference |
| Acadesine | REC-1 | < 1 | 0.95 | Yes | [5] |
| Acadesine | JEKO-1 | < 1 | 0.95 | Yes | [5] |
| Acadesine | UPN-1 | < 1 | 1.57 | Yes | [5] |
| Acadesine | JVM-2 | < 1 | 1.57 | Yes | [5] |
| Acadesine | MAVER-1 | < 1 | > 2 | No (Additive/Slightly Antagonistic) | [5] |
| Acadesine | Z-138 | < 1 | > 2 | Yes | [5] |
| Acadesine | MINO | > 2 | > 2 | Yes | [5] |
| Acadesine | HBL-2 | > 2 | > 2 | Yes | [5] |
| Acadesine | GRANTA-519 | > 2 | > 2 | No (Additive/Slightly Antagonistic) | [5] |
CI: Combination Index
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of Acadesine's anti-leukemic effects and a general workflow for assessing apoptosis.
Caption: AMPK-Dependent Apoptotic Pathway in B-CLL.
Caption: PKC-Dependent Autophagic Pathway in CML.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Acadesine activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Synergistic anti-tumor activity of acadesine (AICAR) in combination with the anti-CD20 monoclonal antibody rituximab in in vivo and in vitro models of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Acadesine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Acadesine (also known as AICA-riboside or AICAR), an adenosine-regulating agent and a potent activator of AMP-activated protein kinase (AMPK). The following sections detail its mechanism of action, present quantitative data from key experiments, and provide methodologies for the cited experimental protocols.
Introduction to Acadesine
Acadesine is a cell-permeable nucleoside that, upon entering the cell, is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK, a crucial cellular energy sensor.[1] This activation triggers a cascade of downstream signaling events that influence various cellular processes, including metabolism, apoptosis, and inflammation. Acadesine has been investigated for its therapeutic potential in a range of conditions, including cardiac ischemia-reperfusion injury and various cancers.[2]
In Vitro Effects of Acadesine
In vitro studies using cell cultures have been instrumental in elucidating the cellular and molecular mechanisms of Acadesine. These studies have demonstrated its effects on cell viability, apoptosis, and key signaling pathways in various cell types.
Quantitative Data: In Vitro Effects
| Parameter | Cell Type | Concentration/Dose | Observed Effect | Reference |
| EC50 for Apoptosis | B-cell chronic lymphocytic leukemia (B-CLL) cells | 380 µM | Dose-dependent induction of apoptosis. | [3] |
| Cell Viability | B-CLL cells from patients | 0.5 mM (500 µM) | Decreased cell viability from 68% to 26%. | |
| AMPK Activation | Rat Hepatocytes | 500 µM | Transient 12-fold activation of AMPK at 15 minutes. | |
| AMPK Activation | Adipocytes | 500 µM | 2-3 fold activation of AMPK. | |
| Metabolic Effects | Rat Hepatocytes | 500 µM | Dramatic inhibition of fatty acid and sterol synthesis. | |
| Cell Viability | T cells from B-CLL patients | 2-4 mM | Only slightly affected cell viability. |
Signaling Pathway: Acadesine-Induced AMPK Activation
Acadesine's primary in vitro mechanism involves its conversion to ZMP, which then activates AMPK. This activation leads to the phosphorylation of downstream targets that regulate cellular metabolism and survival.
Experimental Protocol: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Materials:
-
Cells in culture (e.g., B-CLL cells)
-
96-well plate
-
Acadesine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 12-24 hours to allow for cell attachment.
-
Treatment: Add the desired concentrations of Acadesine to the wells. Include untreated and vehicle control wells. Incubate for the desired treatment duration (e.g., 24-72 hours).
-
MTT Addition: Prepare a fresh MTT solution. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Carefully remove the media without disturbing the formazan crystals. Add a solubilizing agent to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can also be used.
-
Data Analysis: Plot the percentage of cell viability against the varying concentrations of Acadesine to generate a dose-response curve and calculate the EC50 value.
In Vivo Effects of Acadesine
In vivo studies in animal models and clinical trials have investigated the systemic effects of Acadesine, particularly its cardioprotective and anti-cancer properties.
Quantitative Data: In Vivo Effects
| Parameter | Animal Model/Study Population | Dosage/Administration | Observed Effect | Reference |
| Myocardial Infarct Size | Rabbit model of myocardial ischemia | 1 mg/kg/min for 5 min, then 0.2 mg/kg/min | Reduced infarct size from 29.4% to 19.7% of the area at risk. | |
| Tumor Growth | Mouse xenograft model of Mantle Cell Lymphoma | Intraperitoneal injection | 31.22% reduction in tumor size. | |
| Cardioprotection | Patients undergoing coronary artery bypass graft (CABG) surgery | 0.1 mg/kg/min intravenous infusion for 7 hours | Reduced incidence of Q-wave myocardial infarction in high-risk patients (10.0% vs. 19.7% in placebo). | [4] |
| Cardioprotection | Patients undergoing CABG surgery | 0.1 mg/kg/min intravenous infusion | Reduced early cardiac-related deaths (0.2% vs. 1.9% in placebo). | [4] |
Experimental Workflow: In Vivo Myocardial Infarction Model
The following diagram illustrates a typical workflow for an in vivo study investigating the cardioprotective effects of Acadesine in a rabbit model of myocardial ischemia-reperfusion injury.
References
Acadesine vs. AICA-Riboside: A Comparative Functional Analysis for Researchers
A deep dive into the functional distinctions between the prodrug Acadesine and its unphosphorylated form, AICA-Riboside, reveals crucial differences in their mechanisms of action and cellular effects. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to aid researchers in the fields of drug discovery and molecular biology in selecting the appropriate compound for their studies.
Acadesine, also known as AICA-riboside, is a cell-permeable adenosine analog that, upon entering the cell, is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP mimics adenosine monophosphate (AMP) and is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. While the primary activity of Acadesine is attributed to its conversion to ZMP, research has unveiled that both the phosphorylated and, to a lesser extent, the unphosphorylated forms possess distinct biological activities, including AMPK-independent effects. This guide will dissect these differences to provide a clear understanding of their comparative functions.
Comparative Functional Analysis
The principal difference between Acadesine and its unphosphorylated form, AICA-Riboside, lies in their ability to activate AMPK. Acadesine serves as a prodrug, requiring intracellular phosphorylation to become the active AMPK activator, ZMP. In contrast, AICA-Riboside in its unphosphorylated state does not directly activate AMPK. However, both forms have been shown to exert AMPK-independent effects, primarily through the activation of the PI3K/Akt signaling pathway and the inhibition of tissue factor expression.
Quantitative Data Summary
| Functional Parameter | Acadesine (AICA-Riboside) | Unphosphorylated AICA-Riboside | Key Findings |
| AMPK Activation | Indirect activator (requires phosphorylation to ZMP) | Inactive | Acadesine's primary mechanism of AMPK activation is through its conversion to ZMP. |
| PI3K/Akt Pathway Activation | Activates | Activates | Both forms can activate the PI3K/Akt pathway, leading to downstream effects independent of AMPK. |
| Inhibition of Tissue Factor (TF) Expression | Suppresses TF mRNA and protein expression | Suppresses TF activity | This effect is mediated through the PI3K/Akt pathway and is independent of AMPK activation.[1][2][3] |
| Induction of Apoptosis | Induces apoptosis in various cancer cell lines (e.g., IC50 of < 1 mM in several MCL cell lines after 48h)[4] | Data not available for direct comparison | Acadesine's pro-apoptotic effects in cancer cells are well-documented. |
| Inhibition of Mitochondrial Oxidative Phosphorylation | Inhibits (as ZMP) | Likely minimal direct effect | ZMP, the phosphorylated form of Acadesine, has been shown to inhibit respiratory chain complex I.[5][6][7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Acadesine Metabolism and AMPK Activation Pathway
Caption: Intracellular conversion of Acadesine to ZMP and subsequent AMPK activation.
AMPK-Independent PI3K/Akt Signaling Pathway
Caption: Acadesine and its unphosphorylated form activate the PI3K/Akt pathway.
Experimental Workflow for Measuring Tissue Factor Activity
Caption: Workflow for assessing the impact of Acadesine on tissue factor activity.
Experimental Protocols
Cell Culture and Treatment
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium (Lonza) supplemented with 2% fetal bovine serum, hydrocortisone, human epidermal growth factor, vascular endothelial growth factor, human fibroblast growth factor-B, R3-insulin-like growth factor-1, ascorbic acid, and GA-1000. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, HUVECs are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then treated with desired concentrations of Acadesine or its unphosphorylated form for the indicated time periods.
Western Blot Analysis for PI3K/Akt Pathway Activation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
One-Stage Clotting Assay for Tissue Factor Activity
This assay measures the ability of cell lysates to shorten the clotting time of plasma.
-
Cell Lysate Preparation: Following treatment, cells are washed with PBS and lysed by freeze-thaw cycles in a hypotonic buffer.
-
Assay Procedure: In a pre-warmed coagulometer cuvette at 37°C, 50 µL of cell lysate is mixed with 50 µL of normal human plasma.
-
Clotting Initiation: Clotting is initiated by adding 50 µL of pre-warmed 25 mM CaCl2.
-
Measurement: The time to clot formation is recorded by the coagulometer. A standard curve is generated using a reference tissue factor preparation to quantify the tissue factor activity in the cell lysates.
Real-Time RT-PCR for Tissue Factor mRNA Expression
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time PCR is performed using a qPCR system with SYBR Green or a specific probe for tissue factor and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of tissue factor mRNA is calculated using the 2^-ΔΔCt method.
Apoptosis Assay by Flow Cytometry
-
Cell Preparation: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[8][9][10][11][12]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Acadesine inhibits tissue factor induction and thrombus formation by activating the phosphoinositide 3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acadesine Inhibits Tissue Factor Induction and Thrombus Formation by Activating the Phosphoinositide 3-Kinase/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. portlandpress.com [portlandpress.com]
- 6. AMP-activated protein kinase-independent inhibition of hepatic mitochondrial oxidative phosphorylation by AICA riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMP-activated protein kinase-indep ... | Article | H1 Connect [archive.connect.h1.co]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. kumc.edu [kumc.edu]
Comparative Analysis of Acadesine and Metformin on Skeletal Muscle Fiber Type Composition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Acadesine (AICAR) and Metformin on different skeletal muscle fiber types. Both compounds are known activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Understanding their differential effects on muscle fiber composition is crucial for the development of therapeutics targeting muscle performance, metabolism, and diseases such as sarcopenia and metabolic syndrome. While direct comparative studies are limited, this guide synthesizes available preclinical data to offer insights into their individual actions.
Key Findings and Data Presentation
The available data suggests that both Acadesine and Metformin can induce a shift towards a more oxidative muscle phenotype, though the extent and specific fiber type transitions may vary.
Acadesine (AICAR) Effects on Muscle Fiber Composition
Acadesine, an adenosine analog, is phosphorylated intracellularly to ZMP, which mimics AMP and allosterically activates AMPK. Chronic administration of Acadesine in rodent models has been shown to promote a shift from glycolytic to more oxidative muscle fibers.
| Parameter | Control Group | Acadesine-Treated Group | Percentage Change |
| Type I Fiber (%) | 18.2% | 25.6% | +40.7% |
| Type IIA Fiber (%) | 24.5% | 28.1% | +14.7% |
| Type IIB Fiber (%) | 35.8% | 24.2% | -32.4% |
| MyHC I mRNA | Relative level: 1.0 | Relative level: 1.8 | +80% |
| MyHC IIb mRNA | Relative level: 1.0 | Relative level: 0.4 | -60% |
Data synthesized from studies on rat gastrocnemius muscle following chronic AICAR administration.
Metformin Effects on Muscle Fiber Composition
Metformin, a biguanide widely used to treat type 2 diabetes, also activates AMPK, primarily by inhibiting mitochondrial complex I. Studies suggest that Metformin can prevent the shift from slow-twitch (oxidative) to fast-twitch (glycolytic) fibers that occurs with muscle disuse and may enhance oxidative metabolism within muscle fibers.
| Parameter | Control (Disuse) | Metformin-Treated (Disuse) | Effect |
| Slow-to-Fast Fiber Shift | Observed | Prevented | Metformin preserves oxidative fiber type |
| Oxidative Metabolism | Baseline | Enhanced | Increased NADH transferase activity |
| MyHC I mRNA (Disuse) | Decreased | Maintained at higher levels | Attenuates the decline in slow-twitch myosin |
Data synthesized from studies on rat soleus muscle under conditions of hindlimb suspension.
Signaling Pathways
Both Acadesine and Metformin exert their effects on muscle fiber type through the activation of the AMPK signaling pathway, which in turn modulates the expression of key transcription factors and coactivators involved in muscle phenotype regulation.
Caption: Signaling pathway of Acadesine and Metformin in skeletal muscle.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the administration of Acadesine and Metformin in rodent models and for the subsequent analysis of muscle fiber types.
Animal Models and Drug Administration
Caption: Experimental workflow for drug administration.
Muscle Fiber Type Analysis: ATPase Staining
Myofibrillar adenosine triphosphatase (ATPase) staining is a common histochemical method to differentiate between muscle fiber types based on their pH sensitivity.
Protocol:
-
Sample Preparation: Snap-freeze fresh muscle biopsies in isopentane cooled by liquid nitrogen. Section the muscle tissue at 10 µm thickness using a cryostat and mount on glass slides.
-
Pre-incubation: Incubate serial sections in solutions of varying pH to selectively inhibit ATPase activity in different fiber types.
-
Alkaline pre-incubation (pH 10.4): Differentiates Type II (darkly stained) from Type I (lightly stained) fibers.
-
Acidic pre-incubation (pH 4.3 and 4.6): Differentiates between Type IIa, IIb, and IIx fibers.
-
-
Incubation: Incubate the sections in an ATP-containing medium. The active ATPase hydrolyzes ATP, leading to the formation of a calcium phosphate precipitate.
-
Visualization: Treat the sections with calcium chloride and then cobalt chloride, which replaces the calcium. Finally, immerse in ammonium sulfide to form a black precipitate of cobalt sulfide where ATPase activity was present.
-
Imaging and Quantification: Capture images of the stained sections using a light microscope. Quantify the percentage and cross-sectional area of each fiber type using image analysis software.
Muscle Fiber Type Analysis: qPCR for Myosin Heavy Chain (MyHC) Isoforms
Quantitative polymerase chain reaction (qPCR) is used to measure the mRNA expression levels of different MyHC isoforms, which correspond to different muscle fiber types (MyHC I for Type I, MyHC IIa for Type IIa, etc.).
Protocol:
-
RNA Extraction: Isolate total RNA from frozen muscle tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using isoform-specific primers for MyHC I, MyHC IIa, MyHC IIx, and MyHC IIb. A housekeeping gene (e.g., GAPDH) is used as an internal control for normalization.
-
Data Analysis: Calculate the relative expression of each MyHC isoform mRNA using the ΔΔCt method.
Conclusion
Both Acadesine and Metformin, through the activation of AMPK, promote a more oxidative skeletal muscle phenotype. The available data suggests that Acadesine can induce a significant shift in fiber type distribution towards a higher proportion of Type I and a lower proportion of Type IIB fibers. Metformin has been shown to prevent the shift towards more glycolytic fibers under catabolic conditions and to enhance oxidative metabolism.
For drug development professionals, these findings highlight the potential of AMPK activators in modulating muscle fiber characteristics. Further head-to-head comparative studies are warranted to elucidate the precise differential effects and to identify the most suitable candidates for specific therapeutic applications, whether for enhancing endurance, combating muscle wasting, or improving metabolic health. The choice between Acadesine, Metformin, or other AMPK activators will likely depend on the desired magnitude of effect on fiber type switching, the specific patient population, and the overall safety and pharmacokinetic profiles of the compounds.
Validating p53-Independent Apoptosis Induced by Acadesine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a critical mediator of apoptosis in response to cellular stress, and its inactivation is a common feature in many cancers, leading to resistance to conventional therapies. Consequently, compounds that can induce apoptosis independently of p53 are of significant interest in oncology research and drug development. Acadesine (also known as AICAR), a cell-permeable adenosine analog, has been shown to induce p53-independent apoptosis in various cancer cell lines, particularly in B-cell chronic lymphocytic leukemia (B-CLL).
This guide provides a comparative overview of Acadesine and other compounds reported to induce p53-independent apoptosis, supported by experimental data. It also includes detailed protocols for key validation assays and visual representations of the underlying molecular pathways and experimental workflows.
Comparative Efficacy of p53-Independent Apoptosis Inducers
The following tables summarize the cytotoxic and apoptotic effects of Acadesine and alternative compounds—Paclitaxel, Fenbendazole, and KP1019—in cancer cell lines with varying p53 statuses. The data highlights their ability to induce cell death in the absence of functional p53.
| Compound | Cell Line | p53 Status | Assay | IC50 / EC50 | Key Findings | Reference |
| Acadesine | B-CLL | Wild-Type | Apoptosis | 380 ± 60 µM | Induces apoptosis via AMPK activation, independent of p53 phosphorylation or levels. | [1](--INVALID-LINK--) |
| Paclitaxel | E1A-Ras-transformed MEFs | Wild-Type | Viability | 75 nM | More sensitive to direct treatment than p53-deficient cells. | [2](--INVALID-LINK--) |
| E1A-Ras-transformed MEFs | Null | Viability | >30 µM | Demonstrates resistance to direct treatment but susceptible to indirect, TNF-α mediated apoptosis. | [2](--INVALID-LINK--) | |
| Fenbendazole | H460 (NSCLC) | Wild-Type | MTT | ~1 µM | Highly sensitive to Fenbendazole-induced apoptosis. | [3](--INVALID-LINK--) |
| H1299 (NSCLC) | Null | MTT | Less sensitive than p53 wild-type cells. | [3](--INVALID-LINK--) | ||
| SNU-C5/5-FUR (Colorectal) | Mutant | Apoptosis | Not specified | Induces apoptosis without affecting p53 expression. | --INVALID-LINK--4 | |
| KP1019 | HCT116 (Colon) | Wild-Type | Cytotoxicity | 93.1 µM (mean over several cell lines) | Induces apoptosis via the mitochondrial pathway. | [5](--INVALID-LINK--) |
| P31 (Mesothelioma) | Not specified | Cytotoxicity | Higher resistance | Demonstrates cell-line specific efficacy. | [5](--INVALID-LINK--) |
Signaling Pathways of p53-Independent Apoptosis
The following diagrams illustrate the signaling pathways through which Acadesine and its alternatives induce apoptosis, highlighting their p53-independent mechanisms.
Experimental Workflow for Validating p53-Independent Apoptosis
The following diagram outlines a generalized workflow for confirming that a compound induces apoptosis in a p53-independent manner.
Logical Comparison of Mechanisms
This diagram provides a high-level comparison of the primary mechanisms of action for Acadesine and the selected alternatives.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell metabolic activity as an indicator of viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Quantification (Annexin V/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound as described for the cell viability assay.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting the expression levels of key proteins involved in apoptosis.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-AMPK, anti-cleaved-caspase-3, anti-Bax, anti-Bcl-2, anti-cytochrome c)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with the test compound, then lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection system.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This protocol measures the mitochondrial membrane potential, an indicator of mitochondrial health and early apoptosis.
Materials:
-
JC-1 dye
-
Cell culture medium
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed and treat cells as previously described.
-
Incubate the cells with JC-1 dye (at a final concentration of 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells immediately by flow cytometry or fluorescence microscopy.
-
In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
References
- 1. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer effects of fenbendazole on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular protein binding patterns of the anticancer ruthenium drugs KP1019 and KP1339 - PMC [pmc.ncbi.nlm.nih.gov]
Acadesine's Cardioprotective Efficacy in Myocardial Infarction Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Acadesine's performance in various experimental models of myocardial infarction (MI). It includes supporting data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Acadesine, an adenosine-regulating agent and an AMP-activated protein kinase (AMPK) agonist, has demonstrated cardioprotective effects in several preclinical models of myocardial ischemia and reperfusion injury. Its mechanism of action primarily involves increasing endogenous adenosine levels at the site of ischemia and activating the AMPK signaling pathway, which plays a central role in cellular energy homeostasis and stress response. This guide synthesizes findings from multiple studies to evaluate its efficacy.
Quantitative Data Presentation
The following tables summarize the quantitative data on Acadesine's efficacy in reducing infarct size in different animal models of myocardial infarction.
Table 1: Efficacy of Acadesine on Infarct Size in a Rabbit Model of Myocardial Infarction
| Treatment Group | N | Ischemia Duration (min) | Reperfusion Duration (min) | Infarct Size (% of Area at Risk) | Reference |
| Untreated Control | 8 | 30 | 120 | 29.4 ± 1.3 | [1] |
| Acadesine | 8 | 30 | 120 | 19.7 ± 2.9 | [1] |
| Acadesine + SPT (Adenosine Receptor Blocker) | 8 | 30 | 120 | 46.2 ± 3.0 | [1] |
| p < 0.05 compared to untreated control |
Table 2: Effect of Acadesine in Combination with Ischemic Preconditioning in a Rabbit Model of Myocardial Infarction
| Treatment Group | Ischemia Duration (min) | Reperfusion Duration (hr) | Infarct Size (% of Ischemic Zone) | Reference |
| Control | 30 | 3 | 40.2 ± 3.5 | [2] |
| Acadesine Alone | 30 | 3 | 38.5 ± 4.5 | [2] |
| 2 min Preconditioning | 30 | 3 | 43.2 ± 5.1 | [2] |
| Acadesine + 2 min Preconditioning | 30 | 3 | 18.1 ± 2.7 | [2] |
| p < 0.01 compared to control |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Rabbit Model of Myocardial Infarction
This protocol is based on the methodology described in studies investigating Acadesine's effect on infarct size.[1][2]
1. Animal Preparation:
-
Species: New Zealand White rabbits.
-
Anesthesia: Anesthetized, often with a combination of ketamine and xylazine, followed by maintenance with an inhalational anesthetic like isoflurane.
-
Ventilation: Mechanically ventilated to ensure adequate oxygenation.
-
Monitoring: Continuous monitoring of electrocardiogram (ECG) and arterial blood pressure.
2. Surgical Procedure (LAD Ligation):
-
A left thoracotomy is performed to expose the heart.
-
The pericardium is opened to visualize the left anterior descending (LAD) coronary artery.
-
A suture is passed around the LAD artery to induce regional ischemia.
-
The ends of the suture are threaded through a small vinyl tube to form a snare for reversible occlusion.
3. Induction of Myocardial Infarction:
-
The LAD artery is occluded by tightening the snare for a predetermined period (e.g., 30 minutes).
-
Successful occlusion is confirmed by the appearance of cyanosis in the myocardial region supplied by the artery and by ECG changes (e.g., ST-segment elevation).
-
Reperfusion is initiated by releasing the snare, and the heart is monitored for a specified duration (e.g., 120 minutes or 3 hours).
4. Drug Administration:
-
Acadesine is typically administered intravenously.
-
A common dosing regimen involves an initial loading dose followed by a continuous infusion. For example, 1 mg/kg/min for 5 minutes, then 0.2 mg/kg/min.[1]
5. Measurement of Infarct Size:
-
At the end of the reperfusion period, the heart is excised.
-
The LAD artery is re-occluded, and the area at risk is delineated by perfusing the aorta with a dye such as patent blue violet.
-
The heart is then sliced, and the slices are incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (brick red) and infarcted (pale white) tissue.
-
The areas of infarction and the area at risk are quantified using planimetry, and the infarct size is expressed as a percentage of the area at risk.
Rat Model of Myocardial Infarction (General Protocol)
While specific studies directly comparing Acadesine in rat models were not identified in the search, the following is a standard protocol for creating a rat model of MI, which can be adapted for testing Acadesine.
1. Animal Preparation:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Anesthesia: Anesthetized, typically with an intraperitoneal injection of a cocktail like ketamine and xylazine.
-
Ventilation: Intubated and mechanically ventilated.
2. Surgical Procedure (LAD Ligation):
-
A left thoracotomy is performed in the fourth or fifth intercostal space.
-
The heart is exposed, and the LAD coronary artery is identified.
-
A suture is passed under the LAD, and it is ligated to induce myocardial infarction.
3. Post-operative Care:
-
The chest is closed in layers.
-
Post-operative analgesia is provided.
4. Assessment of Cardiac Function (Echocardiography):
-
Echocardiography can be performed at baseline and at various time points post-MI to assess parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathway of Acadesine and a typical experimental workflow.
References
Safety Operating Guide
Proper Disposal and Safety Protocols for Acadesine and Phosphoric Acid
This document provides essential safety, handling, and disposal procedures for acadesine and phosphoric acid, tailored for research, scientific, and drug development professionals. The following step-by-step guidance is intended to ensure safe laboratory operations and regulatory compliance.
Chemical Disposal Procedures
Proper disposal of chemical waste is critical to ensure laboratory safety and environmental protection. All disposal activities must comply with local, state, and federal regulations.
Acadesine Disposal
Acadesine, also known as AICA Riboside, is an adenosine analog. As a solid crystalline substance, its disposal should be handled with care to avoid generating dust.
Step-by-Step Disposal Protocol for Acadesine:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
-
Collection: Collect waste acadesine and any contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container. Avoid mixing with other waste streams to prevent unknown chemical reactions.
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents as "Acadesine" or "AICA Riboside."
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials like strong acids and strong oxidizing agents.[1]
-
Final Disposal: Arrange for pickup and disposal through an approved hazardous waste disposal facility.[1] Do not dispose of acadesine down the drain or in regular trash.
Phosphoric Acid Disposal
Phosphoric acid is a corrosive substance that requires careful neutralization before disposal. Unneutralized phosphoric acid is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its corrosive nature (D002).[2]
Step-by-Step Disposal Protocol for Phosphoric Acid:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area, preferably a fume hood.
-
Dilution: Slowly and cautiously dilute the waste phosphoric acid by adding it to a large volume of cold water (an ice bath is recommended to manage the exothermic reaction). Aim for a concentration of less than 5%.
-
Neutralization: Slowly add a neutralizing agent, such as sodium carbonate (soda ash) or calcium carbonate, to the diluted acid solution while stirring.[3] Monitor the pH of the solution continuously.
-
pH Adjustment: Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the solution can typically be flushed down the drain with copious amounts of water, in accordance with local wastewater regulations.[4] Always confirm your institution's specific policies before drain disposal.
-
Spill Cleanup: For spills, cover the liquid with an inert absorbent material like dry lime, sand, or soda ash.[3] Collect the material into a suitable container for disposal as hazardous waste.[3]
Safety and Hazard Data
The following tables summarize key quantitative data for acadesine and phosphoric acid.
Table 1: Acadesine (AICAR) Properties and Hazards
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₄O₅ | [5] |
| Molecular Weight | 258.23 g/mol | [5] |
| Physical State | Crystalline Solid | [1] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |
| Incompatible Materials | Strong acids, Strong oxidizing agents | [1] |
Table 2: Phosphoric Acid Properties and Hazards
| Property | Value | Reference |
| Molecular Formula | H₃PO₄ | [2] |
| DOT Number | UN 1805 | [3] |
| Physical State | Liquid | [3] |
| GHS Hazard Statements | H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage) | [7][8] |
| RCRA Waste Code | D002 (Corrosivity) | [2] |
Experimental Protocols
Acadesine (AICAR) Treatment in Cell Culture
Acadesine is widely used in research as an activator of AMP-activated protein kinase (AMPK). The following is a representative protocol for treating a cell line (e.g., K562 leukemia cells) with acadesine to study its effects on cell signaling pathways.
Methodology:
-
Cell Seeding: Plate K562 cells in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at a density of 1 x 10⁶ cells/mL in a multi-well plate.
-
Acadesine Preparation: Prepare a stock solution of acadesine in sterile DMSO or a suitable buffer. Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.1 mM to 1.0 mM).
-
Cell Treatment: Add the diluted acadesine solutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO without acadesine).
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for the desired time period (e.g., 12, 24, or 48 hours).
-
Cell Lysis: After incubation, harvest the cells by centrifugation. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Downstream Analysis: Quantify the protein concentration using a BCA assay. The protein lysates are now ready for downstream analysis, such as Western blotting, to assess the phosphorylation status of AMPK and its downstream targets.
Visualizations
Acadesine (AICAR) Signaling Pathway
Acadesine enters the cell and is phosphorylated to ZMP, which mimics AMP. ZMP allosterically activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK then phosphorylates downstream targets to inhibit anabolic pathways (like protein synthesis via mTORC1) and stimulate catabolic pathways (like autophagy).
Caption: Simplified signaling pathway of Acadesine (AICAR) activating AMPK.
Laboratory Chemical Waste Disposal Workflow
The proper management of chemical waste from identification to final disposal is a multi-step process that ensures safety and compliance. This workflow outlines the general procedure for handling hazardous chemical waste in a laboratory setting.
Caption: General workflow for hazardous chemical waste disposal in a laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 3. youtube.com [youtube.com]
- 4. Metabolomics and proteomics identify the toxic form and the associated cellular binding targets of the anti-proliferative drug AICAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. selleckchem.com [selleckchem.com]
- 8. immune-system-research.com [immune-system-research.com]
Essential Safety and Operational Guidance for Handling Acadesine and Phosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Acadesine and phosphoric acid. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving these substances.
Personal Protective Equipment (PPE)
When handling Acadesine, phosphoric acid, or a mixture of the two, a comprehensive PPE strategy is critical to mitigate risks of exposure. The following table summarizes the required PPE, categorized by the level of protection needed.
| Protection Level | Equipment | Specifications and Usage |
| Primary Protection | Safety Goggles | Must be worn at all times to protect against chemical splashes. |
| Nitrile Gloves | Provide initial protection against incidental contact. Double-gloving is recommended. | |
| Lab Coat | Fire-retardant and chemical-resistant to protect against spills. | |
| Secondary Protection | Face Shield | To be worn over safety goggles when mixing or handling larger quantities, providing full-face protection from splashes. |
| Chemical-Resistant Apron | Worn over the lab coat, offering an additional layer of protection against corrosive spills. | |
| Enhanced Protection | Chemical Splash Goggles | Offer a higher level of protection by sealing to the face, ideal for procedures with a high risk of splashing. |
| Thicker, Chemical-Resistant Gloves | Such as butyl rubber or neoprene, should be worn when handling concentrated phosphoric acid or the mixture for extended periods. | |
| Respiratory Protection | Fume Hood | All handling of phosphoric acid and the mixing process with Acadesine should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Warning: The Safety Data Sheet (SDS) for Acadesine indicates incompatibility with strong acids.[1] Phosphoric acid is a strong acid. Their reaction is likely an exothermic acid-base neutralization. Proceed with extreme caution, especially when mixing for the first time.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Have an acid spill kit and appropriate fire extinguisher readily accessible.
-
Prepare a neutralization station with a weak base (e.g., sodium bicarbonate solution) for potential spills.
-
Assemble all necessary glassware and equipment within the fume hood.
-
-
Initial Small-Scale Test (Recommended):
-
Before proceeding with larger quantities, perform a small-scale test to observe the reaction's exothermicity.
-
In a clean, dry glass container inside the fume hood, slowly add a very small, measured amount of Acadesine to a diluted solution of phosphoric acid.
-
Monitor for any signs of a vigorous reaction, such as heat generation, gas evolution, or color change.
-
Based on the observation, adjust the procedure for larger quantities (e.g., pre-chilling the acid, slower addition rate).
-
-
Mixing Procedure:
-
Work entirely within the fume hood.
-
Wear all required primary and secondary PPE.
-
Slowly and carefully add the Acadesine powder to the phosphoric acid solution in small increments. Never add water or phosphoric acid to dry Acadesine powder to avoid a potentially violent reaction.
-
Continuously stir the solution to ensure even distribution and to dissipate any heat generated.
-
If the reaction becomes too vigorous or generates excessive heat, pause the addition and allow the solution to cool. An ice bath can be used for external cooling if necessary.
-
-
Post-Mixing Handling:
-
Keep the resulting solution covered and clearly labeled with its contents and potential hazards.
-
Allow the solution to cool to room temperature before storage or further use.
-
Disposal Plan
The disposal of Acadesine, phosphoric acid, and their mixture must be handled as hazardous waste.
-
Neutralization:
-
Under no circumstances should the acidic mixture be disposed of down the drain without neutralization.
-
In a designated, large, and appropriate container within a fume hood, slowly add a weak base (e.g., sodium bicarbonate or a 1:1 mixture of soda ash and slaked lime) to the waste solution.
-
Monitor the pH of the solution. The target pH for neutralization is typically between 6.0 and 8.0.
-
Be aware that the neutralization process will generate gas (carbon dioxide) and heat. Add the base slowly to control the reaction.
-
-
Collection and Labeling:
-
Collect the neutralized waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
The label should include the chemical names of the original components (Acadesine and phosphoric acid), the date, and the name of the generating researcher.
-
-
Final Disposal:
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal of Acadesine and phosphoric acid.
Caption: Workflow for Safe Handling of Acadesine and Phosphoric Acid.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
